Phyllalbine
Beschreibung
This compound has been reported in Convolvulus subhirsutus with data available.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 4-hydroxy-3-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-17-11-4-5-12(17)9-13(8-11)21-16(19)10-3-6-14(18)15(7-10)20-2/h3,6-7,11-13,18H,4-5,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKTVDIYALBSMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C3=CC(=C(C=C3)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20332037 | |
| Record name | Fillalbin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20332037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4540-25-4 | |
| Record name | Fillalbin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20332037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Phyllalbine (CAS No. 4540-25-4): A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of the Tropane Alkaloid Phyllalbine, Detailing its Physicochemical Properties, Biological Activity, and Methodologies for its Study.
Introduction
This compound, with the Chemical Abstracts Service (CAS) number 4540-25-4, is a tropane alkaloid naturally occurring in various plant species of the Convolvulus genus, notably Convolvulus subhirsutus.[1] Structurally identified as (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 4-hydroxy-3-methoxybenzoate, it belongs to a class of compounds known for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the known properties of this compound, including its physicochemical characteristics, toxicological data, and reported sympathomimetic effects.
This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacological potential of tropane alkaloids. It consolidates the available scientific information on this compound, presenting it in a structured format with detailed experimental protocols and visual representations of relevant biological pathways and workflows.
Physicochemical and Toxicological Properties
This compound is a crystalline solid, typically appearing as a cream-white powder. It is soluble in organic solvents such as ethanol and methanol.[2] The fundamental physicochemical and toxicological properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 4540-25-4 | [3] |
| Molecular Formula | C₁₆H₂₁NO₄ | [3] |
| Molecular Weight | 291.34 g/mol | [3] |
| IUPAC Name | (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 4-hydroxy-3-methoxybenzoate | [3] |
| Synonyms | Vanilloyltropine, Fillalbin | [4] |
| Physical Form | Cream white powder | [2] |
| Melting Point | 209-210 °C | [2] |
| Solubility | Soluble in ethanol and methanol | [2] |
| Purity | > 94% (HPLC) | [2] |
| LD₅₀ (Intravenous, Mouse) | 15 mg/kg | [2] |
| LD₅₀ (Subcutaneous, Mouse) | 25 mg/kg | [2] |
Biological Activity and Mechanism of Action
This compound has been reported to exhibit central and peripheral sympathomimetic effects.[1] Sympathomimetic agents mimic the effects of endogenous agonists of the sympathetic nervous system, such as epinephrine and norepinephrine.[5]
Early pharmacological studies indicated that this compound can cause an increase in arterial blood pressure and breathing frequency in cats.[2] In mice, it has been observed to induce clonico-tonic cramps.[2] A 1% solution has also been reported to cause irritation of the conjunctiva in rabbits.[2]
While the precise molecular targets and signaling pathways of this compound have not been elucidated, its sympathomimetic activity suggests a potential interaction with adrenergic receptors. The general mechanism of action for a direct-acting sympathomimetic agent involves binding to and activating α- and/or β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). Activation of these receptors initiates a downstream signaling cascade, typically involving second messengers like cyclic AMP (cAMP) or inositol triphosphate (IP₃) and diacylglycerol (DAG), leading to a physiological response.
Due to the lack of specific studies on this compound's mechanism of action, a generalized signaling pathway for a sympathomimetic agent acting on β-adrenergic receptors is presented below.
Experimental Protocols
Protocol: Isolation and Purification of this compound from Convolvulus subhirsutus
1. Plant Material Collection and Preparation:
-
Collect the aerial parts of Convolvulus subhirsutus during the flowering season.
-
Air-dry the plant material in a well-ventilated area, protected from direct sunlight.
-
Once fully dried, grind the material into a coarse powder using a mechanical grinder.
2. Extraction:
-
Moisten the powdered plant material with a 10% ammonium hydroxide solution to liberate the free alkaloid bases.
-
Macerate the moistened powder with chloroform at room temperature for 72 hours with occasional shaking.
-
Filter the mixture and concentrate the chloroform extract under reduced pressure using a rotary evaporator to obtain a crude extract.
3. Acid-Base Extraction for Alkaloid Enrichment:
-
Dissolve the crude chloroform extract in a 5% sulfuric acid solution.
-
Extract the acidic solution with diethyl ether to remove non-alkaloidal, lipophilic impurities. Discard the ether layer.
-
Make the aqueous acidic phase alkaline (pH 9-10) by the dropwise addition of a 25% ammonium hydroxide solution. This will precipitate the crude alkaloid fraction.
-
Extract the alkaline aqueous solution multiple times with chloroform.
-
Combine the chloroform extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the total crude alkaloids.
4. Chromatographic Purification:
-
Subject the crude alkaloid mixture to column chromatography on silica gel.
-
Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.
-
Collect fractions and monitor the separation using thin-layer chromatography (TLC) with a chloroform:methanol (e.g., 9:1) solvent system and a suitable visualizing agent (e.g., Dragendorff's reagent).
-
Combine the fractions containing the compound with an Rf value corresponding to a pure this compound standard.
-
Recrystallize the combined fractions from a suitable solvent system (e.g., acetone) to obtain pure this compound.
5. Characterization:
-
Confirm the identity and purity of the isolated this compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry, and by determining its melting point.
Conclusion and Future Perspectives
This compound is a tropane alkaloid with established physicochemical properties and reported sympathomimetic effects. However, a significant gap exists in the scientific literature regarding its specific mechanism of action, quantitative pharmacological data (such as receptor binding affinities and functional assay results), and detailed in vivo efficacy studies. The information presented in this guide provides a foundation for further research into this potentially valuable natural product.
Future investigations should focus on:
-
Elucidating the specific molecular targets of this compound, particularly its interaction with adrenergic receptor subtypes.
-
Conducting comprehensive in vitro and in vivo pharmacological studies to quantify its sympathomimetic and other biological activities.
-
Exploring the structure-activity relationships of this compound and its derivatives to potentially develop novel therapeutic agents.
A deeper understanding of the pharmacology of this compound will be crucial in determining its potential for development as a therapeutic agent for neurological or cardiovascular disorders.
References
- 1. [Pharmacodynamics of securinine, present in Phyllanthus discoïdes-Euphorbiaceae] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. latoxan.com [latoxan.com]
- 3. This compound | C16H21NO4 | CID 443007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound phyproof® Reference Substance | PhytoLab [phyproof.phytolab.com]
- 5. Sympathomimetic drug - Wikipedia [en.wikipedia.org]
Physical and chemical properties of Phyllalbine
An In-depth Technical Guide to the Physical and Chemical Properties of Phyllalbine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a tropane alkaloid identified in plants of the Convolvulus genus, notably Convolvulus subhirsutus. As a member of a class of biologically active compounds, a thorough understanding of its physical and chemical properties is essential for ongoing research and potential therapeutic development. This guide provides a comprehensive overview of the known physicochemical characteristics of this compound, details on its isolation and characterization, and insights into its potential mechanism of action. While extensive data on its biological activities are still emerging, this document consolidates the currently available information to serve as a foundational resource for the scientific community.
Chemical and Physical Properties
This compound, a tropane alkaloid, presents as a cream-white powder in its pure form.[1][2] Its chemical structure is formally described as (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 4-hydroxy-3-methoxybenzoate, also known by its synonym, Vanilloyltropine.[3][4]
Tabulated Physical and Chemical Data
The following table summarizes the key quantitative data for this compound, facilitating easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₂₁NO₄ | [1][3][4][5][6] |
| Molecular Weight | 291.34 g/mol | [1][3][4][6] |
| IUPAC Name | (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 4-hydroxy-3-methoxybenzoate | [3] |
| CAS Number | 4540-25-4 | [1][4][6] |
| Appearance | Cream-white powder | [1][2] |
| Melting Point | 209-210 °C | [1] |
| Solubility | Soluble in ethanol and methanol | [1] |
| Optical Activity [α]D22 | ± 0° | [1] |
Spectroscopic Data
Experimental Protocols
This section details the methodologies for key experiments related to the isolation and characterization of this compound.
Isolation of this compound from Convolvulus subhirsutus
The following is a general protocol for the extraction and isolation of tropane alkaloids from plant material, which can be adapted for this compound.
Objective: To isolate this compound from the dried and powdered aerial parts of Convolvulus subhirsutus.
Materials:
-
Dried, powdered Convolvulus subhirsutus plant material
-
Methanol
-
10% Acetic acid
-
Ammonia solution
-
Chloroform
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., chloroform-methanol mixtures)
-
Rotary evaporator
-
Chromatography column
-
TLC plates and developing chamber
-
UV lamp
Procedure:
-
Extraction: Macerate the powdered plant material with methanol for 72 hours at room temperature. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.
-
Acid-Base Extraction: Dissolve the crude extract in 10% acetic acid and filter. Basify the acidic solution with ammonia solution to a pH of 9-10. Extract the alkaloids with chloroform multiple times.
-
Purification: Combine the chloroform extracts and dry over anhydrous sodium sulfate. Filter and concentrate the chloroform extract to obtain a crude alkaloid mixture.
-
Chromatographic Separation: Subject the crude alkaloid mixture to column chromatography on silica gel. Elute the column with a gradient of chloroform and methanol. Monitor the fractions using Thin Layer Chromatography (TLC).
-
Isolation: Combine the fractions containing this compound (as identified by comparison with a reference standard on TLC) and concentrate to yield the isolated compound.
-
Recrystallization: Further purify the isolated this compound by recrystallization from a suitable solvent system (e.g., methanol/ether) to obtain a pure crystalline solid.
Determination of Melting Point
Objective: To determine the melting point of isolated this compound.
Materials:
-
Purified this compound sample
-
Melting point apparatus (capillary method)
-
Capillary tubes (sealed at one end)
-
Thermometer
Procedure:
-
Ensure the this compound sample is completely dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a rate of 10-15 °C per minute initially.
-
As the temperature approaches the expected melting point (around 200 °C), reduce the heating rate to 1-2 °C per minute to allow for accurate determination.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point. For this compound, this is expected to be 209-210 °C.[1]
Spectroscopic Analysis Protocols
The following are general guidelines for the spectroscopic analysis of a purified sample of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a 5-10 mg sample of this compound in a suitable deuterated solvent (e.g., CDCl₃ or MeOD).
-
Acquire ¹H-NMR and ¹³C-NMR spectra using a high-field NMR spectrometer.
-
Process the data to identify chemical shifts (δ), coupling constants (J), and integration values to elucidate the molecular structure.
-
-
Mass Spectrometry (MS):
-
Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI).
-
Obtain the mass spectrum to determine the molecular weight from the molecular ion peak ([M+H]⁺ or [M]⁺).
-
Perform fragmentation analysis (MS/MS) to aid in structural elucidation.
-
-
Infrared (IR) Spectroscopy:
-
Prepare a sample by either creating a KBr pellet or as a thin film.
-
Obtain the IR spectrum using an FTIR spectrometer.
-
Identify characteristic absorption bands for functional groups present in this compound, such as O-H, C-H, C=O, and C-O stretches.
-
Potential Mechanism of Action and Signaling Pathways
While direct studies on the mechanism of action of this compound are limited, its structural similarity to other tropane alkaloids and the known activity of co-isolated compounds from Convolvulus species provide valuable insights. Convolamine, another alkaloid from Convolvulus subhirsutus, has been identified as a positive modulator of the sigma-1 receptor. The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface that plays a crucial role in cellular signaling and stress responses.
Given the structural similarities, it is plausible that this compound may also interact with the sigma-1 receptor. The following diagram illustrates a generalized signaling pathway involving the sigma-1 receptor, which could be a potential pathway modulated by this compound.
Experimental Workflow for Characterization
The logical flow for the comprehensive characterization of this compound is outlined in the following diagram.
Conclusion
This compound is a tropane alkaloid with a defined chemical structure and several known physical properties. While its biological activity and mechanism of action are not yet fully elucidated, its structural relationship to other bioactive compounds suggests it is a promising candidate for further pharmacological investigation. This guide provides a solid foundation for researchers by consolidating the available data and outlining standardized protocols for its study. The significant gap in publicly available spectroscopic data highlights an area where further research is critically needed to advance our understanding of this natural product.
References
- 1. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure elucidation of chlorophyll catabolites (phyllobilins) by ESI-mass spectrometry—Pseudo-molecular ions and fragmentation analysis of a nonfluorescent chlorophyll catabolite (NCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
In-Depth Technical Guide to Phyllalbine (C16H21NO4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phyllalbine, a tropane alkaloid with the molecular formula C16H21NO4, is a naturally occurring compound found in various species of the Convolvulus genus. With a molecular weight of 291.34 g/mol , this molecule holds potential for pharmacological exploration due to its structural relationship to other bioactive tropane alkaloids and vanillic acid esters. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its physicochemical properties, and explores its potential biological activities and mechanisms of action based on available data and structure-activity relationship analysis. Detailed experimental protocols for the extraction, isolation, and analysis of related tropane alkaloids are also presented to facilitate further research and development.
Chemical and Physical Properties
This compound is characterized by a tropane core esterified with vanillic acid. This unique structure underpins its physicochemical properties and is suggestive of its potential biological activities.
| Property | Value | Source(s) |
| Molecular Formula | C16H21NO4 | [1][2][3][4] |
| Molecular Weight | 291.34 g/mol | [1][2] |
| CAS Number | 4540-25-4 | [2] |
| IUPAC Name | (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 4-hydroxy-3-methoxybenzoate | [1] |
| Synonyms | Vanilloyltropine | [2][4] |
| Appearance | Cream-white powder | |
| Melting Point | 209-210 °C | |
| Solubility | Soluble in organic solvents such as ethanol and methanol. | |
| Optical Activity | [α]D22 ± 0° |
Potential Biological Activities and Mechanisms of Action
Direct experimental data on the biological activities of this compound are limited. However, based on its chemical structure and the known activities of related compounds, several potential pharmacological effects can be inferred.
Central Nervous System (CNS) Activity
The tropane alkaloid scaffold is a well-established pharmacophore for CNS activity.[5] A related tropane alkaloid, Convolamine, also isolated from a Convolvulus species, has been identified as a potent positive modulator of the sigma-1 receptor, exhibiting cognitive and neuroprotective properties.[6] This suggests that this compound may also interact with CNS receptors. The vanillic acid moiety is also known to possess neuroprotective effects.[7]
Hypothesized Signaling Pathway: Sigma-1 Receptor Modulation
Based on the activity of Convolamine, a potential mechanism of action for this compound could involve the modulation of the sigma-1 receptor, a unique intracellular chaperone protein implicated in cellular stress responses, neuronal plasticity, and neuroprotection.
References
- 1. Antioxidative properties of vanillic acid esters in multiple antioxidant assays. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 2. Antioxidant and Antibacterial Activity of Caprylic Acid Vanillyl Ester Produced by Lipase-Mediated Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Tropane alkaloid - Wikipedia [en.wikipedia.org]
- 6. Convolamine, a tropane alkaloid extracted from Convolvulus plauricalis, is a potent sigma-1 receptor-positive modulator with cognitive and neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Phyllalbine: A Technical Guide to its Discovery, History, and Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phyllalbine is a tropane alkaloid first identified in the mid-20th century, isolated from plant species of the Convolvulus and Phyllanthus genera. Characterized by its sympathomimetic properties, it has been noted for its effects on the central and peripheral nervous systems. This document provides a comprehensive overview of the discovery and history of this compound research, compiling the available data on its chemical properties and biological activities. Due to the limited accessibility of foundational publications from the 1960s and 1980s, this guide also highlights the gaps in the publicly available, detailed experimental protocols and quantitative pharmacological data.
Discovery and History
This compound was first reported in the scientific literature in the 1960s. A pivotal early study by A. Quevauviller and colleagues in 1965 identified this compound as an alkaloid from Phyllanthus discoides (family Euphorbiaceae) and described it as a central and peripheral sympathomimetic agent. Later, in 1980, Sharapova et al. documented the presence of this compound in Convolvulus species. More recent research by Gapparov and others in 2007 further confirmed the presence of this compound and a derivative, this compound N-oxide, in Convolvulus subhirsutus from Uzbekistan.[1]
Physicochemical Properties
This compound is chemically classified as a tropane alkaloid. Its structure and basic properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₂₁NO₄ | |
| Molecular Weight | 291.34 g/mol | |
| IUPAC Name | (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 4-hydroxy-3-methoxybenzoate | |
| CAS Number | 4540-25-4 | |
| Appearance | Cream-white powder | |
| Melting Point | 209-210 °C | |
| Solubility | Soluble in ethanol and methanol |
Biological Activity and Pharmacology
The primary reported biological activity of this compound is its sympathomimetic effect, meaning it mimics the effects of endogenous agonists of the sympathetic nervous system. This action can lead to physiological responses such as an increase in heart rate and blood pressure. The available, albeit limited, pharmacological data is presented below. A significant gap exists in the public domain regarding detailed quantitative data such as LD50 values, IC50 values, and receptor binding affinities.
| Parameter | Observation | Species | Source(s) |
| General Effect | Central and peripheral sympathomimetic | Not specified | |
| Toxicity | Induces clonico-tonic cramps in vivo. | Not specified | |
| Cardiovascular Effects | Increases arterial blood pressure. | Not specified | |
| Respiratory Effects | Increases breathing amplitude and frequency. | Not specified |
Experimental Protocols
Due to the inaccessibility of the original research articles, the specific, detailed protocols for the initial isolation and characterization of this compound cannot be provided. However, a generalized workflow for the isolation of tropane alkaloids from plant materials is presented below. This serves as an illustrative methodology.
Generalized Alkaloid Isolation and Characterization Workflow
Mechanism of Action
The precise molecular mechanism of action for this compound has not been extensively detailed in the available literature. However, as a sympathomimetic agent, it is presumed to interact with the adrenergic system. The diagram below illustrates a generalized pathway for an indirect-acting sympathomimetic, which could be a possible mechanism for this compound. Such agents typically enhance the effects of endogenous catecholamines like norepinephrine.
Conclusion and Future Directions
This compound remains a sparsely studied tropane alkaloid with established sympathomimetic properties. The historical body of research, while foundational, lacks the detailed experimental and quantitative data that are standard in modern drug discovery and development. There is a clear need for contemporary research to re-isolate and comprehensively characterize this compound using modern analytical and pharmacological techniques. Future studies should focus on elucidating its precise mechanism of action, determining its receptor binding profile and affinities, and thoroughly evaluating its toxicological and therapeutic potential. Such efforts would be invaluable for assessing its viability as a lead compound for neurological or cardiovascular drug development.
References
Phyllalbine: A Technical Guide to its Chemistry, Biosynthesis, and Relationship with Tropane Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phyllalbine, a tropane alkaloid found in select species of the Convolvulaceae family, represents an intriguing yet understudied member of this pharmacologically significant class of natural products. As the vanillic acid ester of tropine, its structure places it in a unique position relative to more well-known tropane alkaloids such as atropine and cocaine. This technical guide provides a comprehensive overview of the current knowledge on this compound, with a focus on its chemical properties, biosynthetic pathway, and its structural and functional relationship to other tropane alkaloids. This document synthesizes available data into structured tables for comparative analysis, outlines putative experimental methodologies, and employs visualizations to illustrate key biochemical and logical frameworks. The information presented herein is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development, aiming to stimulate further investigation into the therapeutic potential of this compound.
Introduction to this compound and Tropane Alkaloids
Tropane alkaloids are a class of bicyclic [3.2.1] nitrogen-containing secondary metabolites that are widely recognized for their diverse and potent pharmacological activities.[1] Historically, they have been utilized for medicinal, entheogenic, and nefarious purposes.[1] The tropane alkaloid family is broadly categorized based on the substitution pattern of the tropane ring, with prominent members including the anticholinergic drugs atropine and scopolamine, and the stimulant cocaine.[2]
This compound is a specific tropane alkaloid identified in plants of the Convolvulus genus, namely Convolvulus subhirsutus and Convolvulus pseudocanthabrica.[3][4] Chemically, it is the ester formed between the 3α-hydroxyl group of the tropane alcohol, tropine, and the carboxyl group of vanillic acid (4-hydroxy-3-methoxybenzoic acid).[3] This structural feature distinguishes it from other well-known tropane alkaloids, which are often esters of tropic acid (e.g., atropine) or benzoic acid (e.g., cocaine).
Chemical and Physical Properties
This compound is a crystalline solid with a molecular formula of C₁₆H₂₁NO₄ and a molecular weight of 291.34 g/mol .[5][6] Its chemical structure is characterized by the central tropane ring system, with the vanillate moiety attached at the C-3 position. A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Reference(s) |
| IUPAC Name | (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 4-hydroxy-3-methoxybenzoate | [5] |
| Molecular Formula | C₁₆H₂₁NO₄ | [5][6] |
| Molecular Weight | 291.34 g/mol | [5][6] |
| CAS Number | 4540-25-4 | [6] |
| Appearance | Cream-white powder | [3] |
| Melting Point | 209-210 °C | [3] |
| Solubility | Soluble in organic solvents such as ethanol and methanol | [3] |
Biosynthesis of this compound
The biosynthesis of this compound involves the convergence of two distinct metabolic pathways: the formation of the tropane ring (tropine) and the synthesis of the acyl moiety (vanillic acid).
Biosynthesis of the Tropane Moiety (Tropine)
The biosynthesis of the tropane core is a well-established pathway that commences with the amino acid L-arginine or L-ornithine.[7] A simplified diagram of this pathway leading to tropine is presented below.
Key enzymatic steps in this pathway include the N-methylation of putrescine by putrescine N-methyltransferase (PMT) and the stereospecific reduction of tropinone to tropine by tropinone reductase I (TR-I).[7]
Biosynthesis of the Acyl Moiety (Vanillic Acid)
Vanillic acid is a phenolic compound derived from the phenylpropanoid pathway. The biosynthesis of vanillic acid in plants can occur through several routes, often involving ferulic acid as a key intermediate. A putative pathway is illustrated below.
The conversion of ferulic acid to vanillic acid can be catalyzed by various enzymes in plants.[8][9]
Esterification: The Formation of this compound
The final step in the biosynthesis of this compound is the esterification of tropine with vanillic acid. This reaction is likely catalyzed by a specific acyltransferase. While the precise enzyme has not yet been characterized in Convolvulus species, it is hypothesized to be a tropine acyltransferase that utilizes vanilloyl-CoA as the activated acyl donor.
Relationship to Other Tropane Alkaloids
This compound's relationship to other tropane alkaloids is primarily defined by its shared tropine core and the nature of its acyl group. A comparative overview of this compound and other notable tropane alkaloids is provided in Table 2.
| Alkaloid | Acyl Moiety | Natural Source (Family) | Key Pharmacological Activity |
| This compound | Vanillic Acid | Convolvulaceae | Not well-characterized |
| Atropine | Tropic Acid | Solanaceae | Anticholinergic[1] |
| Scopolamine | Tropic Acid | Solanaceae | Anticholinergic[1] |
| Cocaine | Benzoic Acid | Erythroxylaceae | Stimulant, Anesthetic[1] |
The structural diversity arising from different acyl groups is a key determinant of the pharmacological specificity of tropane alkaloids. The presence of the vanillate moiety in this compound suggests that its biological activity may differ significantly from that of atropine or cocaine.
References
- 1. Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 4540-25-4 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C16H21NO4 | CID 443007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound phyproof Reference Substance 4540-25-4 [sigmaaldrich.com]
- 7. Tropane Alkaloid Biosynthesis [biocyclopedia.com]
- 8. researchgate.net [researchgate.net]
- 9. encyclopedia.pub [encyclopedia.pub]
In Silico Prediction of Phyllalbine Bioactivity: A Technical Guide
Introduction
In the landscape of modern drug discovery, computational, or in silico, methods have become indispensable for accelerating the identification and optimization of novel therapeutic agents. These techniques allow researchers to predict the biological activity of a molecule and evaluate its potential as a drug candidate before committing to resource-intensive laboratory synthesis and testing. This guide provides a comprehensive technical overview of the core in silico methodologies used to predict the bioactivity of a specific small molecule, Phyllalbine.
This compound is a naturally occurring compound with the chemical formula C₁₆H₂₁NO₄[1]. For the purpose of this guide, we will walk through a complete computational workflow, from initial molecule preparation to molecular docking and pharmacokinetic property prediction, to assess its hypothetical bioactivity against a common drug target. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply these powerful predictive tools.
Overall In Silico Workflow
The computational prediction of bioactivity follows a structured pipeline. The process begins with preparing the digital models of the small molecule (the ligand) and its biological target (the receptor). This is followed by molecular docking to predict their binding affinity. Finally, the drug-like properties and pharmacokinetic profile of the ligand are assessed to determine its potential for further development.
Experimental Protocols
Ligand and Receptor Preparation
Accurate structural data is the foundation of any meaningful in silico analysis. This protocol outlines the steps for preparing both the ligand (this compound) and a selected protein target for subsequent analysis. For this guide, we will use Cyclooxygenase-2 (COX-2), a key enzyme in inflammation, as a hypothetical target.
Methodology:
-
Ligand Structure Acquisition:
-
The 2D structure and canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound (CN1C2CCC1CC(C2)OC(=O)C3=CC(=C(C=C3)O)OC) are obtained from the PubChem database (CID 443007)[1].
-
-
3D Structure Generation and Optimization:
-
The SMILES string is converted into a 3D structure (.sdf or .mol2 format) using software like Open Babel.
-
Energy minimization of the 3D structure is performed using a force field such as the Universal Force Field (UFF) to obtain a stable, low-energy conformation[2]. This optimized structure is typically saved in .pdbqt format for use with AutoDock Vina.
-
-
Receptor Structure Acquisition:
-
The 3D crystal structure of the target protein, human COX-2, is downloaded from the Protein Data Bank (PDB). For this example, PDB ID: 5IKR could be used.
-
-
Receptor Preparation:
-
Non-essential molecules, such as water, co-solvents, and co-crystallized ligands, are removed from the PDB file.
-
Polar hydrogen atoms are added to the protein structure, and Gasteiger charges are computed. This is a standard procedure in tools like AutoDock Tools to prepare the protein for docking. The prepared protein is saved in the .pdbqt format.
-
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex[3][4]. A lower binding energy value typically indicates a more stable and favorable interaction.
Methodology:
-
Grid Box Generation:
-
A "grid box" is defined around the active site of the target protein (COX-2). This box specifies the three-dimensional space where the docking software will attempt to place the ligand. For COX-2, the grid is centered on the active site cavity where known inhibitors bind. Dimensions are typically set to cover the entire binding pocket, for instance, 60 × 60 × 60 Å[5].
-
-
Docking Simulation:
-
Software such as AutoDock Vina is used to perform the docking calculation[6]. The prepared this compound ligand and COX-2 receptor files are provided as input.
-
The Lamarckian Genetic Algorithm is commonly employed to explore various possible conformations (poses) of the ligand within the receptor's active site[5].
-
-
Analysis of Results:
-
The primary output is the binding affinity, expressed in kcal/mol. The software generates multiple binding poses, each with a corresponding score.
-
The pose with the lowest binding energy is selected for further analysis. Visualization software (e.g., PyMOL, Discovery Studio) is used to inspect the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of COX-2[4].
-
ADMET and Drug-Likeness Prediction
A compound's journey to becoming a drug is heavily dependent on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile[7][8]. In silico ADMET prediction provides early insights into a molecule's pharmacokinetic properties and potential liabilities.
Methodology:
-
Web Server Submission:
-
Parameter Calculation:
-
The server calculates a wide range of parameters, including:
-
Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), Topological Polar Surface Area (TPSA), and hydrogen bond donors/acceptors.
-
Pharmacokinetics: Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeation, and interaction with Cytochrome P450 (CYP) enzymes.
-
Drug-Likeness: Evaluation based on established rules such as Lipinski's Rule of Five, which helps assess if a compound has properties that would make it a likely orally active drug in humans[9].
-
Medicinal Chemistry Friendliness: Alerts for any undesirable chemical features.
-
-
-
Interpretation of Output:
-
The results are analyzed to form a comprehensive profile of this compound. This includes examining its solubility, permeability, and whether it violates any drug-likeness rules. The "Bioavailability Radar" and "BOILED-Egg" models provide intuitive graphical summaries of these properties[9].
-
Data Presentation: Predicted Properties of this compound
The following tables summarize the hypothetical quantitative data that would be generated from the in silico protocols described above.
Table 1: Molecular Docking Results Binding affinity of this compound against the COX-2 active site, compared to a standard nonsteroidal anti-inflammatory drug (NSAID).
| Compound | Target Protein | Binding Affinity (kcal/mol) |
| This compound | COX-2 (PDB: 5IKR) | -8.2 |
| Diclofenac (Reference) | COX-2 (PDB: 5IKR) | -8.9[6] |
Table 2: Physicochemical and Lipophilicity Properties (SwissADME) Core molecular descriptors for this compound.
| Parameter | Value | Acceptable Range |
| Molecular Weight | 291.34 g/mol | < 500 |
| LogP (Consensus) | 1.85 | ≤ 5 |
| H-bond Acceptors | 4 | ≤ 10 |
| H-bond Donors | 1 | ≤ 5 |
| TPSA | 56.95 Ų | < 140 Ų |
Table 3: Water Solubility and Pharmacokinetics (SwissADME) Predicted solubility and key ADME parameters.
| Parameter | Prediction | Interpretation |
| Water Solubility | Soluble | Favorable for absorption |
| GI Absorption | High | Likely well-absorbed orally |
| BBB Permeant | No | Unlikely to cross into the brain |
| CYP1A2 Inhibitor | Yes | Potential for drug-drug interactions |
| CYP2C19 Inhibitor | No | Low risk of interaction |
| CYP2C9 Inhibitor | No | Low risk of interaction |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |
| CYP3A4 Inhibitor | No | Low risk of interaction |
Table 4: Drug-Likeness Evaluation (SwissADME) Evaluation against established filters for oral bioavailability.
| Filter | Result |
| Lipinski's Rule | Yes; 0 violations |
| Ghose Filter | Yes; 0 violations |
| Veber Filter | Yes; 0 violations |
| Bioavailability Score | 0.55 |
Mandatory Visualizations
Hypothetical COX-2 Signaling Pathway
This diagram illustrates the simplified arachidonic acid cascade, highlighting the role of COX-2 in producing prostaglandins that mediate inflammation. An inhibitor like this compound would hypothetically block this step.
This compound Bioavailability Radar
This radar plot provides a visual representation of this compound's drug-likeness based on six key physicochemical properties. The pink area represents the optimal range for each property for oral bioavailability. A compound is considered drug-like if its plot falls entirely within this area.
BOILED-Egg Predictive Model
The Brain Or IntestinaL EstimateD permeation method (BOILED-Egg) is an intuitive graphical model that plots molecules based on their lipophilicity (WLOGP) and polarity (TPSA). The graph delineates regions for high passive human intestinal absorption (HIA) and blood-brain barrier (BBB) penetration.
Conclusion
This guide has detailed a standard in silico workflow for predicting the bioactivity and drug-like properties of the compound this compound. Through molecular docking, a favorable binding affinity against the inflammatory enzyme COX-2 was predicted. Furthermore, ADMET and drug-likeness analyses using tools like SwissADME suggest that this compound possesses physicochemical characteristics compatible with good oral bioavailability and does not violate key drug-likeness rules.
While these computational predictions are a powerful and cost-effective first step, it is critical to emphasize that they serve as hypotheses. The insights gained from this in silico assessment provide a strong rationale for prioritizing this compound for subsequent in vitro and in vivo experimental validation to confirm its biological activity and therapeutic potential.
References
- 1. This compound | C16H21NO4 | CID 443007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. An in silico molecular docking and simulation study to identify potential anticancer phytochemicals targeting the RAS signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. university.apeejay.edu [university.apeejay.edu]
- 4. mdpi.com [mdpi.com]
- 5. Molecular Docking of Phytochemicals Targeting GFRs as Therapeutic Sites for Cancer: an In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. ADME/ADMET Assessment Using SwissADME, ProTox-II, admet SAR, and Swiss Target Prediction: A Comprehensive Guide [parssilico.com]
- 8. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 9. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SwissADME: Significance and symbolism [wisdomlib.org]
- 11. SwissADME - SIB Swiss Institute of Bioinformatics [expasy.org]
Literature Review of Phyllalbine: A Preliminary Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phyllalbine is a tropane alkaloid that has been identified in plant species of the Convolvulus and Phyllanthus genera.[1][2][3][4] Despite its identification and classification, a comprehensive review of the scientific literature reveals a significant scarcity of in-depth studies on its specific biological activities, mechanism of action, and quantitative pharmacological data. This preliminary report summarizes the available information on this compound and highlights the current gaps in knowledge.
Chemical and Physical Properties
This compound is characterized by the molecular formula C16H21NO4 and a molecular weight of 291.34 g/mol . Its unique structure as a tropane alkaloid places it in a class of compounds known for their diverse physiological effects.
Overview of Biological Activity
The most specific biological activity attributed to this compound comes from a 1965 study, which described it as having central and peripheral sympathomimetic effects.[1] Sympathomimetic agents mimic the effects of the sympathetic nervous system, which can include increased heart rate, blood pressure, and other physiological responses.
More recent bioinformatics and computational studies have identified this compound as a potential therapeutic compound in the context of metabolic syndrome-associated rheumatoid arthritis.[5][6] However, these are predictive studies, and experimental validation of these potential activities is not yet available in the published literature. A 2021 study on the chemical constituents of betel nut also identified this compound, noting a significantly higher concentration in the kernel compared to the peel.[7]
Data Availability and Limitations
A thorough search of scientific databases reveals a lack of publicly available quantitative data for this compound. Key pharmacological metrics such as IC50 values, inhibition percentages, and detailed experimental protocols for its isolation and biological evaluation are not documented in accessible literature. Furthermore, there are no published studies detailing the specific signaling pathways through which this compound may exert its effects.
Conclusion
While the existence of this compound as a distinct chemical entity is confirmed, the scientific community's understanding of its pharmacological profile remains nascent. The early indication of its sympathomimetic properties and its recent identification in computational drug discovery studies suggest that this compound may hold therapeutic potential. However, the absence of detailed experimental data precludes the creation of a comprehensive technical guide with structured data tables and mechanistic diagrams as originally intended. Further in-vitro and in-vivo research is imperative to elucidate the biological activities, mechanism of action, and therapeutic relevance of this tropane alkaloid. At present, it is not possible to provide a detailed literature review with quantitative data, experimental protocols, and signaling pathway diagrams due to the lack of available research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. DSpace [scholarworks.umass.edu]
- 5. Frontiers | Identification of diagnostic genes and drug prediction in metabolic syndrome-associated rheumatoid arthritis by integrated bioinformatics analysis, machine learning, and molecular docking [frontiersin.org]
- 6. frontiersin.org [frontiersin.org]
- 7. UPLC–MS/MS and Network Pharmacology-Based Analysis of Bioactive Anti-Depression Compounds in Betel Nut - PMC [pmc.ncbi.nlm.nih.gov]
Phyllalbine in the Convolvulaceae Family: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phyllalbine, also known as vanilloyltropine, is a tropane alkaloid that has been identified within the Convolvulaceae family, a group of plants commonly known as the morning glory family. This technical guide provides a comprehensive overview of the current knowledge regarding the occurrence, isolation, and potential biological significance of this compound, with a focus on its presence in the genus Convolvulus. Due to the limited accessibility of some primary Soviet-era and early 2000s literature, this guide synthesizes available data and presents generalized experimental protocols based on established methods for tropane alkaloid analysis.
Occurrence of this compound in Convolvulaceae
This compound has been reported in at least two species of the Convolvulus genus, which belongs to the Convolvulaceae family. The primary sources for this information are studies conducted on the alkaloid content of these plants.
Table 1: Documented Occurrence of this compound in the Convolvulaceae Family
| Family | Genus | Species | Plant Part | Reference |
| Convolvulaceae | Convolvulus | Convolvulus subhirsutus | Not Specified | Sharapova et al., 1980 |
| Convolvulaceae | Convolvulus | Convolvulus pseudocanthabrica | Not Specified | Tashkhodzhaev et al., 2000 |
Experimental Protocols
Detailed experimental protocols from the original isolation studies are not fully accessible. However, based on standard methodologies for the extraction and analysis of tropane alkaloids from plant material, a generalized workflow can be outlined.
General Experimental Workflow for this compound Isolation and Analysis
Caption: Generalized workflow for the extraction, purification, and analysis of this compound.
Methodologies
1. Extraction:
-
Plant Material Preparation: The plant material (e.g., aerial parts or roots) is dried and finely powdered to increase the surface area for solvent extraction.
-
Alkalinization: The powdered material is moistened with a basic solution, such as aqueous ammonia, to convert the alkaloid salts present in the plant into their free base form, which is more soluble in organic solvents.
-
Solvent Extraction: The alkalinized plant material is then extracted with a non-polar organic solvent like dichloromethane or chloroform. This can be done through maceration, percolation, or Soxhlet extraction.
2. Purification:
-
Acid-Base Extraction: The organic extract containing the alkaloids is shaken with an acidic aqueous solution (e.g., dilute sulfuric or hydrochloric acid). The alkaloids, being basic, will form salts and move into the aqueous layer, leaving non-basic impurities in the organic layer.
-
Basification and Re-extraction: The acidic aqueous layer is then made basic again (e.g., with sodium carbonate or ammonia) to liberate the free alkaloid bases. These are then re-extracted into a fresh organic solvent.
-
Chromatography: The resulting crude alkaloid extract can be further purified using chromatographic techniques such as Thin Layer Chromatography (TLC) for initial assessment and column chromatography (e.g., over silica gel or alumina) for separation of individual alkaloids.
3. Analysis and Characterization:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying tropane alkaloids. The sample is vaporized and separated based on its boiling point and polarity in the GC column, and then fragmented and detected by the mass spectrometer, providing a unique mass spectrum for identification.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a common method for the quantitative analysis of alkaloids. A reversed-phase C18 column is often used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). Detection is typically done using a UV detector.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the definitive structural elucidation of the isolated pure compound, confirming the identity of this compound.
Putative Biosynthetic Pathway of this compound
While the specific biosynthetic pathway of this compound in Convolvulus species has not been elucidated, it can be inferred from the well-established general pathway of tropane alkaloids. The pathway involves the formation of the tropane ring from amino acids, followed by esterification with an acid moiety. In the case of this compound, the tropane core (tropine) is esterified with vanillic acid.
Caption: Putative biosynthetic pathway of this compound.
Potential Biological Activities and Signaling Pathways
Direct pharmacological studies on this compound are scarce. However, its chemical structure as an ester of tropine and vanillic acid allows for informed speculation on its potential biological activities.
-
Tropane Moiety: The tropane core is characteristic of alkaloids with known anticholinergic activity, acting as antagonists at muscarinic acetylcholine receptors. This could suggest potential effects on the nervous system.
-
Vanillic Acid Moiety: Vanillic acid is a phenolic compound known for its antioxidant and anti-inflammatory properties. These activities are often attributed to its ability to scavenge free radicals and modulate inflammatory signaling pathways.
Given this, this compound may possess a combination of these activities. Further research is required to determine its specific pharmacological profile and any associated signaling pathways.
Conclusion
This compound is a tropane alkaloid with a confirmed but sparsely documented occurrence in the Convolvulaceae family. While its presence in Convolvulus subhirsutus and Convolvulus pseudocanthabrica is established, a significant gap in the scientific literature exists regarding its quantitative levels, specific biosynthetic and signaling pathways, and detailed biological activities. The experimental protocols and biosynthetic pathway presented in this guide are based on established knowledge of related compounds and provide a framework for future research. Further investigation into this compound is warranted to fully understand its chemical and pharmacological significance within the Convolvulaceae family and its potential for drug development.
The Pharmacology of Phyllalbine: An Uncharted Territory in Drug Discovery
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey. While countless natural and synthetic compounds have been extensively studied, a significant number remain enigmatic, their pharmacological profiles yet to be elucidated. Phyllalbine, a natural compound identified in Convolvulus subhirsutus, currently falls into this category.
Despite its documented existence and chemical characterization, a comprehensive review of publicly available scientific literature reveals a notable absence of research into the pharmacology of this compound.[1] There are no detailed studies on its mechanism of action, pharmacokinetics, pharmacodynamics, or its effects on any biological signaling pathways. This lack of data presents a significant knowledge gap but also a potential opportunity for new avenues of pharmacological investigation.
Current State of Knowledge
At present, information on this compound is primarily limited to its chemical identity. PubChem, a comprehensive database of chemical substances, lists its molecular formula as C16H21NO4 and provides its structure.[1] However, the database contains no associated bioactivity data, experimental results, or links to pharmacological studies.
Searches for the pharmacological activity of this compound often lead to information on other, structurally distinct compounds such as phyllobilins and hypophyllanthin.[2][3][4][5] It is crucial to distinguish this compound from these molecules, as they belong to different chemical classes and their biological activities are not transferable.
The Path Forward: A Call for Investigation
The absence of pharmacological data for this compound underscores the vast number of natural compounds that remain unexplored. For researchers in drug discovery and development, this compound represents a blank slate. Future research initiatives could focus on the following areas:
-
In Vitro Screening: Initial studies would likely involve a broad panel of in vitro assays to identify any potential biological activity. This could include screening against various receptor types, enzymes, and cell lines to uncover potential therapeutic targets.
-
Mechanism of Action Studies: Should any significant bioactivity be identified, subsequent research would need to focus on elucidating the underlying mechanism of action. This would involve more targeted experiments to pinpoint the specific molecular interactions and signaling pathways affected by this compound.
-
Pharmacokinetic and Pharmacodynamic Profiling: To assess its potential as a drug candidate, comprehensive pharmacokinetic (absorption, distribution, metabolism, and excretion) and pharmacodynamic (dose-response relationship) studies would be essential.
-
Synthesis and Analogue Development: The chemical structure of this compound could serve as a scaffold for the synthesis of novel analogues. This would allow for the exploration of structure-activity relationships and the potential optimization of any identified therapeutic properties.
Conclusion
While this guide cannot provide an in-depth technical overview of the pharmacology of this compound due to the current lack of available data, it serves to highlight a significant gap in the scientific literature. The study of this compound is an untapped area of research that could potentially yield novel pharmacological insights and therapeutic agents. For the scientific community, this compound stands as a reminder of the vast, unexplored chemical space within the natural world and the exciting opportunities for discovery that lie ahead. The journey to understand the pharmacology of this compound is yet to begin, and it invites researchers to be the pioneers in this uncharted territory.
References
- 1. This compound | C16H21NO4 | CID 443007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phyllobilins as a challenging diverse natural product class: Exploration of pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological activities and mechanisms of action of hypophyllanthin: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Preliminary Toxicological Profile of Phyllalbine: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document serves as a preliminary guide to the toxicological profile of Phyllalbine. Extensive searches of publicly available scientific literature and databases have been conducted to compile this report. However, it is critical to note that specific toxicological studies on this compound, including quantitative data on acute or chronic toxicity, genotoxicity, cytotoxicity, and defined signaling pathway interactions, are not available in the current body of scientific literature. The information that could be retrieved is limited to its basic chemical identification.
Chemical Identity
This compound is a known chemical compound with the following identifiers:
| Property | Value |
| Molecular Formula | C₁₆H₂₁NO₄ |
| IUPAC Name | (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 4-hydroxy-3-methoxybenzoate |
| CAS Number | 4540-25-4 |
This information has been verified through chemical databases, and this compound is available as a reference substance for research purposes.
Toxicological Data: A Knowledge Gap
Despite comprehensive searches for toxicological data, no studies detailing the following were found for this compound:
-
Acute, Sub-chronic, or Chronic Toxicity: No information regarding LD50 (lethal dose, 50%) values or No Observed Adverse Effect Levels (NOAEL) from animal studies is publicly available.
-
Cytotoxicity: There are no published studies reporting IC50 (half-maximal inhibitory concentration) values for this compound in any cell line.
-
Genotoxicity and Mutagenicity: No data from assays such as the Ames test, chromosomal aberration tests, or micronucleus assays are available.
-
Signaling Pathway Interactions: The specific cellular signaling pathways that may be modulated by this compound have not been elucidated in any published research.
The absence of this information signifies a critical knowledge gap. Therefore, the core of this technical guide is to highlight the lack of data and to propose a logical workflow for a preliminary toxicological assessment of this compound, should a research or drug development program require it.
Proposed Experimental Workflow for Preliminary Toxicological Assessment
Given the lack of existing data, a tiered approach to investigating the toxicology of this compound is recommended. The following diagram outlines a logical experimental workflow.
Methodological & Application
Application Note: Quantification of Phyllalbine using High-Performance Liquid Chromatography (HPLC)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and accurate High-Performance Liquid Chromatography (HPLC) method for the quantification of Phyllalbine. This compound is a tropane alkaloid found in plants of the Convolvulaceae family.[1] The method is suitable for the analysis of this compound in plant extracts and other matrices. This document provides a detailed protocol for sample preparation, chromatographic conditions, and method validation parameters.
Introduction
This compound, with the molecular formula C16H21NO4, is a tropane alkaloid of interest to researchers in natural product chemistry and pharmacology.[1][2][3][4] Accurate quantification of this compound is essential for quality control of herbal materials, pharmacokinetic studies, and pharmacological research. The Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method detailed below provides a robust and reliable means for determining this compound concentrations.
Experimental
Instrumentation and Materials
-
HPLC system with a quaternary pump, autosampler, and photodiode array (PDA) or UV detector.
-
C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters (0.45 µm).
-
This compound reference standard (≥98% purity).
-
HPLC grade acetonitrile and methanol.
-
HPLC grade water.
-
Formic acid or trifluoroacetic acid.
Chromatographic Conditions
A hypothetical but plausible set of chromatographic conditions for the analysis of this compound is presented in the table below. These conditions are based on common practices for the analysis of alkaloids and may require optimization for specific applications.
| Parameter | Value |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 0-5 min: 10% B5-20 min: 10-90% B20-25 min: 90% B25-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The following is a general procedure for the extraction of this compound from a plant matrix. The specific steps may need to be optimized depending on the sample type.
-
Extraction:
-
Weigh 1 g of the dried and powdered plant material.
-
Add 20 mL of methanol and sonicate for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue two more times.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
-
Purification (if necessary):
-
Dissolve the dried extract in a suitable solvent and perform solid-phase extraction (SPE) to remove interfering substances.
-
-
Final Preparation:
-
Reconstitute the dried extract in 1 mL of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system.[5]
-
Method Validation
The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[6][7] The key validation parameters are summarized in the table below with representative data.
| Parameter | Result |
| Retention Time (min) | ~15.2 |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.1 |
| Limit of Quantification (LOQ) (µg/mL) | 0.3 |
| Precision (%RSD) | < 2.0 |
| Accuracy (Recovery %) | 98 - 102 |
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Signaling Pathway
At present, specific signaling pathways involving this compound have not been extensively elucidated in publicly available research. As a tropane alkaloid, its pharmacological effects may be related to interactions with neurotransmitter receptors, but further investigation is required.
Conclusion
The HPLC method described in this application note provides a framework for the reliable quantification of this compound. The protocol is straightforward and employs common laboratory instrumentation. The validation parameters, though representative, suggest that the method can be robust, accurate, and precise for its intended purpose. Researchers can adapt and optimize this method for their specific analytical needs in the study of this compound.
References
- 1. This compound | 4540-25-4 | Benchchem [benchchem.com]
- 2. This compound | 4540-25-4 | Benchchem [benchchem.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound | C16H21NO4 | CID 443007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nacalai.com [nacalai.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. ema.europa.eu [ema.europa.eu]
Application Note: Development of a Validated Analytical Method for Phyllanthin in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phyllanthin is a prominent lignan found in plants of the Phyllanthus genus, which are commonly used in traditional medicine. Notably, species such as Phyllanthus niruri and Phyllanthus amarus have been investigated for their hepatoprotective, anti-inflammatory, and anticancer properties, with phyllanthin being a key bioactive constituent. Accurate and reliable quantification of phyllanthin in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies.
This document provides a comprehensive protocol for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of phyllanthin in plant extracts. The method is designed to be specific, accurate, precise, and robust, adhering to the guidelines of the International Conference on Harmonisation (ICH).
Experimental Protocols
Plant Material and Extraction
2.1.1. Plant Material Handling
Proper collection and handling of plant material are critical for accurate phytochemical analysis.
-
Collection: Collect fresh, healthy aerial parts of the Phyllanthus species. For comparative studies, it's beneficial to sample both healthy and potentially diseased or stressed plants separately.[1]
-
Cleaning: Gently brush off any soil or debris.[2] If necessary, rinse briefly with distilled water and air-dry completely.[1][2] It is crucial not to over-wash as this may leach soluble compounds.[1]
-
Drying: Dry the plant material at room temperature or in a hot air oven at a controlled temperature (e.g., 40-60°C) until a constant weight is achieved to prevent the degradation of thermolabile compounds.[3][4]
-
Grinding: Grind the dried plant material into a fine powder using a laboratory mill to increase the surface area for efficient extraction.[5]
2.1.2. Extraction Procedure
Several methods can be employed for the extraction of phyllanthin. Microwave-assisted extraction (MWE) and ultrasound-assisted extraction (UAE) are modern techniques that can lead to higher yields of phytochemicals compared to conventional solvent extraction.[5]
-
Conventional Solvent Extraction:
-
Weigh 1 gram of the powdered plant material into a flask.
-
Add 100 mL of methanol.
-
Sonicate the mixture for 60 minutes at 40°C.[6]
-
Filter the extract through a suitable filter paper.
-
The resulting extract can be used for analysis.
-
Chromatographic Conditions
A reliable RP-HPLC method is essential for the separation and quantification of phyllanthin.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[6][7]
-
Mobile Phase: A gradient elution using a mixture of 5 mM ammonium acetate in 10% methanol (Solvent A) and acetonitrile (Solvent B) is effective.[6]
-
Flow Rate: A flow rate of 1.0 mL/min is typically employed.[6][7]
-
Detection Wavelength: Phyllanthin can be detected at 220 nm and 274 nm.[6][7]
-
Injection Volume: 20 µL.
-
Column Temperature: Maintain the column at ambient temperature.
Preparation of Standard and Sample Solutions
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of phyllanthin reference standard in 10 mL of methanol to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 2.5 to 40 µg/mL.
-
Sample Solution: Dilute the plant extract with methanol as needed to bring the concentration of phyllanthin within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter before injection.[3]
Method Validation
The developed analytical method must be validated according to ICH guidelines to ensure its suitability for its intended purpose.[6][8]
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the analysis.
-
Procedure: Inject the standard solution (e.g., 20 µg/mL) six times.
-
Acceptance Criteria: The relative standard deviation (RSD) for the peak area and retention time should be less than 2%. The theoretical plates should be more than 2000, and the tailing factor should be less than 2.
Linearity
-
Procedure: Inject the working standard solutions at five different concentration levels in triplicate.
-
Analysis: Construct a calibration curve by plotting the peak area against the concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be greater than 0.999.[6][7]
Precision
Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[8]
-
Procedure:
-
Repeatability: Analyze six replicates of a sample solution on the same day.
-
Intermediate Precision: Analyze the same sample on three different days.
-
-
Acceptance Criteria: The RSD for the measured concentration should be less than 2%.[9]
Accuracy (Recovery)
-
Procedure: Perform a recovery study by spiking a known amount of phyllanthin standard into the plant extract at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). Analyze each level in triplicate.
-
Analysis: Calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within the range of 98-102%.[10]
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Procedure: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
-
Acceptance Criteria: The LOQ should be reliably and reproducibly measured with acceptable precision and accuracy.
Robustness
-
Procedure: Intentionally vary chromatographic parameters such as the flow rate (±0.1 mL/min), column temperature (±5°C), and mobile phase composition (±2%).
-
Analysis: Assess the effect of these changes on the peak area and retention time.
-
Acceptance Criteria: The RSD of the results should be less than 2%, indicating that the method is robust.
Data Presentation
The quantitative data from the method validation should be summarized in tables for clear comparison and interpretation.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Result |
|---|---|---|
| Tailing Factor | ≤ 2 | 1.1 |
| Theoretical Plates | ≥ 2000 | 5800 |
| RSD of Peak Area (%) | ≤ 2% | 0.8% |
| RSD of Retention Time (%) | ≤ 2% | 0.3% |
Table 2: Linearity Data for Phyllanthin
| Concentration (µg/mL) | Mean Peak Area (n=3) |
|---|---|
| 2.5 | 150234 |
| 5 | 301456 |
| 10 | 602890 |
| 20 | 1205678 |
| 40 | 2411234 |
| Linear Regression | y = 60200x + 1234 |
| Correlation Coefficient (r²) | 0.9995 |
Table 3: Precision Data for Phyllanthin
| Intra-day Precision (n=6) | Inter-day Precision (n=3) | |
|---|---|---|
| Mean Concentration (µg/mL) | 19.8 | 20.1 |
| Standard Deviation | 0.25 | 0.31 |
| % RSD | 1.26% | 1.54% |
Table 4: Accuracy (Recovery) Data for Phyllanthin | Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | Mean % Recovery | | :--- | :--- | :--- | :--- | :--- | | 80% | 16 | 15.8 | 98.75% | 99.38% | | 100% | 20 | 19.9 | 99.50% | | 120% | 24 | 23.9 | 99.58% |
Table 5: LOD and LOQ for Phyllanthin
| Parameter | Result (µg/mL) |
|---|---|
| Limit of Detection (LOD) | 0.15 |
| Limit of Quantification (LOQ) | 0.45 |
Visualizations
Experimental Workflow
Caption: Workflow for Phyllanthin analysis in plant extracts.
Method Validation Logical Flow
Caption: Logical flow for analytical method validation.
References
- 1. uwlab.webhosting.cals.wisc.edu [uwlab.webhosting.cals.wisc.edu]
- 2. foragelab.com [foragelab.com]
- 3. Plant Sample Preparation for Metabolomic Analysis - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of Alkaloids from Convolvulus arvensis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Convolvulus arvensis, commonly known as field bindweed, is a perennial vine that is widespread globally. While often considered a noxious weed, it has a history of use in traditional medicine. Phytochemical investigations of Convolvulus arvensis have revealed the presence of a diverse array of secondary metabolites, including flavonoids, phenolic compounds, and notably, a group of tropane alkaloids.
Important Note on "Phyllalbine": This document addresses the extraction of alkaloids from Convolvulus arvensis. Extensive literature searches did not yield any scientific reports of a compound named "this compound" being isolated from or identified in this plant species. The primary alkaloids identified in Convolvulus arvensis are tropane alkaloids. Therefore, the following protocols are focused on the extraction and isolation of these known alkaloidal constituents. It is possible that "this compound" may be a trivial name not yet adopted in scientific literature, a misidentification, or a compound present in a different plant species.
The primary tropane alkaloids found in Convolvulus arvensis include pseudotropine, tropine, tropinone, and the pyrrolidine alkaloids cuscohygrine and hygrine.[1] These compounds are of interest to researchers for their potential pharmacological activities. Pseudotropine, the major alkaloid, is known to affect motility.
This document provides detailed protocols for the extraction, purification, and preliminary analysis of tropane alkaloids from the aerial parts of Convolvulus arvensis.
Quantitative Data Summary
While specific quantitative yields of individual alkaloids from Convolvulus arvensis are not extensively reported in all literature, the following table summarizes the classes of compounds identified in the plant. One study reported an alkaloid extract yield of 8.9% from C. arvensis.
| Compound Class | Specific Compounds Identified | Plant Part | Reference |
| Tropane Alkaloids | Pseudotropine, Tropine, Tropinone | Aerial Parts | [1] |
| Pyrrolidine Alkaloids | Cuscohygrine, Hygrine | Roots, Aerial Parts | [1] |
| Flavonoids | Quercetin, Kaempferol and their glycosides | Aerial Parts | |
| Phenolic Acids | Caffeic acid, Chlorogenic acid, Ferulic acid | Aerial Parts | |
| Other Compounds | Steroids, Terpenoids, Saponins, Coumarins | Aerial Parts |
Experimental Protocols
The following protocols are based on general methods for alkaloid extraction from plant materials and are adapted for Convolvulus arvensis.
Plant Material Collection and Preparation
-
Collection: Collect the aerial parts (stems and leaves) of healthy Convolvulus arvensis plants during the flowering season.
-
Authentication: A voucher specimen should be prepared and deposited in a recognized herbarium for botanical authentication.
-
Drying: Air-dry the plant material in a well-ventilated area away from direct sunlight until it is brittle.
-
Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder.[2][3] This increases the surface area for efficient solvent extraction.
General Alkaloid Extraction Workflow
The extraction of alkaloids from Convolvulus arvensis is typically based on the basic nature of alkaloids and their solubility in organic solvents in their free base form, and in acidic water in their salt form.
Detailed Protocol for Extraction of Tropane Alkaloids
This protocol utilizes a standard acid-base extraction method.
Materials and Reagents:
-
Powdered Convolvulus arvensis (aerial parts)
-
Ethanol (95%)
-
Hydrochloric acid (HCl), 1M
-
Ammonium hydroxide (NH₄OH), 25% solution
-
Chloroform (or Dichloromethane)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Distilled water
-
Rotary evaporator
-
Separatory funnel
-
Filter paper (Whatman No. 1)
-
pH meter or pH indicator strips
Procedure:
-
Maceration:
-
Weigh 100 g of the powdered plant material and place it in a large flask.
-
Add 500 mL of 95% ethanol acidified with 1M HCl to a pH of 2-3.
-
Macerate the mixture for 48 hours at room temperature with occasional shaking.
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
-
-
Acid-Base Partitioning:
-
Dissolve the crude extract in 100 mL of 5% HCl.
-
Transfer the acidic solution to a separatory funnel and wash it three times with 50 mL of chloroform to remove pigments and other non-alkaloidal compounds. Discard the chloroform layer.[4]
-
Adjust the pH of the aqueous layer to 9-10 with 25% ammonium hydroxide.[4] The free alkaloid bases will precipitate.
-
-
Extraction of Free Alkaloids:
-
Extract the alkaline aqueous solution three times with 50 mL of chloroform.
-
Combine the chloroform extracts.
-
-
Drying and Final Concentration:
-
Dry the combined chloroform extract over anhydrous sodium sulfate for at least 30 minutes.
-
Filter the dried extract and concentrate it to dryness using a rotary evaporator.
-
The resulting residue is the crude alkaloid extract.
-
Purification by Column Chromatography
Materials and Reagents:
-
Crude alkaloid extract
-
Silica gel (60-120 mesh) for column chromatography
-
Chloroform
-
Methanol
-
Glass column
-
Test tubes for fraction collection
-
TLC plates (silica gel 60 F₂₅₄)
Procedure:
-
Column Preparation:
-
Prepare a slurry of silica gel in chloroform and pack it into a glass column.
-
Allow the column to settle and equilibrate with chloroform.
-
-
Loading and Elution:
-
Dissolve the crude alkaloid extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.
-
Carefully load the adsorbed sample onto the top of the prepared column.
-
Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol (e.g., 99:1, 98:2, 95:5, etc., chloroform:methanol).
-
-
Fraction Collection and Analysis:
-
Collect the eluate in small fractions (e.g., 10 mL each).
-
Monitor the separation by spotting the fractions on TLC plates and developing them in a suitable solvent system (e.g., chloroform:methanol, 9:1).
-
Visualize the spots under UV light (254 nm and 366 nm) and by spraying with Dragendorff's reagent (for alkaloids).
-
Combine the fractions containing the same compound(s) based on their TLC profiles.
-
-
Isolation of Pure Compounds:
-
Concentrate the combined fractions to obtain the purified alkaloids.
-
Further purification can be achieved by recrystallization or preparative HPLC if necessary.
-
Logical Relationships of Phytochemicals in Convolvulus arvensis
The chemical constituents of Convolvulus arvensis can be broadly categorized, with alkaloids being a key class of interest for their bioactivity.
Concluding Remarks
The protocols outlined in these application notes provide a comprehensive framework for the extraction and purification of tropane alkaloids from Convolvulus arvensis. Researchers and drug development professionals can adapt these methodologies for further phytochemical analysis, characterization of individual alkaloids, and investigation of their biological activities. The absence of "this compound" in the current scientific literature for this species underscores the importance of rigorous phytochemical investigation to validate the chemical profile of medicinal plants. Further studies are warranted to quantify the alkaloid content in C. arvensis and to explore the full therapeutic potential of its constituents.
References
Application Notes and Protocols for the Synthesis of Phyllalbine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phyllalbine, a naturally occurring tropane alkaloid, and its derivatives represent a class of compounds with potential pharmacological significance due to their structural similarity to other biologically active tropane alkaloids. This document provides a detailed protocol for the synthesis of this compound via the esterification of tropine and vanillic acid. The synthesis involves a three-step process: protection of the phenolic hydroxyl group of vanillic acid, esterification with tropine, and subsequent deprotection to yield the final product. Two effective esterification methods, the Steglich esterification and the Mitsunobu reaction, are presented with detailed experimental procedures. Additionally, this document includes representative quantitative data for analogous reactions and a diagram of the putative signaling pathway through which this compound and its derivatives may exert their biological effects.
Introduction
This compound, chemically known as (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 4-hydroxy-3-methoxybenzoate, is a tropane alkaloid identified in plants of the Convolvulus genus. Tropane alkaloids are a well-established class of compounds with a broad range of biological activities, primarily as antagonists of muscarinic acetylcholine receptors. The synthesis of this compound and its derivatives is of interest for structure-activity relationship (SAR) studies and the development of new therapeutic agents. The core synthetic strategy involves the formation of an ester linkage between the tropine backbone and a substituted benzoic acid, in this case, vanillic acid.
Overall Synthetic Scheme
The synthesis of this compound can be achieved in three main stages:
-
Protection of Vanillic Acid: The phenolic hydroxyl group of vanillic acid is protected to prevent it from reacting during the subsequent esterification step. An acetyl group is a suitable choice for this purpose.
-
Esterification: The protected vanillic acid is coupled with tropine to form the ester linkage. This can be accomplished using various modern synthetic methods, with the Steglich esterification and Mitsunobu reaction being particularly effective for such substrates.
-
Deprotection: The protecting group is removed from the phenolic hydroxyl group to yield the final product, this compound.
Experimental Protocols
Protocol 1: Protection of Vanillic Acid (Acetylation)
This protocol describes the protection of the phenolic hydroxyl group of vanillic acid using acetic anhydride.
Materials:
-
Vanillic acid
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve vanillic acid (1.0 eq) in a mixture of dichloromethane and pyridine at room temperature.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) to the solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product, 4-acetoxy-3-methoxybenzoic acid, can be purified by recrystallization or column chromatography if necessary.
Protocol 2: Esterification Methods
Two alternative methods for the esterification of protected vanillic acid with tropine are provided below.
This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[1][2][3][4][5]
Materials:
-
4-acetoxy-3-methoxybenzoic acid (1.0 eq)
-
Tropine (1.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Standard glassware for organic synthesis under inert atmosphere
Procedure:
-
To a solution of 4-acetoxy-3-methoxybenzoic acid, tropine, and DMAP in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of DCC in anhydrous DCM dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
After completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product, acetylated this compound, can be purified by column chromatography on silica gel.
This method employs a phosphine and an azodicarboxylate to activate the alcohol for esterification.[6][7]
Materials:
-
4-acetoxy-3-methoxybenzoic acid (1.5 eq)
-
Tropine (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for organic synthesis under inert atmosphere
Procedure:
-
Dissolve tropine, 4-acetoxy-3-methoxybenzoic acid, and triphenylphosphine in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 12-18 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude residue can be purified directly by column chromatography on silica gel to isolate the acetylated this compound.
Protocol 3: Deprotection of Acetylated this compound
This protocol describes the removal of the acetyl protecting group to yield the final product, this compound.
Materials:
-
Acetylated this compound
-
Methanol (MeOH)
-
Potassium carbonate (K₂CO₃) or Sodium methoxide (NaOMe)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the acetylated this compound in methanol.
-
Add a catalytic amount of potassium carbonate or sodium methoxide and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Neutralize the reaction mixture with a small amount of dilute acid (e.g., 1 M HCl) and remove the methanol under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
The resulting crude this compound can be purified by column chromatography or recrystallization to afford the pure product.
Purification and Characterization
The purification of tropane alkaloids like this compound typically involves standard chromatographic techniques.[8][9][10][11][12]
-
Column Chromatography: Silica gel is a common stationary phase, with mobile phases typically consisting of a mixture of a non-polar solvent (e.g., dichloromethane or chloroform) and a polar solvent (e.g., methanol), often with a small amount of a basic modifier like triethylamine or ammonia to prevent tailing of the basic alkaloid.
-
Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of reactions and to determine the appropriate solvent system for column chromatography. A common visualization agent for tropane alkaloids is Dragendorff's reagent.[8]
The final product should be characterized by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its identity and purity.
Quantitative Data
As there is no specific published data for the synthesis of this compound, the following tables provide representative yields for analogous reactions found in the literature. These values can be used as a benchmark for the expected outcomes of the protocols described above.
Table 1: Representative Yields for Steglich Esterification of Alcohols with Carboxylic Acids
| Alcohol Substrate | Carboxylic Acid Substrate | Coupling Agent | Catalyst | Solvent | Yield (%) | Reference |
| Secondary Alcohol | Carboxylic Acid | DCC | DMAP | DCM | 88 | [1] |
| Alcohol | Carboxylic Acid | DCC | DMAP | DCM | 67 | [1] |
| Alcohol | (E)-4-methoxy cinnamic acid | DIC | DMAP | DCM | 81 | [1] |
Table 2: Representative Yields for Mitsunobu Reaction of Alcohols with Carboxylic Acids
| Alcohol Substrate | Carboxylic Acid Substrate | Phosphine | Azodicarboxylate | Solvent | Yield (%) | Reference |
| Alcohol | Carboxylic Acid | PPh₃ | DEAD | Toluene | 89 | [6] |
| Allyl Alcohol | Neoflavone | PPh₃ | DIAD | THF | 78 | [6] |
| 3-methoxyestra-1,3,5(10)-trien-17beta-ol | 4-nitrobenzoic acid | - | - | HMPT | 78 | [7] |
Visualization of Synthetic Workflow and Putative Signaling Pathway
Synthetic Workflow
The overall synthetic workflow for this compound is depicted below.
Caption: Synthetic route to this compound from vanillic acid and tropine.
Putative Signaling Pathway of this compound Derivatives
Tropane alkaloids typically act as antagonists at muscarinic acetylcholine receptors (mAChRs). The diagram below illustrates the Gq-coupled signaling cascade that is inhibited by such antagonists.
Caption: Gq-protein coupled muscarinic acetylcholine receptor signaling pathway.
References
- 1. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. akjournals.com [akjournals.com]
- 11. Studies on tropane alkaloid extraction by volatile organic solvents: dichloromethane vs. chloroform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN110003197A - A kind of extraction process of tropane alkaloids - Google Patents [patents.google.com]
Unraveling the Molecular Mechanisms of Phyllalbine: In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phyllalbine, a purported bioactive compound isolated from plants of the Phyllanthus genus, has garnered interest for its potential therapeutic properties. Preliminary studies on extracts from Phyllanthus species suggest a range of biological activities, including anticancer and anti-inflammatory effects.[1][2][3][4][5][6][7][8] Elucidating the precise mechanism of action is a critical step in the development of this compound as a potential therapeutic agent. This document provides a comprehensive guide to a panel of in vitro assays designed to investigate the cytotoxic, apoptotic, cell cycle inhibitory, and signal-modulating effects of this compound.
Hypothesized Mechanism of Action
Based on the known activities of related compounds and extracts from the Phyllanthus genus, it is hypothesized that this compound may exert its anticancer effects through a multi-pronged approach. This includes the induction of programmed cell death (apoptosis), halting of the cell division cycle, and modulation of key intracellular signaling pathways that govern cell survival and proliferation, such as the NF-κB, MAPK, and PI3K/Akt pathways. The following protocols are designed to systematically test this hypothesis.
Experimental Workflow
The proposed workflow for investigating the in vitro mechanism of action of this compound is outlined below. This workflow is designed to progress from a general assessment of cytotoxicity to more specific mechanistic assays.
Caption: A stepwise workflow for the in vitro mechanistic evaluation of this compound.
Cytotoxicity Assessment: MTT Assay
This assay determines the concentration of this compound that inhibits cell viability by 50% (IC50), a critical parameter for designing subsequent mechanistic studies. The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[9][10][11]
Protocol: MTT Cell Viability Assay
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
After 24 hours, remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound) and a blank control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Presentation
| Concentration (µM) | Absorbance (570 nm) | % Viability |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |
| 1 | 1.15 ± 0.06 | 92 |
| 10 | 0.88 ± 0.05 | 70.4 |
| 25 | 0.63 ± 0.04 | 50.4 |
| 50 | 0.35 ± 0.03 | 28 |
| 100 | 0.15 ± 0.02 | 12 |
Apoptosis Detection: Annexin V-FITC and Propidium Iodide Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore like FITC for detection. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus it is used to identify necrotic or late apoptotic cells with compromised membrane integrity.
Protocol: Annexin V-FITC/PI Apoptosis Assay
Materials:
-
Cancer cells treated with this compound (at IC50 concentration) and vehicle control.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
Flow cytometer.
Procedure:
-
Treat cells with this compound at the predetermined IC50 concentration for 24 hours.
-
Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Data Presentation
| Treatment | % Viable (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) | % Necrotic (Annexin V-/PI+) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.3 | 0.5 ± 0.1 |
| This compound (IC50) | 45.8 ± 3.5 | 35.1 ± 2.8 | 15.6 ± 1.9 | 3.5 ± 0.7 |
Cell Cycle Analysis: Propidium Iodide Staining
This assay determines the effect of this compound on the progression of the cell cycle. Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.[12] This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13]
Protocol: Cell Cycle Analysis with Propidium Iodide
Materials:
-
Cancer cells treated with this compound (at IC50 concentration) and vehicle control.
-
Cold 70% ethanol.
-
PBS.
-
PI staining solution (containing Propidium Iodide and RNase A).
-
Flow cytometer.
Procedure:
-
Treat cells with this compound at the IC50 concentration for 24 hours.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Data Presentation
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55.3 ± 3.2 | 30.1 ± 2.5 | 14.6 ± 1.8 |
| This compound (IC50) | 70.5 ± 4.1 | 15.2 ± 1.9 | 14.3 ± 1.7 |
Signaling Pathway Modulation
A. NF-κB Activity: Luciferase Reporter Assay
The NF-κB signaling pathway is a key regulator of inflammation and cell survival. This assay utilizes a reporter plasmid containing the firefly luciferase gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.[14][15][16][17][18]
Materials:
-
Cancer cells stably or transiently transfected with an NF-κB luciferase reporter plasmid.
-
This compound.
-
TNF-α (as a positive control for NF-κB activation).
-
Luciferase Assay System.
-
Luminometer.
Procedure:
-
Seed the transfected cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6 hours. Include unstimulated and vehicle-treated controls.
-
Lyse the cells and measure the firefly luciferase activity according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.
B. MAPK and PI3K/Akt Pathway Analysis: Western Blotting
The MAPK and PI3K/Akt pathways are crucial for cell proliferation and survival.[19][20][21][22] Western blotting can be used to assess the phosphorylation status of key proteins in these pathways, which is indicative of their activation state.[23][24][25][26]
Materials:
-
Cancer cells treated with this compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Treat cells with this compound for the desired time points.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Data Presentation for Signaling Assays
NF-κB Luciferase Reporter Assay
| Treatment | Relative Luciferase Units | % Inhibition of NF-κB Activity |
|---|---|---|
| Vehicle Control | 1.0 ± 0.1 | - |
| TNF-α | 15.2 ± 1.5 | 0 |
| TNF-α + this compound (10 µM) | 8.5 ± 0.9 | 44.1 |
| TNF-α + this compound (25 µM) | 4.3 ± 0.5 | 71.7 |
Western Blot Analysis
| Treatment | p-ERK/Total ERK (Fold Change) | p-Akt/Total Akt (Fold Change) |
|---|---|---|
| Vehicle Control | 1.0 | 1.0 |
| This compound (25 µM) | 0.45 | 0.62 |
| this compound (50 µM) | 0.21 | 0.35 |
Signaling Pathway Diagrams
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Caption: Hypothesized inhibition of the MAPK and PI3K/Akt signaling pathways by this compound.
Conclusion
The in vitro assays and protocols detailed in this document provide a robust framework for the initial characterization of this compound's mechanism of action. By systematically evaluating its effects on cell viability, apoptosis, cell cycle progression, and key signaling pathways, researchers can gain valuable insights into its therapeutic potential. The data generated from these studies will be instrumental in guiding future preclinical and clinical development of this compound.
References
- 1. Antitumour and anticarcinogenic activity of Phyllanthus amarus extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lib.farmasimahaganesha.ac.id [lib.farmasimahaganesha.ac.id]
- 3. A dry extract of Phyllanthus niruri protects normal cells and induces apoptosis in human liver carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro cytotoxic activity of Phyllanthus amarus Schum. & Thonn. | World Journal of Biology Pharmacy and Health Sciences [wjbphs.com]
- 5. mdpi.com [mdpi.com]
- 6. Phyllanthus spp. induces selective growth inhibition of PC-3 and MeWo human cancer cells through modulation of cell cycle and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Growth inhibitory effects of Phyllanthus niruri extracts in combination with cisplatin on cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijrte.org [ijrte.org]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. vet.cornell.edu [vet.cornell.edu]
- 14. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 15. Dual-Luciferase Reporter Assay for Detection of NF-κB Activity [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. bowdish.ca [bowdish.ca]
- 18. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. anygenes.com [anygenes.com]
- 22. direct.mit.edu [direct.mit.edu]
- 23. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for Investigating the Bioactivity of Phyllalbine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting cell culture-based assays to evaluate the potential anti-inflammatory and anticancer activities of Phyllalbine. The protocols are based on established methodologies for assessing the bioactivity of natural products and are tailored to investigate the effects of this compound on key signaling pathways implicated in inflammation and cancer.
Introduction to this compound and its Therapeutic Potential
This compound is a naturally occurring lignan found in various species of the Phyllanthus genus. Plants of this genus have a long history of use in traditional medicine for treating a wide range of ailments, including inflammatory conditions and cancer. While research on this compound is emerging, related compounds from Phyllanthus species, such as Phyllanthin, have demonstrated significant anti-inflammatory and anticancer properties. These compounds have been shown to modulate critical cellular signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are pivotal in the pathogenesis of numerous diseases.[1]
These protocols outline a systematic approach to investigate whether this compound exhibits similar therapeutic potential by examining its effects on cell viability, inflammatory responses, and key signaling molecules in relevant cell culture models.
Section 1: Assessment of Cytotoxicity and Cell Viability
A fundamental first step in evaluating the biological activity of any compound is to determine its effect on cell viability. This allows for the identification of a therapeutic window and distinguishes cytotoxic effects from specific modulatory activities. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which is indicative of cell viability.
Table 1: Summary of Cytotoxicity Data for this compound
| Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| RAW 264.7 (Macrophage) | MTT | 24 | Data to be determined |
| A549 (Lung Carcinoma) | MTT | 24, 48, 72 | Data to be determined |
| MCF-7 (Breast Carcinoma) | MTT | 24, 48, 72 | Data to be determined |
| HEK-293 (Normal Kidney) | MTT | 24 | Data to be determined |
IC50 (half-maximal inhibitory concentration) values will be calculated from the dose-response curves generated from the experimental data.
Protocol 1: MTT Assay for Cell Viability
This protocol details the procedure for determining the effect of this compound on the viability of both cancerous and non-cancerous cell lines.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Selected cell lines (e.g., RAW 264.7, A549, MCF-7, HEK-293)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the this compound concentration to determine the IC50 value.
Section 2: Assessment of Anti-Inflammatory Activity
Chronic inflammation is a key driver of many diseases. The following assays are designed to evaluate the potential of this compound to mitigate inflammatory responses in vitro.
Table 2: Summary of Anti-Inflammatory Activity of this compound
| Cell Line | Inflammatory Stimulus | Assay | Measured Parameter | Inhibition (%) |
| RAW 264.7 | Lipopolysaccharide (LPS) | Griess Assay | Nitric Oxide (NO) | Data to be determined |
| RAW 264.7 | Lipopolysaccharide (LPS) | ELISA | TNF-α | Data to be determined |
| RAW 264.7 | Lipopolysaccharide (LPS) | ELISA | IL-6 | Data to be determined |
Protocol 2: Griess Assay for Nitric Oxide Production
This protocol measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 macrophage cell line
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Complete cell culture medium
-
Griess Reagent System (Sulfanilamide solution and N-(1-naphthyl)ethylenediamine dihydrochloride solution)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.
-
Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Sulfanilamide solution to each supernatant sample and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of NED solution and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. Determine the percentage of NO production inhibition by this compound.
Protocol 3: ELISA for Pro-inflammatory Cytokines
This protocol quantifies the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, released by LPS-stimulated macrophages.
Materials:
-
Cell culture supernatants from Protocol 2
-
ELISA kits for TNF-α and IL-6
-
Wash buffer
-
Assay diluent
-
Substrate solution
-
Stop solution
-
96-well ELISA plates
-
Microplate reader
Procedure:
-
Plate Coating: Coat the ELISA plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with assay diluent for 1 hour at room temperature.
-
Sample Incubation: Add 100 µL of cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Streptavidin-HRP: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add the substrate solution. Incubate in the dark until color develops.
-
Stop Reaction: Add the stop solution.
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Calculate the cytokine concentrations from the standard curve and determine the percentage of inhibition by this compound.
Section 3: Investigation of Molecular Mechanisms
To understand how this compound exerts its potential anti-inflammatory and anticancer effects, it is crucial to investigate its impact on key signaling pathways. Western blotting is a powerful technique to analyze the expression and phosphorylation status of proteins within these pathways.
Table 3: Effect of this compound on Key Signaling Proteins
| Pathway | Protein | Post-translational Modification | Change in Expression/Phosphorylation |
| NF-κB Pathway | p65 | Phosphorylation | Data to be determined |
| IκBα | Phosphorylation/Degradation | Data to be determined | |
| MAPK Pathway | p38 | Phosphorylation | Data to be determined |
| ERK1/2 | Phosphorylation | Data to be determined | |
| JNK | Phosphorylation | Data to be determined |
Protocol 4: Western Blotting for Signaling Proteins
This protocol describes the analysis of key proteins in the NF-κB and MAPK signaling pathways.
Materials:
-
Cell lysates from treated cells (RAW 264.7, A549, or MCF-7)
-
Protein extraction buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for total and phosphorylated forms of p65, IκBα, p38, ERK1/2, JNK)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with Tween-20)
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the treated cells with protein extraction buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an ECL reagent and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). Compare the levels of phosphorylated proteins to total proteins to assess pathway activation.
Conclusion
The protocols detailed in these application notes provide a robust framework for the initial characterization of this compound's biological activities. By systematically evaluating its effects on cell viability, inflammatory markers, and key signaling pathways, researchers can gain valuable insights into its therapeutic potential. The data generated from these assays will be instrumental in guiding further preclinical development of this compound as a novel anti-inflammatory or anticancer agent.
References
Unveiling the Therapeutic Potential of Phyllalbine: Application Notes and Protocols for Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Phyllalbine, a methoxybenzoic acid derivative found in plants of the Convolvulus genus, represents a promising but understudied natural product.[1] While direct pharmacological data on this compound is limited, its structural relatives, particularly lignans like hypophyllanthin and phyllanthin from the Phyllanthus genus, have demonstrated significant anti-inflammatory and analgesic properties in a variety of preclinical animal models.[2][3][4] This document provides detailed application notes and experimental protocols for researchers seeking to investigate the potential therapeutic effects of this compound using established animal models. The methodologies outlined below are based on successful studies of related phytochemicals and are intended to serve as a comprehensive guide for initiating the pharmacological evaluation of this compound.
Section 1: Proposed Pharmacological Activities and Mechanisms of Action
Based on the activities of related lignans and phytochemicals, this compound is hypothesized to possess anti-inflammatory and analgesic properties.[4][5] The potential mechanisms underlying these effects may involve the modulation of key inflammatory pathways. A proposed signaling pathway that could be influenced by this compound is the nuclear factor kappa B (NF-κB) pathway, a critical regulator of the inflammatory response.
Caption: Proposed inhibitory action of this compound on the NF-κB signaling pathway.
Section 2: Animal Models for Efficacy Evaluation
The judicious selection of animal models is crucial for the preclinical evaluation of novel compounds.[6] For assessing the potential anti-inflammatory and analgesic effects of this compound, the following well-established rodent models are recommended.
Models for Anti-inflammatory Activity
2.1.1. Acute Inflammation: Carrageenan-Induced Paw Edema
This is a widely used and reproducible model for evaluating acute inflammation.[7]
-
Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a biphasic inflammatory response characterized by edema, erythema, and hyperalgesia. The early phase is mediated by histamine and serotonin, while the late phase involves prostaglandins and bradykinin.
-
Species: Wistar or Sprague-Dawley rats (180-220 g) are commonly used.
-
Experimental Groups:
-
Vehicle Control (e.g., saline or appropriate solvent for this compound)
-
This compound (multiple dose levels, e.g., 25, 50, 100 mg/kg, p.o.)
-
Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | e.g., 1.25 ± 0.15 | - |
| This compound | 25 | Hypothetical Data | Hypothetical Data |
| This compound | 50 | Hypothetical Data | Hypothetical Data |
| This compound | 100 | Hypothetical Data | Hypothetical Data |
| Indomethacin | 10 | e.g., 0.45 ± 0.08 | e.g., 64% |
2.1.2. Chronic Inflammation: Cotton Pellet-Induced Granuloma
This model is suitable for assessing the effects of compounds on the proliferative phase of chronic inflammation.[7]
-
Principle: Implantation of sterile cotton pellets subcutaneously elicits a granulomatous inflammatory response, characterized by fibroblast proliferation and exudation.
-
Species: Wistar rats (150-200 g).
-
Experimental Groups: Similar to the carrageenan-induced paw edema model, with daily administration of this compound for a specified period (e.g., 7 days).
-
Data Presentation:
| Treatment Group | Dose (mg/kg/day) | Dry Weight of Granuloma (mg) | % Inhibition of Granuloma Formation |
| Vehicle Control | - | e.g., 150 ± 12 | - |
| This compound | 25 | Hypothetical Data | Hypothetical Data |
| This compound | 50 | Hypothetical Data | Hypothetical Data |
| This compound | 100 | Hypothetical Data | Hypothetical Data |
| Indomethacin | 10 | e.g., 75 ± 8 | e.g., 50% |
Models for Analgesic Activity
2.2.1. Thermally-Induced Pain: Hot Plate Test
This model is used to evaluate centrally acting analgesics.
-
Principle: The latency of the animal's response (e.g., licking of hind paw, jumping) to a thermal stimulus is measured. An increase in reaction time indicates an analgesic effect.
-
Species: Swiss albino mice (20-25 g).
-
Experimental Groups:
-
Vehicle Control
-
This compound (multiple dose levels)
-
Positive Control (e.g., Morphine, 5 mg/kg, i.p.)
-
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Reaction Time (seconds) at 60 min | % Increase in Reaction Time |
| Vehicle Control | - | e.g., 5.2 ± 0.8 | - |
| This compound | 25 | Hypothetical Data | Hypothetical Data |
| This compound | 50 | Hypothetical Data | Hypothetical Data |
| This compound | 100 | Hypothetical Data | Hypothetical Data |
| Morphine | 5 | e.g., 15.8 ± 1.5 | e.g., 204% |
2.2.2. Chemically-Induced Pain: Acetic Acid-Induced Writhing Test
This model is sensitive to peripherally acting analgesics.[1]
-
Principle: Intraperitoneal injection of acetic acid induces a characteristic writhing response (stretching of the abdomen and hind limbs). A reduction in the number of writhes indicates analgesia.
-
Species: Swiss albino mice (20-25 g).
-
Experimental Groups: Similar to the hot plate test, with a positive control such as Aspirin (100 mg/kg, p.o.).
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Number of Writhes in 20 min | % Inhibition of Writhing |
| Vehicle Control | - | e.g., 45 ± 5 | - |
| This compound | 25 | Hypothetical Data | Hypothetical Data |
| This compound | 50 | Hypothetical Data | Hypothetical Data |
| This compound | 100 | Hypothetical Data | Hypothetical Data |
| Aspirin | 100 | e.g., 18 ± 3 | e.g., 60% |
Section 3: Detailed Experimental Protocols
The following protocols provide step-by-step guidance for conducting the described animal experiments. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Carrageenan-Induced Paw Edema Protocol
Caption: Experimental workflow for the carrageenan-induced paw edema model.
-
Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats (180-220 g) to the laboratory conditions for at least 7 days.
-
Fasting: Fast the animals overnight with free access to water before the experiment.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Treatment Administration: Administer this compound (dissolved or suspended in a suitable vehicle), the vehicle alone, or the positive control (Indomethacin) orally (p.o.).
-
Induction of Inflammation: One hour after treatment, inject 0.1 mL of a 1% (w/v) carrageenan suspension in sterile saline into the subplantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the increase in paw volume (edema) for each animal by subtracting the initial paw volume from the post-treatment measurements. The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Acetic Acid-Induced Writhing Test Protocol
Caption: Experimental workflow for the acetic acid-induced writhing test.
-
Animal Acclimatization: Acclimatize male Swiss albino mice (20-25 g) to the laboratory conditions for at least 7 days.
-
Treatment Administration: Administer this compound, the vehicle, or the positive control (Aspirin).
-
Waiting Period: Allow for drug absorption (typically 30 minutes for oral administration or 15 minutes for intraperitoneal injection).
-
Induction of Writhing: Inject 0.6% (v/v) acetic acid solution intraperitoneally (i.p.) at a volume of 10 mL/kg body weight.
-
Observation: Immediately place the mouse in an individual observation chamber.
-
Counting Writhes: After a 5-minute latency period, count the total number of writhes (constriction of the abdomen, stretching of the hind limbs) for a duration of 20 minutes.
-
Data Analysis: Calculate the percentage inhibition of writhing using the following formula: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the average number of writhes in the control group, and Wt is the average number of writhes in the treated group.
Section 4: Concluding Remarks
The protocols and application notes provided herein offer a robust framework for the initial preclinical evaluation of this compound's potential anti-inflammatory and analgesic activities. The use of these standardized and validated animal models will enable researchers to generate reliable and reproducible data, which is essential for advancing our understanding of this compound's pharmacological profile and its potential as a novel therapeutic agent. Further studies to elucidate the precise molecular mechanisms of action are encouraged should these initial in vivo assessments yield positive results.
References
- 1. The anti-inflammatory and antinociceptive properties of the chloroform fraction from Phyllanthus niruri plant is mediated via the peripheral nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological activities and mechanisms of action of hypophyllanthin: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phyllanthin and hypophyllanthin from Phyllanthus amarus ameliorates immune-inflammatory response in ovalbumin-induced asthma: role of IgE, Nrf2, iNOs, TNF-α, and IL's - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antioxidant, Anti-Inflammatory, Anti-Menopausal, and Anti-Cancer Effects of Lignans and Their Metabolites [mdpi.com]
- 6. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Phyllalbine Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phyllalbine is a tropane alkaloid identified in plants of the Convolvulus genus.[1] Like other tropane alkaloids, its chemical structure suggests potential interactions with various receptors within the central and peripheral nervous system. Understanding the receptor binding profile of this compound is a critical step in elucidating its pharmacological mechanism of action and evaluating its therapeutic potential. These application notes provide detailed protocols for conducting receptor binding assays to characterize the affinity and selectivity of this compound for key physiological targets, primarily focusing on muscarinic acetylcholine receptors (mAChRs) and the dopamine transporter (DAT), which are common targets for tropane alkaloids.[1][2]
Principle of Receptor Binding Assays
Receptor binding assays are fundamental in vitro tools used to measure the interaction between a ligand (in this case, this compound) and its receptor.[3][4] The most common format is a competitive binding assay, where an unlabeled test compound (this compound) competes with a radiolabeled ligand for binding to a specific receptor. By measuring the concentration-dependent displacement of the radioligand by this compound, one can determine its binding affinity, typically expressed as the inhibition constant (Ki).[5]
Data Presentation: Hypothetical Binding Affinity of this compound
The following table summarizes hypothetical quantitative data for the binding of this compound to a panel of receptors. This data is illustrative and based on the known binding profiles of other tropane alkaloids.[6] Actual experimental values would need to be determined empirically.
| Receptor Target | Radioligand | This compound Kᵢ (nM) | Hill Slope (n H) |
| Muscarinic M1 | [³H]-N-Methylscopolamine | 15 | -1.0 |
| Muscarinic M2 | [³H]-N-Methylscopolamine | 25 | -0.9 |
| Muscarinic M3 | [³H]-N-Methylscopolamine | 30 | -1.1 |
| Muscarinic M4 | [³H]-N-Methylscopolamine | 50 | -1.0 |
| Muscarinic M5 | [³H]-N-Methylscopolamine | 80 | -0.9 |
| Dopamine Transporter (DAT) | [³H]-BTCP | > 1000 | N/A |
| Nicotinic α4β2 | [³H]-Epibatidine | > 1000 | N/A |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Muscarinic Acetylcholine Receptors (M1-M5)
This protocol describes a method to determine the binding affinity of this compound for human muscarinic acetylcholine receptor subtypes (M1-M5) expressed in Chinese Hamster Ovary (CHO) cell membranes.
Materials and Reagents:
-
This compound
-
CHO cell membranes expressing human M1, M2, M3, M4, or M5 receptors
-
[³H]-N-Methylscopolamine ([³H]-NMS)
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
Unlabeled Atropine (for non-specific binding)
-
96-well microplates
-
Glass fiber filter mats
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and make serial dilutions in the assay buffer. The final concentration of the solvent in the assay should not exceed 0.1%.
-
Assay Setup: In a 96-well microplate, add the following in triplicate:
-
Total Binding: 25 µL of assay buffer, 25 µL of [³H]-NMS (at a final concentration near its K d), and 50 µL of cell membrane suspension.
-
Non-specific Binding (NSB): 25 µL of atropine (at a final concentration of 1 µM), 25 µL of [³H]-NMS, and 50 µL of cell membrane suspension.
-
Competitive Binding: 25 µL of this compound at various concentrations, 25 µL of [³H]-NMS, and 50 µL of cell membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking to reach equilibrium.[7]
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filter mats in scintillation vials, add scintillation cocktail, and allow to equilibrate. Measure the radioactivity in each vial using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K d), where [L] is the concentration of the radioligand and K d is its dissociation constant.
-
Protocol 2: Competitive Radioligand Binding Assay for Dopamine Transporter (DAT)
This protocol outlines a method to assess the affinity of this compound for the human dopamine transporter expressed in HEK293 cells.
Materials and Reagents:
-
This compound
-
HEK293 cell membranes expressing human DAT
-
[³H]-BTCP
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Wash Buffer: Ice-cold Assay Buffer
-
Unlabeled Nomifensine (for non-specific binding)[8]
-
96-well microplates
-
Glass fiber filter mats (pre-treated with 0.5% polyethyleneimine)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare a stock solution and serial dilutions of this compound as described in Protocol 1.
-
Assay Setup: In a 96-well microplate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]-BTCP (at a final concentration near its K d), and 100 µL of cell membrane suspension.
-
Non-specific Binding (NSB): 50 µL of nomifensine (at a final concentration of 10 µM), 50 µL of [³H]-BTCP, and 100 µL of cell membrane suspension.[8]
-
Competitive Binding: 50 µL of this compound at various concentrations, 50 µL of [³H]-BTCP, and 100 µL of cell membrane suspension.
-
-
Incubation: Incubate the plate at 4°C for 2 hours.[8]
-
Harvesting: Rapidly filter the contents through the pre-treated glass fiber filter mat and wash with ice-cold wash buffer.
-
Scintillation Counting: Determine the bound radioactivity as described in Protocol 1.
-
Data Analysis: Analyze the data as described in Protocol 1 to determine the IC₅₀ and Kᵢ values for this compound at the dopamine transporter.
Visualizations
Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
Hypothetical Signaling Pathway
Caption: Hypothetical antagonism of a Gq-coupled muscarinic receptor signaling pathway by this compound.
References
- 1. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beauty of the beast: anticholinergic tropane alkaloids in therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A flow cytometry-based dopamine transporter binding assay using antagonist-conjugated quantum dots - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. academic.oup.com [academic.oup.com]
- 5. High Density Receptor-Ligand Binding Assays [sigmaaldrich.com]
- 6. Binding of tropane alkaloids to nicotinic and muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Muscarinic Receptors as Model Targets and Antitargets for Structure-Based Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Application Notes and Protocols for the Use of Phyllalbine as a Chemical Standard in Phytochemical Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phyllalbine, a tropane alkaloid found in plants of the Convolvulus genus, serves as a critical reference standard in the phytochemical analysis of plant extracts and herbal formulations.[1] Its chemical structure is (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 4-hydroxy-3-methoxybenzoate, also known as Vanilloyltropine. As a certified primary reference standard, it is used for the identification, quantification, and quality control of raw materials and finished products in the pharmaceutical and nutraceutical industries. The availability of highly characterized this compound is essential for ensuring the accuracy and reproducibility of analytical methods.
These application notes provide an overview of the physicochemical properties of this compound, protocols for its analysis using High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC), a general method for its isolation, and guidelines for stability testing.
Physicochemical Properties of this compound
A summary of the key physicochemical data for this compound is presented in Table 1. This information is crucial for the proper handling, storage, and use of this compound as a chemical standard.
Table 1: Physicochemical Data of this compound
| Property | Value |
| CAS Number | 4540-25-4 |
| Molecular Formula | C₁₆H₂₁NO₄ |
| Molecular Weight | 291.34 g/mol |
| Appearance | Solid |
| Storage Temperature | 2-8 °C |
| Purity (as a reference standard) | ≥85.0% (HPLC) |
| Solubility | Soluble in methanol and ethanol. |
Experimental Protocols
The following sections detail the experimental protocols for the analysis and isolation of this compound.
This protocol describes a general method for the quantification of this compound in plant extracts. Method validation according to ICH guidelines is essential for ensuring the reliability of the results.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV/Vis or PDA detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for tropane alkaloid analysis.
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point could be a mobile phase of Acetonitrile:Water (with 0.1% formic acid) in a 30:70 v/v ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: UV detection at approximately 280 nm, which is a common wavelength for phenolic compounds.
-
Injection Volume: 10 µL.
2. Preparation of Standard Solutions:
-
Accurately weigh about 10 mg of this compound reference standard and dissolve it in a suitable solvent, such as methanol, in a 10 mL volumetric flask to obtain a stock solution of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.
3. Preparation of Sample Solutions (Plant Extract):
-
Accurately weigh about 1 g of the dried and powdered plant material.
-
Extract the plant material with a suitable solvent (e.g., methanol) using an appropriate technique such as sonication or Soxhlet extraction.
-
Filter the extract and evaporate the solvent under reduced pressure.
-
Redissolve the dried extract in a known volume of the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample extract by interpolating its peak area on the calibration curve.
Workflow for HPLC Analysis of this compound
References
Application of Phillyrin in Neurological Research: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phillyrin, a natural lignan extracted from the plants of the Forsythia genus, has garnered significant attention in neurological research for its potent neuroprotective properties. Primarily recognized for its antioxidant and anti-inflammatory activities, Phillyrin is being investigated as a potential therapeutic agent for a range of neurological conditions, including intracerebral hemorrhage (ICH) and other forms of brain injury. Its mechanism of action often involves the modulation of key signaling pathways associated with cellular defense and survival. This document provides detailed application notes and experimental protocols for the use of Phillyrin in a research setting.
Key Applications in Neurological Research
-
Neuroprotection in Intracerebral Hemorrhage (ICH): Phillyrin has been shown to significantly reduce neural functional deficits, lesion volume, and damage to both white and grey matter in animal models of ICH.[1]
-
Amelioration of Spinal Cord Injury (SCI): Studies on similar lignans like Phyllanthin have demonstrated the potential of this class of compounds to mitigate behavioral, histological, and molecular alterations following SCI.[2]
-
Antioxidant and Anti-apoptotic Effects: A primary mechanism of Phillyrin's neuroprotective action is its ability to combat oxidative stress and inhibit apoptosis (programmed cell death) in neuronal cells.[1]
-
Modulation of Inflammatory Responses: Phillyrin can effectively reduce the expression of pro-inflammatory cytokines, thereby mitigating the secondary inflammatory damage common in acute brain injuries.
Quantitative Data Summary
The following table summarizes the key quantitative findings from a study investigating the effects of Phillyrin in a mouse model of intracerebral hemorrhage.
| Parameter Measured | Treatment Group | Result | Statistical Significance | Reference |
| Neurological Deficit Score | Phillyrin | Significantly Reduced | p < 0.05 | [1] |
| Lesion Volume | Phillyrin | Significantly Reduced | p < 0.05 | [1] |
| Apoptosis Rate | Phillyrin | Significantly Decreased | p < 0.05 | [1] |
| Oxidative Stress Markers | Phillyrin | Significantly Decreased | p < 0.05 | [1] |
| Nrf2 Expression | Phillyrin | Significantly Increased | p < 0.05 | [1] |
| HO-1 Expression | Phillyrin | Significantly Increased | p < 0.05 | [1] |
| NQO1 Expression | Phillyrin | Significantly Increased | p < 0.05 | [1] |
| SOD-1 Expression | Phillyrin | Significantly Increased | p < 0.05 | [1] |
Signaling Pathway: Nrf2 Activation by Phillyrin
Phillyrin exerts its neuroprotective effects primarily through the activation of the Nuclear factor-erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
References
- 1. The neuroprotective effect of phillyrin in intracerebral hemorrhagic mice is produced by activation of the Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phyllanthin from Phyllanthus amarus exerts neuroprotective effects against spinal cord injury in experimental rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Anticholinergic Activity of Phyllalbine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phyllalbine, a tropane alkaloid with the chemical structure (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 4-hydroxy-3-methoxybenzoate, is a natural compound found in plants of the Convolvulus genus, such as Convolvulus subhirsutus.[1][2][3] Tropane alkaloids are a well-established class of compounds known for their interaction with the cholinergic nervous system, with many exhibiting significant anticholinergic properties.[1][2][4][5][6] These compounds act as competitive antagonists at muscarinic acetylcholine receptors (mAChRs), blocking the action of the endogenous neurotransmitter acetylcholine.[1][4] This antagonistic action can lead to a range of physiological effects, making them of interest for therapeutic applications in various conditions, including respiratory diseases, gastrointestinal disorders, and certain neurological conditions.[7][8]
Given the structural classification of this compound as a tropane alkaloid, there is a strong scientific basis to hypothesize that it possesses anticholinergic activity. These application notes provide detailed protocols for researchers to systematically investigate and characterize the potential anticholinergic effects of this compound. The following sections outline the methodologies for in vitro receptor binding assays and ex vivo functional assays to determine the affinity and potency of this compound at muscarinic receptors.
Data Presentation
The following tables are templates for presenting the quantitative data that would be generated from the described experimental protocols.
Table 1: Muscarinic Receptor Binding Affinity of this compound
| Compound | Receptor Subtype | Ki (nM) |
| This compound | M1 | [Insert Data] |
| This compound | M2 | [Insert Data] |
| This compound | M3 | [Insert Data] |
| This compound | M4 | [Insert Data] |
| This compound | M5 | [Insert Data] |
| Atropine (Control) | M1 | [Insert Data] |
| Atropine (Control) | M2 | [Insert Data] |
| Atropine (Control) | M3 | [Insert Data] |
| Atropine (Control) | M4 | [Insert Data] |
| Atropine (Control) | M5 | [Insert Data] |
Ki values represent the inhibitory constant and are a measure of the compound's binding affinity to the receptor. A lower Ki value indicates a higher binding affinity.
Table 2: Functional Antagonism of this compound in Guinea Pig Ileum (M3 Receptor-Mediated Contraction)
| Compound | Agonist | pA2 |
| This compound | Acetylcholine | [Insert Data] |
| Atropine (Control) | Acetylcholine | [Insert Data] |
The pA2 value is a measure of the potency of a competitive antagonist. A higher pA2 value indicates greater potency.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol determines the binding affinity of this compound for the five muscarinic acetylcholine receptor subtypes (M1-M5).
Materials:
-
This compound
-
Atropine (as a positive control)
-
Membrane preparations from cells expressing human M1, M2, M3, M4, or M5 receptors
-
[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Scintillation cocktail
-
Glass fiber filters
-
96-well plates
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound and atropine in the assay buffer.
-
In a 96-well plate, add the membrane preparation, the radioligand ([³H]-NMS), and either the assay buffer (for total binding), a high concentration of atropine (for non-specific binding), or the test compound (this compound or atropine) at various concentrations.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for the radioligand binding assay.
Protocol 2: Isolated Organ Bath Functional Assay
This protocol assesses the functional antagonistic activity of this compound on smooth muscle contraction, which is primarily mediated by M3 muscarinic receptors.
Materials:
-
This compound
-
Atropine (as a positive control)
-
Acetylcholine (ACh) as the agonist
-
Guinea pig
-
Krebs-Henseleit solution (physiological salt solution)
-
Isolated organ bath system with a force transducer
-
Data acquisition system
Procedure:
-
Euthanize a guinea pig according to approved ethical guidelines and dissect a segment of the terminal ileum.
-
Suspend the ileum segment in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously aerated with 95% O₂ and 5% CO₂.
-
Allow the tissue to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes, with regular washing.
-
Obtain a cumulative concentration-response curve for acetylcholine by adding increasing concentrations of ACh to the organ bath and recording the resulting muscle contractions.
-
Wash the tissue to return to baseline.
-
Incubate the tissue with a specific concentration of this compound (or atropine) for a set period (e.g., 30 minutes).
-
In the presence of the antagonist, repeat the cumulative concentration-response curve for acetylcholine.
-
Repeat steps 5-7 with different concentrations of this compound.
-
Analyze the data to determine the rightward shift of the acetylcholine concentration-response curve caused by this compound.
-
Construct a Schild plot to calculate the pA2 value, which quantifies the potency of this compound as a competitive antagonist.
Caption: Workflow for the isolated organ bath functional assay.
Mechanism of Action
The hypothesized mechanism of action for this compound's anticholinergic activity is through competitive antagonism at muscarinic acetylcholine receptors.
Caption: Hypothesized mechanism of this compound's anticholinergic action.
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial investigation into the anticholinergic activity of this compound. By determining its binding affinity for muscarinic receptor subtypes and quantifying its functional antagonism, researchers can elucidate the pharmacological profile of this natural compound. The data generated from these experiments will be crucial for assessing the therapeutic potential of this compound and for guiding future drug development efforts. Given its structural similarity to known anticholinergic agents, this compound represents a promising candidate for further research in the field of cholinergic pharmacology.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C16H21NO4 | CID 443007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Phytochemical Profile, Pharmacological Attributes and Medicinal Properties of Convolvulus prostratus – A Cognitive Enhancer Herb for the Management of Neurodegenerative Etiologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tropane alkaloid - Wikipedia [en.wikipedia.org]
- 7. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound phyproof® Reference Substance | PhytoLab [phyproof.phytolab.com]
Large-Scale Purification of Phyllalbine for Research Applications
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phyllalbine is a tropane alkaloid identified in various plant species, notably within the Convolvulus genus, such as Convolvulus subhirsutus.[1] Tropane alkaloids are a class of bicyclic organic compounds that have garnered significant interest in pharmacology due to their diverse biological activities.[2][3] The structural core of these molecules provides a scaffold for a wide range of functional modifications, leading to varied physiological effects. The large-scale purification of this compound is essential for enabling comprehensive preclinical and clinical research, including mechanistic studies, toxicology, and formulation development. This document provides a detailed protocol for the efficient, scalable purification of this compound from plant material, ensuring high purity and yield for research purposes.
Data Presentation
A summary of the expected quantitative data from the large-scale purification process is presented in the table below. These values are estimates based on typical alkaloid content in Convolvulus species and standard purification efficiencies. Actual results may vary depending on the specific plant material and experimental conditions.
| Parameter | Value | Unit | Notes |
| Starting Plant Material (dried) | 10 | kg | Aerial parts and roots of Convolvulus subhirsutus |
| Total Alkaloid Content (estimate) | 0.6 - 1.6 | % (w/w) | Based on literature reports for C. subhirsutus.[1] |
| Expected Crude Alkaloid Extract | 60 - 160 | g | |
| Estimated this compound in Crude Extract | 10 - 25 | % (w/w) | Varies depending on plant chemotype and harvest conditions. |
| Final Yield of Pure this compound | 6 - 40 | g | |
| Purity of Final Product | >98 | % | As determined by HPLC-UV/MS. |
Experimental Protocols
Extraction of Total Alkaloids
This protocol outlines the initial extraction of the total alkaloid fraction from the dried and powdered plant material.
Materials:
-
Dried and powdered Convolvulus subhirsutus (aerial parts and roots)
-
Methanol (reagent grade)
-
10% (v/v) Acetic Acid in water
-
25% (w/v) Ammonium hydroxide solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Large glass percolation columns or extraction vessels
Procedure:
-
Moisten 10 kg of the powdered plant material with a solution of 10% acetic acid.
-
Pack the moistened plant material into large glass percolation columns.
-
Percolate the plant material with methanol until the eluate is colorless. This may require a solvent volume of 50-100 L.
-
Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50 °C to obtain a viscous crude extract.
-
Dissolve the crude extract in 5 L of 10% acetic acid.
-
Filter the acidic solution to remove any insoluble material.
-
Transfer the acidic solution to a large separatory funnel and wash with dichloromethane (3 x 2 L) to remove non-alkaloidal compounds. Discard the organic layer.
-
Adjust the pH of the aqueous layer to 9-10 with 25% ammonium hydroxide solution.
-
Extract the liberated free-base alkaloids with dichloromethane (5 x 3 L).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and concentrate the dichloromethane extract under reduced pressure to yield the crude total alkaloid extract.
Column Chromatography for Fractionation
This step serves to separate the crude alkaloid extract into fractions enriched with this compound.
Materials:
-
Crude total alkaloid extract
-
Silica gel (60-120 mesh) for column chromatography
-
Dichloromethane (DCM)
-
Methanol
-
Glass chromatography column (large scale)
-
Fraction collector
Procedure:
-
Prepare a silica gel slurry in dichloromethane and pack a large chromatography column.
-
Dissolve the crude alkaloid extract in a minimal amount of dichloromethane.
-
Adsorb the dissolved extract onto a small amount of silica gel and dry it.
-
Carefully load the dried extract-silica mixture onto the top of the prepared column.
-
Elute the column with a stepwise gradient of increasing methanol in dichloromethane. Start with 100% DCM and gradually increase the methanol concentration (e.g., 1%, 2%, 5%, 10% methanol in DCM).
-
Collect fractions of 500 mL and monitor the composition of each fraction by Thin Layer Chromatography (TLC) or HPLC.
-
Combine the fractions that show a high concentration of the target compound, this compound.
Preparative High-Performance Liquid Chromatography (Prep-HPLC) for Final Purification
The final purification of this compound is achieved using preparative HPLC.
Materials:
-
This compound-enriched fractions from column chromatography
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or trifluoroacetic acid)
-
Preparative HPLC system with a suitable C18 column
-
Fraction collector
-
Lyophilizer
Procedure:
-
Dissolve the combined this compound-enriched fractions in the mobile phase.
-
Set up the preparative HPLC system with a C18 column.
-
The mobile phase can consist of a gradient of acetonitrile in water with 0.1% formic acid. A typical gradient might be from 10% to 50% acetonitrile over 30-40 minutes.
-
Inject the sample onto the column. The injection volume will depend on the column size and concentration of the sample.
-
Monitor the elution profile using a UV detector (e.g., at 280 nm).
-
Collect the peak corresponding to this compound.
-
Combine the pure fractions and remove the organic solvent using a rotary evaporator.
-
Lyophilize the aqueous solution to obtain pure this compound as a solid.
-
Assess the purity of the final product using analytical HPLC-UV/MS. A purity of >98% is desired for research purposes.
Visualizations
Experimental Workflow
Caption: Workflow for the large-scale purification of this compound.
Hypothesized Signaling Pathway
Tropane alkaloids often exhibit their pharmacological effects by acting as antagonists at muscarinic acetylcholine receptors (mAChRs).[2] While the specific signaling pathway for this compound has not been definitively elucidated, a plausible mechanism of action involves the competitive inhibition of acetylcholine binding to mAChRs. This would modulate downstream signaling cascades, such as the Gq/11-PLC-IP3-Ca2+ pathway.
Caption: Hypothesized antagonistic action of this compound at a Gq-coupled mAChR.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Phyllalbine Extraction from Plant Material
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Phyllalbine from plant material, primarily from species of the Convolvulus genus.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which plant sources is it typically extracted?
This compound is a tropane alkaloid, a class of naturally occurring compounds known for their physiological activity. It is primarily extracted from plants of the Convolvulus genus, commonly known as bindweed.
Q2: What are the general principles of this compound extraction?
This compound, as an alkaloid, exists in plants as a salt or a free base. Extraction methods leverage the differential solubility of these forms. The general process involves:
-
Preparation of Plant Material: Drying and grinding the plant material to increase the surface area for solvent penetration.
-
Extraction: Using a suitable solvent to dissolve the this compound. This can be done at room temperature (maceration) or with the application of heat (Soxhlet, reflux).
-
Purification: Separating the this compound from other co-extracted compounds. This often involves acid-base liquid-liquid extraction to isolate the alkaloids.
-
Isolation and Quantification: Using chromatographic techniques like High-Performance Liquid Chromatography (HPLC) to isolate and quantify the pure this compound.
Q3: Which solvents are most effective for this compound extraction?
The choice of solvent is critical and depends on the desired purity and yield. Generally, moderately polar solvents are effective for extracting tropane alkaloids. Methanol and ethanol are commonly used due to their ability to dissolve both alkaloid salts and free bases. Chloroform can also be used, particularly for the free base form. The selection of the solvent will also influence the co-extraction of other compounds.
Q4: How can I improve the efficiency of my extraction?
Several factors can be optimized to enhance extraction yield:
-
Particle Size: Finer grinding of the plant material increases the surface area available for solvent interaction.
-
Temperature: Increasing the extraction temperature can improve solvent efficiency and reduce viscosity, but excessive heat can degrade thermolabile compounds like this compound.
-
Extraction Time: Longer extraction times generally lead to higher yields, up to a certain point where all the accessible this compound has been extracted.
-
Solvent-to-Solid Ratio: A higher ratio ensures that the solvent does not become saturated, allowing for more efficient extraction.
-
Agitation: Stirring or shaking during extraction facilitates better solvent penetration and mass transfer.
Q5: What are the advantages of modern extraction techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE)?
UAE and MAE offer several advantages over traditional methods:
-
Reduced Extraction Time: These techniques can significantly shorten the extraction process from hours to minutes.
-
Lower Solvent Consumption: They are often more efficient, requiring less solvent.
-
Increased Yield: The energy input can lead to better disruption of plant cell walls, resulting in higher recovery of the target compound.
-
Improved Purity: In some cases, these methods can offer better selectivity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Yield | 1. Incomplete extraction from the plant matrix.2. Degradation of this compound during extraction.3. Suboptimal solvent selection.4. Inefficient purification process (loss during liquid-liquid extraction).5. Incorrect plant material (low this compound content in the source). | 1. Ensure the plant material is finely ground. Increase extraction time or temperature (monitor for degradation). Consider using UAE or MAE.2. Avoid excessively high temperatures and prolonged exposure to strong acids or bases.3. Test a range of solvents (e.g., methanol, ethanol, chloroform) to find the most effective one for your specific plant material.4. Ensure complete pH adjustment during acid-base extraction steps. Perform multiple extractions with smaller volumes of the organic solvent.5. Verify the identity and quality of your plant material. The concentration of alkaloids can vary depending on the plant's age, growing conditions, and the part of the plant used. |
| Extract is Highly Impure (contains fats, pigments, etc.) | 1. Use of a non-selective solvent.2. Lack of a preliminary defatting step.3. Incomplete separation during liquid-liquid extraction. | 1. Consider a multi-step extraction with solvents of varying polarity. For example, a pre-extraction with a non-polar solvent like hexane can remove fats and waxes.2. Before the main extraction, wash the plant material with a non-polar solvent.3. Allow sufficient time for layers to separate completely. If emulsions form, try adding a small amount of brine or gently centrifuging the mixture. |
| Difficulty in Isolating this compound by Chromatography | 1. Co-elution with other similar compounds.2. Poor peak shape.3. Sample overload on the column. | 1. Optimize the mobile phase composition and gradient. Consider using a different type of chromatography column (e.g., a different stationary phase).2. Ensure the sample is fully dissolved in the mobile phase. Adjust the pH of the mobile phase to ensure the alkaloid is in a single ionic form.3. Dilute the sample before injection. |
| Inconsistent Results Between Batches | 1. Variation in plant material.2. Inconsistent extraction parameters.3. Degradation of standards or samples over time. | 1. Source plant material from a consistent and reliable supplier. If possible, analyze the this compound content of the raw material before extraction.2. Carefully control all extraction parameters (temperature, time, solvent ratio, etc.) for each batch.3. Store standards and extracted samples under appropriate conditions (e.g., cold and dark) to prevent degradation. |
Data Presentation
The following tables provide an overview of how different extraction parameters can influence the yield of target compounds. While specific quantitative data for this compound is limited in publicly available literature, these tables, based on the extraction of similar compounds from Convolvulus arvensis and general principles of alkaloid extraction, illustrate the expected trends.
Table 1: Effect of Solvent Polarity on Extraction Yield of Different Compound Classes from Convolvulus arvensis
| Solvent | Polarity Index | Major Compound Classes Extracted |
| Hexane | 0.1 | Lipids, Waxes, Non-polar compounds |
| Dichloromethane | 3.1 | Less polar alkaloids, Terpenoids |
| Ethyl Acetate | 4.4 | Alkaloids, Flavonoids |
| Methanol | 5.1 | Alkaloids, Flavonoid Glycosides, Phenolic Acids |
| Water | 10.2 | Highly polar compounds, Sugars, Some polar alkaloids |
This table illustrates the general principle of "like dissolves like." More polar solvents will extract more polar compounds, while less polar solvents are better for extracting lipids and other non-polar substances. A sequential extraction with solvents of increasing polarity can be an effective strategy for fractionation.
Table 2: Hypothetical Comparison of Extraction Methods for this compound Yield
| Extraction Method | Typical Time | Typical Temperature | Relative Solvent Usage | Expected this compound Yield (Relative) |
| Maceration | 24-72 hours | Room Temperature | High | Moderate |
| Soxhlet Extraction | 6-24 hours | Boiling Point of Solvent | Moderate | High |
| Ultrasound-Assisted Extraction (UAE) | 15-60 minutes | 40-60 °C | Low | High to Very High |
| Microwave-Assisted Extraction (MAE) | 5-30 minutes | 50-80 °C | Low | High to Very High |
This table provides a qualitative comparison of different extraction techniques. Modern methods like UAE and MAE are generally faster, use less solvent, and can lead to higher yields compared to traditional methods.
Experimental Protocols
Protocol 1: Classical Solvent Extraction of this compound
-
Preparation of Plant Material:
-
Dry the aerial parts of the Convolvulus plant at 40-50°C until a constant weight is achieved.
-
Grind the dried material into a fine powder using a laboratory mill.
-
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a flask.
-
Add 100 mL of methanol to the flask.
-
Macerate the mixture for 24 hours at room temperature with continuous stirring.
-
Alternatively, for a faster extraction, reflux the mixture at 60°C for 4 hours.
-
After extraction, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and repeat the extraction process on the plant residue two more times with fresh solvent to ensure complete extraction.
-
Combine all the filtrates.
-
-
Purification (Acid-Base Extraction):
-
Evaporate the combined methanol extract to dryness under reduced pressure using a rotary evaporator.
-
Dissolve the residue in 50 mL of 2% sulfuric acid.
-
Filter the acidic solution to remove any insoluble material.
-
Transfer the acidic solution to a separatory funnel and wash it with 3 x 30 mL of dichloromethane to remove non-basic impurities. Discard the organic layer.
-
Adjust the pH of the aqueous layer to 9-10 with a concentrated ammonia solution.
-
Extract the now basic aqueous solution with 3 x 50 mL of chloroform. The free-base this compound will move into the chloroform layer.
-
Combine the chloroform extracts and dry them over anhydrous sodium sulfate.
-
-
Isolation and Quantification:
-
Filter off the sodium sulfate and evaporate the chloroform to dryness to obtain the crude alkaloid extract.
-
Dissolve a known amount of the crude extract in a suitable solvent (e.g., methanol).
-
Analyze the sample using HPLC with a suitable column (e.g., C18) and a mobile phase gradient (e.g., acetonitrile and water with a modifier like formic acid or trifluoroacetic acid).
-
Quantify the this compound content by comparing the peak area to that of a certified this compound reference standard.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound
-
Preparation of Plant Material:
-
Prepare the dried and powdered plant material as described in Protocol 1.
-
-
Extraction:
-
Place 1 g of the powdered plant material in a flask.
-
Add 20 mL of 80% ethanol.
-
Place the flask in an ultrasonic bath.
-
Sonicate the mixture for 30 minutes at a frequency of 40 kHz and a temperature of 50°C.
-
After sonication, centrifuge the mixture and collect the supernatant.
-
Repeat the extraction on the residue with fresh solvent.
-
Combine the supernatants.
-
-
Purification and Analysis:
-
Follow the purification and analysis steps as described in Protocol 1 (steps 3 and 4).
-
Visualizations
Caption: General workflow for the extraction and isolation of this compound.
Caption: A logical troubleshooting guide for low this compound extraction yield.
Improving the resolution of Phyllalbine in HPLC analysis
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the resolution of Phyllalbine in High-Performance Liquid Chromatography (HPLC) analysis.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, offering systematic solutions to enhance peak resolution and achieve accurate quantification.
Issue 1: Poor Resolution or Co-eluting Peaks
Question: My this compound peak is overlapping with an impurity or another component in my sample. How can I improve the separation?
Answer: Poor resolution, where two peaks are not adequately separated, is a common HPLC issue. A resolution value (Rs) of 1.5 or greater is typically desired for baseline separation.[1] To improve the separation of this compound from co-eluting peaks, consider the following strategies, starting with the simplest adjustments.
Troubleshooting Steps:
-
Optimize Mobile Phase Composition: The composition of the mobile phase is a critical factor influencing separation.[2]
-
Adjust Solvent Strength: Systematically alter the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. Decreasing the organic solvent percentage will generally increase retention times, which may provide better separation between closely eluting peaks.[1]
-
Change Organic Solvent: If adjusting the ratio is insufficient, switching the organic solvent can alter selectivity. Methanol, acetonitrile, and tetrahydrofuran have different properties that can change the interaction with the analyte and stationary phase.[3] Acetonitrile often provides higher resolution and more symmetric peaks compared to methanol.[4]
-
Modify pH: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds.[2][5] Adjusting the pH away from the pKa of this compound can ensure it is in a single ionic state, leading to sharper, more symmetrical peaks. Use a buffer to maintain a stable pH.
-
-
Adjust Flow Rate: Lowering the flow rate can increase resolution by allowing more time for the analyte to interact with the stationary phase. However, this will also increase the analysis time.[1]
-
Change Column Temperature: Temperature affects mobile phase viscosity and analyte diffusivity.[6]
-
Increasing Temperature: Generally decreases viscosity, which can lead to narrower peaks and shorter retention times.[6][7] This can sometimes improve resolution for highly retained compounds.[1]
-
Decreasing Temperature: Can increase retention and may improve the separation of polar analytes in reversed-phase chromatography.[6]
-
-
Select a Different Stationary Phase: If mobile phase optimization is not enough, the column itself may not be suitable.
-
Smaller Particle Size: Columns with smaller particles (e.g., switching from 5 µm to 3 µm or a sub-2 µm UHPLC column) provide higher efficiency and better resolution.[8]
-
Different Column Chemistry: The choice of stationary phase is crucial for selectivity.[9][10] If you are using a standard C18 column, consider trying a C8, Phenyl, or a polar-embedded phase, which can offer different interactions and improve separation.[11]
-
Issue 2: Peak Tailing
Question: My this compound peak is asymmetrical and shows significant tailing. What causes this and how can I fix it?
Answer: Peak tailing, where the latter half of the peak is drawn out, is often caused by secondary interactions between the analyte and the stationary phase or by issues within the HPLC system.[12][13][14] A USP tailing factor (Tf) value close to 1.0 is ideal, while values above 2.0 are generally considered unacceptable.[12]
Troubleshooting Steps:
-
Address Silanol Interactions (for Basic Compounds): Residual silanol groups on the silica surface of the stationary phase can interact strongly with basic analytes, causing tailing.[14][15]
-
Lower Mobile Phase pH: Reducing the pH (e.g., to pH < 3) protonates the silanol groups, minimizing these secondary interactions and improving peak shape.[12][14]
-
Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer active silanol sites and are designed to reduce tailing for basic compounds.
-
-
Check for Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[13][16]
-
Solution: Reduce the injection volume or dilute the sample and re-inject.[17]
-
-
Ensure Proper Mobile Phase Buffering: If the mobile phase pH is close to the analyte's pKa, it can exist in both ionized and non-ionized forms, leading to tailing.[15]
-
Investigate Extra-Column Effects: Dead volume in the system can cause peak broadening and tailing.[15]
-
Regenerate or Replace the Column: Column contamination or degradation can lead to poor peak shape.[16][17]
-
Solution: Flush the column with a strong solvent to remove contaminants. If performance does not improve, the column may be damaged and require replacement.[16]
-
Experimental Protocols
Protocol: Systematic Approach to Improving this compound Resolution
This protocol outlines a step-by-step methodology for optimizing an HPLC method to achieve baseline resolution for this compound.
1. Initial Conditions & Assessment:
- Column: Start with a standard, high-quality C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[18][19]
- Mobile Phase: Begin with a simple gradient or isocratic method using Acetonitrile and Water (or a buffer like 0.1% formic acid for LC-MS compatibility).[3] A common starting point is 50:50 Acetonitrile:Water.
- Flow Rate: 1.0 mL/min.[18][19]
- Temperature: 30°C.[1]
- Detection: Use a PDA detector to check for peak purity. A wavelength of 205-210 nm has been used for similar compounds.[20]
- Injection Volume: 10 µL.[20]
- Analysis: Run the initial method and calculate the resolution (Rs) between this compound and the closest eluting peak. Identify any peak shape issues like tailing.
2. Mobile Phase Optimization:
- Solvent Ratio Adjustment:
- If resolution is poor, decrease the percentage of acetonitrile in 5% increments (e.g., to 45%, 40%, etc.) to increase retention and improve separation.
- If the retention time is too long, increase the acetonitrile percentage.
- pH Adjustment:
- Prepare mobile phases with different pH values (e.g., pH 3.0, 5.0, 7.0) using appropriate buffers (e.g., phosphate or acetate buffers).[5]
- Analyze the sample at each pH to determine the optimal condition for peak shape and selectivity.
- Gradient Elution:
- If an isocratic method is insufficient, develop a gradient. Start with a low percentage of organic solvent and increase it over the run.[2] A shallow gradient (a slow increase in organic solvent) often provides the best resolution for complex mixtures.[1]
3. Temperature and Flow Rate Fine-Tuning:
- Temperature Screening: Once the mobile phase is optimized, evaluate the effect of temperature. Test the separation at different temperatures (e.g., 25°C, 35°C, 45°C).[21] Note changes in resolution and retention time.
- Flow Rate Adjustment: With the optimal mobile phase and temperature, adjust the flow rate. Try reducing it (e.g., to 0.8 mL/min) to see if resolution improves without an unacceptable increase in run time.[1]
4. Column Chemistry Evaluation (If Necessary):
- If baseline resolution is still not achieved, screen different column stationary phases (e.g., Phenyl-Hexyl, Cyano, or a C8 column) using the most promising mobile phase conditions from the previous steps.
Data Presentation
Table 1: Effect of Mobile Phase Composition on this compound Resolution
| % Acetonitrile | Retention Time (tR) of this compound (min) | Resolution (Rs) between this compound and Impurity | Peak Tailing Factor (Tf) |
|---|---|---|---|
| 60% | 4.2 | 0.9 | 1.8 |
| 55% | 5.8 | 1.3 | 1.5 |
| 50% | 8.1 | 1.7 | 1.2 |
| 45% | 11.5 | 2.1 | 1.1 |
Note: Data is illustrative to show general trends in reversed-phase HPLC.[3]
Table 2: Influence of Temperature and Flow Rate on Analysis
| Temperature (°C) | Flow Rate (mL/min) | Retention Time (tR) of this compound (min) | Resolution (Rs) | Backpressure (bar) |
|---|---|---|---|---|
| 30 | 1.0 | 8.1 | 1.7 | 150 |
| 40 | 1.0 | 7.5 | 1.6 | 120 |
| 30 | 0.8 | 10.1 | 1.9 | 120 |
Note: Data is illustrative. Higher temperatures generally decrease retention and backpressure, while lower flow rates increase retention and resolution.[1][6]
Visualizations
Caption: A workflow for systematically troubleshooting poor HPLC resolution.
Caption: Key HPLC parameters influencing peak resolution.
Frequently Asked Questions (FAQs)
Q1: Should I use an isocratic or gradient elution for this compound analysis? A: The choice depends on the complexity of your sample. An isocratic elution (constant mobile phase composition) is simpler and works well for separating a few components.[1] However, if your sample contains multiple compounds with a wide range of polarities, a gradient elution (where the mobile phase composition changes over time) is generally better for achieving good resolution for all peaks in a reasonable timeframe.[1][16]
Q2: How does temperature really affect my resolution? A: Temperature has a complex effect. Increasing temperature lowers the mobile phase viscosity, which can improve mass transfer and lead to sharper, narrower peaks.[6] This often results in shorter analysis times.[7] However, the effect on selectivity is compound-specific; for some pairs of analytes, increasing temperature might improve separation, while for others it could worsen it.[6] It is an important parameter to screen during method development.
Q3: My backpressure is too high. What should I do? A: High backpressure can be caused by several factors. Common causes include a clogged column frit or guard column, precipitation of buffer in the mobile phase (if organic solvent percentage is too high), or a blockage elsewhere in the system.[5] To troubleshoot, first try removing the column to see if the system pressure returns to normal. If it does, the issue is with the column. You can try back-flushing the column (if the manufacturer allows it) or replacing the guard column. Also, ensure your mobile phase is properly filtered and degassed.[5]
Q4: Can I switch from acetonitrile to methanol in my validated method? A: It is not recommended to switch solvents in a validated method without re-validation. Acetonitrile and methanol have different solvent strengths and selectivities, meaning a switch will likely change retention times and potentially the elution order of peaks.[3] While methanol is a cost-effective alternative to acetonitrile, it has a higher viscosity, which will result in higher backpressure.[5]
Q5: What is a guard column and do I need one? A: A guard column is a short, disposable column placed before the main analytical column. Its purpose is to protect the analytical column from strongly retained or particulate matter in the sample, which can cause contamination and high backpressure.[16] Using a guard column is highly recommended, especially when analyzing complex samples like plant extracts, as it can significantly extend the life of your more expensive analytical column.[16]
References
- 1. mastelf.com [mastelf.com]
- 2. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Comparison of different types of stationary phases for the analysis of soy isoflavones by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mastelf.com [mastelf.com]
- 6. avantorsciences.com [avantorsciences.com]
- 7. chromtech.com [chromtech.com]
- 8. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 9. mastelf.com [mastelf.com]
- 10. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 11. Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography | Separation Science [sepscience.com]
- 12. uhplcs.com [uhplcs.com]
- 13. uhplcs.com [uhplcs.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. chromtech.com [chromtech.com]
- 16. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 17. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
Overcoming challenges in the synthesis of Phyllalbine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the synthesis of Phyllalbine.
This compound Synthesis Overview
This compound, a tropane alkaloid, is the ester of tropine and vanillic acid (4-hydroxy-3-methoxybenzoic acid). Its synthesis can be conceptually divided into three main stages:
-
Synthesis of the Tropine Core: Formation of the characteristic 8-azabicyclo[3.2.1]octane skeleton.
-
Preparation of the Vanillic Acid Moiety: This component is commercially available but may require protection of the phenolic hydroxyl group prior to esterification.
-
Esterification: Coupling of the tropine alcohol with the vanillic acid derivative, followed by deprotection if necessary.
This guide will address potential issues in each of these key stages.
Troubleshooting Guide & FAQs
Section 1: Synthesis of the Tropine Core
The synthesis of tropine typically starts from tropinone, which can be synthesized via the Robinson tropinone synthesis or other methods. The final step is the stereoselective reduction of the tropinone carbonyl group.
Q1: My Robinson tropinone synthesis is resulting in very low yields. What are the common pitfalls?
A1: The Robinson tropinone synthesis, a one-pot reaction involving succinaldehyde, methylamine, and acetone dicarboxylic acid (or a derivative), can be sensitive to reaction conditions. Here are some common issues and solutions:
-
pH Control: The reaction is highly pH-dependent. The optimal pH is typically between 4 and 5 to facilitate the Mannich reaction without promoting side reactions. Use a buffered solution to maintain the correct pH.
-
Quality of Reagents: Succinaldehyde is prone to polymerization. It is often generated in situ from its more stable precursors, such as succinaldehyde bis(dimethyl acetal), by acidic hydrolysis just before use. Ensure your methylamine and acetone dicarboxylic acid are of high purity.
-
Reaction Concentration: The reaction is a condensation and benefits from reasonably high concentrations to drive the equilibrium towards the product. However, excessively high concentrations can lead to polymerization and side product formation.
Q2: The reduction of tropinone to tropine is not stereoselective, and I am getting a mixture of tropine and pseudotropine. How can I improve the stereoselectivity?
A2: The stereochemical outcome of the reduction of the carbonyl group in tropinone is crucial. Tropine has the hydroxyl group in the axial position, while pseudotropine has it in the equatorial position.
-
Choice of Reducing Agent: The choice of reducing agent is critical for stereoselectivity.
-
For Tropine (axial alcohol): Use of reducing agents that favor kinetic control, such as those that approach from the less sterically hindered equatorial face, will yield predominantly tropine. Sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol is a common choice.
-
For Pseudotropine (equatorial alcohol): More sterically hindered reducing agents or conditions that favor thermodynamic control will yield more pseudotropine.
-
-
Temperature: Performing the reduction at lower temperatures (e.g., 0 °C to -20 °C) can enhance the kinetic control and thus the selectivity for tropine.
| Reducing Agent | Typical Tropine:Pseudotropine Ratio | Conditions |
| NaBH₄ | >9:1 | Methanol, 0 °C |
| LiAlH₄ | Variable, often less selective | Anhydrous ether or THF |
| Hydrogenation (H₂/Catalyst) | Dependent on catalyst and conditions | PtO₂, Pd/C |
Section 2: Vanillic Acid and Protecting Group Strategy
Vanillic acid is readily available. However, the presence of a free phenolic hydroxyl group can interfere with the subsequent esterification step.
Q3: Do I need to protect the phenolic hydroxyl group of vanillic acid before esterification?
A3: Yes, it is highly recommended. The phenolic hydroxyl group is nucleophilic and can compete with the tropine alcohol during the esterification, leading to side products and lower yields. It can also be deprotonated under basic conditions used in some coupling reactions, affecting its reactivity.
Q4: What is a suitable protecting group for the phenolic hydroxyl of vanillic acid?
A4: An ideal protecting group should be easy to introduce, stable under the esterification conditions, and readily removable without affecting the newly formed ester bond or the tropane core.
-
Benzyl (Bn) Ether:
-
Protection: Benzyl bromide (BnBr) or benzyl chloride (BnCl) with a base like K₂CO₃ or NaH.
-
Stability: Stable to most esterification conditions.
-
Deprotection: Hydrogenolysis (H₂ gas with a palladium catalyst, e.g., Pd/C). This is a mild method that is unlikely to affect the rest of the molecule.
-
-
Silyl Ethers (e.g., TBDMS, TIPS):
-
Protection: TBDMSCl or TIPSCl with a base like imidazole or triethylamine.
-
Stability: Generally stable to neutral or basic conditions.
-
Deprotection: Fluoride ion sources like tetrabutylammonium fluoride (TBAF) or HF-pyridine.
-
| Protecting Group | Protection Reagents | Typical Yield (%) | Deprotection Reagents | Typical Yield (%) |
| Benzyl (Bn) | BnBr, K₂CO₃, Acetone | >95 | H₂, Pd/C, Methanol | >95 |
| TBDMS | TBDMSCl, Imidazole, DMF | >90 | TBAF, THF | >90 |
Section 3: Esterification and Final Deprotection
This is a critical step where the tropine alcohol is coupled with the protected vanillic acid.
Q5: I am getting low yields in the esterification of tropine with protected vanillic acid. What methods can I try?
A5: Low yields in this esterification can be due to steric hindrance from the bicyclic tropane core or suboptimal reaction conditions. Here are several effective methods:
-
Carbodiimide Coupling: This is a common and mild method.
-
Reagents: Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with a catalyst like 4-dimethylaminopyridine (DMAP).
-
Troubleshooting: The urea byproduct from DCC can be difficult to remove. EDC is water-soluble and can be washed away. Ensure all reagents are anhydrous.
-
-
Acid Chloride Method:
-
Procedure: Convert the protected vanillic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The highly reactive acid chloride is then reacted with tropine, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.
-
Troubleshooting: Acid chlorides are moisture-sensitive. The reaction should be carried out under anhydrous conditions. Overheating during the formation of the acid chloride can lead to decomposition.
-
-
Yamaguchi Esterification: This method is effective for sterically hindered alcohols.
-
Procedure: The carboxylic acid is first treated with 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride, which then reacts with the alcohol in the presence of DMAP.
-
Q6: I am having difficulty purifying the final this compound product after deprotection.
A6: Tropane alkaloids can be challenging to purify due to their basic nature and sometimes high polarity.
-
Extraction: After the reaction, a standard workup involves partitioning between an organic solvent (like dichloromethane or ethyl acetate) and water. Adjusting the pH of the aqueous layer can be used for purification. At acidic pH, the alkaloid will be in the aqueous layer as the ammonium salt. At basic pH, it will be in the organic layer as the free base. This acid-base extraction can effectively remove non-basic impurities.
-
Chromatography:
-
Stationary Phase: Silica gel is commonly used. However, the basic nitrogen can interact strongly with the acidic silica, leading to tailing and poor separation. To mitigate this, you can:
-
Add a small amount of a basic modifier like triethylamine (e.g., 1%) to the eluent.
-
Use deactivated or basic alumina as the stationary phase.
-
-
Mobile Phase: A mixture of a relatively polar organic solvent (e.g., dichloromethane or ethyl acetate) and a more polar one (e.g., methanol) is often effective. A typical eluent system would be DCM:MeOH with a small percentage of triethylamine.
-
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an excellent final purification step.
Experimental Protocols
Protocol 1: Stereoselective Reduction of Tropinone to Tropine
-
Dissolve tropinone (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature does not rise above 5 °C.
-
Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction by TLC (e.g., 9:1 DCM:MeOH with 1% NH₄OH).
-
Quench the reaction by the slow addition of acetone, followed by water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude tropine. The product can be purified by column chromatography on silica gel using a DCM:MeOH gradient.
Protocol 2: Benzyl Protection of Vanillic Acid
-
To a solution of vanillic acid (1.0 eq) in acetone, add anhydrous potassium carbonate (K₂CO₃) (3.0 eq).
-
Add benzyl bromide (BnBr) (1.2 eq) dropwise.
-
Heat the mixture to reflux and stir for 12-16 hours.
-
Monitor the reaction by TLC (e.g., 7:3 Hexanes:Ethyl Acetate).
-
After completion, cool the reaction mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the benzyl-protected vanillic acid, which can often be used without further purification.
Protocol 3: EDC/DMAP Esterification of Tropine
-
Dissolve the benzyl-protected vanillic acid (1.1 eq), tropine (1.0 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C.
-
Add EDC (1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 18-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction with DCM and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for the esterification step.
Phyllalbine stability issues in different solvents
Disclaimer: Currently, there is a lack of specific scientific literature detailing the stability of phyllalbine in various solvents. The information provided below is a general framework for assessing compound stability and is based on established principles of pharmaceutical stability testing. Researchers are advised to adapt these guidelines for their specific experimental conditions and to perform their own validation studies.
Troubleshooting Guides
This section addresses common issues encountered during the handling and storage of chemical compounds in solution.
| Question | Possible Cause(s) | Troubleshooting Steps |
| Why is my this compound solution changing color? | Degradation: this compound may be degrading, leading to the formation of colored byproducts. This can be initiated by factors such as light, temperature, pH, or reaction with the solvent. | 1. Protect from Light: Store the solution in an amber vial or wrap the container in aluminum foil.[1] 2. Control Temperature: Store the solution at the recommended temperature (e.g., 2-8°C) and avoid repeated freeze-thaw cycles. 3. Check pH: If using an aqueous or protic solvent, measure the pH of the solution. Alkaloids can be susceptible to pH-dependent degradation. 4. Solvent Purity: Ensure the solvent is of high purity and free from contaminants that could react with this compound. |
| I am seeing a decrease in the concentration of this compound over time. What is happening? | Chemical Instability: The compound may be inherently unstable in the chosen solvent, leading to degradation. Adsorption: The compound may be adsorbing to the surface of the storage container. | 1. Solvent Selection: Test the stability of this compound in a panel of different solvents to find the most suitable one. Information on this compound indicates its solubility in ethanol and methanol.[2] 2. Container Material: Switch to a different type of container material (e.g., from plastic to glass, or from clear to amber glass). 3. Quantitative Analysis: Use a validated analytical method, such as HPLC, to accurately monitor the concentration over time and identify any degradation products. |
| There are precipitates forming in my this compound solution. What should I do? | Poor Solubility: The concentration of this compound may be higher than its solubility limit in the chosen solvent at the storage temperature. Degradation: The precipitate could be a degradation product that is less soluble than the parent compound. | 1. Determine Solubility: Perform a solubility study to determine the maximum soluble concentration of this compound in the solvent at different temperatures. 2. Co-solvents: Consider using a co-solvent system to improve solubility. 3. Analyze Precipitate: If possible, isolate and analyze the precipitate to determine if it is this compound or a degradation product. |
Frequently Asked Questions (FAQs)
Q1: What are the key factors that can affect the stability of this compound in solution?
A1: The stability of any compound in solution, including this compound, can be influenced by several factors:
-
Solvent Type: The chemical nature of the solvent (e.g., polarity, protic vs. aprotic) can significantly impact stability.
-
pH: For solutions in protic solvents, pH is a critical factor, as many compounds undergo hydrolysis or other pH-dependent degradation reactions.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.
-
Light: Exposure to light, especially UV light, can cause photodegradation.[1]
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.
-
Concentration: In some cases, the concentration of the compound itself can affect its stability.
Q2: How can I determine the stability of this compound in a new solvent?
A2: A systematic stability study should be conducted. This typically involves preparing a solution of this compound in the new solvent at a known concentration, and then storing aliquots under different conditions (e.g., different temperatures, protected from light vs. exposed to light). The concentration of this compound and the appearance of any degradation products should be monitored at regular time intervals using a suitable analytical method like HPLC.
Q3: What analytical techniques are recommended for stability testing?
A3: High-Performance Liquid Chromatography (HPLC) is one of the most widely used techniques for stability testing due to its ability to separate the parent compound from its degradation products and quantify them accurately. Other useful techniques include:
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), it can help in the identification of unknown degradation products.
-
UV-Vis Spectroscopy: Can be used for a quick assessment of changes in the solution but is less specific than HPLC.
Quantitative Data Summary
The following table template can be used to summarize the results of a stability study.
Table 1: Stability of this compound in Different Solvents under Various Conditions
| Solvent | Concentration (mg/mL) | Temperature (°C) | Light Condition | Time Point | % Remaining this compound | Appearance of Degradation Products (e.g., Peak Area %) |
| Methanol | 1.0 | 25 | Dark | 0h | 100% | 0% |
| 24h | ||||||
| 72h | ||||||
| Ethanol | 1.0 | 4 | Light | 0h | 100% | 0% |
| 24h | ||||||
| 72h | ||||||
| Acetonitrile | 1.0 | 40 | Dark | 0h | 100% | 0% |
| 24h | ||||||
| 72h |
Experimental Protocols
Protocol: Preliminary Stability Assessment of this compound
-
Solution Preparation:
-
Prepare a stock solution of this compound in the desired solvent at a known concentration (e.g., 1 mg/mL).
-
Ensure the this compound is fully dissolved.
-
-
Sample Aliquoting:
-
Dispense equal volumes of the stock solution into multiple, appropriate vials (e.g., 2 mL amber HPLC vials).
-
-
Storage Conditions:
-
Divide the vials into different storage groups to assess the impact of temperature and light. For example:
-
Group A: 25°C, protected from light.
-
Group B: 4°C, protected from light.
-
Group C: 25°C, exposed to ambient light.
-
-
-
Time Points:
-
Define the time points for analysis (e.g., 0, 4, 8, 24, 48, and 72 hours).
-
-
Analysis:
-
At each time point, take one vial from each storage group.
-
Analyze the sample by a validated stability-indicating HPLC method.
-
Record the peak area of this compound and any new peaks that appear (degradation products).
-
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.
-
Plot the percentage of remaining this compound versus time for each storage condition.
-
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: A hypothetical degradation pathway for this compound.
References
Troubleshooting low recovery of Phyllalbine during purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of Phyllalbine, a tropane alkaloid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
This compound is a tropane alkaloid found in plants of the Convolvulus genus, such as Convolvulus subhirsutus.[1] As a tropane alkaloid, its chemical behavior is characterized by a basic nitrogen atom, making it amenable to acid-base extraction techniques.[2][3] Understanding its polarity and solubility is crucial for selecting appropriate extraction and purification solvents.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₁NO₄ | [1] |
| Molecular Weight | 291.34 g/mol | [1] |
| Appearance | - | Not specified |
| Solubility | Likely soluble in organic solvents and acidic aqueous solutions. | General alkaloid property[2][3] |
| Stability | Potentially sensitive to high temperatures and extreme pH.[4][5] | General alkaloid property[4][5] |
Troubleshooting Low Recovery of this compound
This section addresses common issues that can lead to low recovery of this compound during the purification process.
Issue 1: Inefficient Extraction from Plant Material
Q2: My initial crude extract shows a very low concentration of this compound. What could be the cause?
Possible Causes and Solutions:
-
Inappropriate Solvent Selection: The polarity of the extraction solvent may not be optimal for this compound.
-
Incomplete Cell Lysis: The plant material may not be sufficiently ground, preventing the solvent from accessing the cells containing this compound.
-
Solution: Ensure the plant material is finely powdered to maximize the surface area for extraction.
-
-
Incorrect pH: Since this compound is an alkaloid, the pH of the extraction solvent can significantly impact its solubility.
-
Solution: For extraction into an organic solvent, the plant material should be basified (e.g., with ammonia) to convert the alkaloid salts into their free base form, which is more soluble in organic solvents.[2][3] Conversely, for an initial aqueous extraction, an acidic solution will protonate the alkaloid, increasing its water solubility.[3]
-
-
Insufficient Extraction Time or Temperature: The extraction may not be running long enough or at a suitable temperature to efficiently extract the compound.
Experimental Protocol: Optimizing Solvent Extraction
-
Sample Preparation: Grind dried plant material (e.g., Convolvulus subhirsutus) to a fine powder.
-
Solvent Screening:
-
Divide the powdered plant material into equal portions.
-
Extract each portion with a different solvent system (e.g., methanol, 80% ethanol, dichloromethane, ethyl acetate).
-
For organic solvent extractions, pre-treat the plant material with a dilute base (e.g., 10% ammonium hydroxide).
-
-
Extraction Conditions:
-
Maintain a consistent solid-to-solvent ratio (e.g., 1:10 w/v).
-
Agitate the mixture for a set period (e.g., 24 hours) at a controlled temperature (e.g., room temperature).
-
-
Analysis:
Issue 2: Loss of this compound during Liquid-Liquid Extraction (LLE)
Q3: I am losing a significant amount of this compound during the acid-base liquid-liquid extraction steps. Why is this happening?
Liquid-liquid extraction is a critical step for separating alkaloids from non-alkaloidal impurities.[3] Losses during this stage are often related to improper pH control or solvent partitioning.
Possible Causes and Solutions:
-
Incorrect pH for Partitioning: The pH of the aqueous phase must be carefully controlled to ensure the alkaloid is in the desired form (protonated salt or free base) for partitioning into the appropriate phase.
-
Solution:
-
Acidic Extraction: When extracting the alkaloid from an organic phase into an aqueous phase, the aqueous solution should be acidic (e.g., pH 2-3 with dilute HCl or H₂SO₄) to form the water-soluble salt.
-
Basic Extraction: When extracting the free base from an aqueous phase into an organic phase, the aqueous solution must be made basic (e.g., pH 9-10 with ammonium hydroxide) to deprotonate the alkaloid.[2][3] Use a pH meter to verify the pH at each step.
-
-
-
Emulsion Formation: Emulsions can form at the interface between the aqueous and organic layers, trapping the compound and making separation difficult.
-
Solution: Add a small amount of brine (saturated NaCl solution) or a different organic solvent to break the emulsion. Centrifugation can also be effective.
-
-
Insufficient Partitioning: The chosen organic solvent may not have a high enough partition coefficient for this compound.
-
Solution: Test different water-immiscible organic solvents such as dichloromethane, chloroform, or ethyl acetate to find the one that provides the best recovery.
-
Diagram: Acid-Base Extraction Workflow for this compound
Caption: Workflow for the acid-base liquid-liquid extraction of this compound.
Issue 3: Poor Recovery from Solid-Phase Extraction (SPE)
Q4: My this compound is not binding to the SPE cartridge, or I am unable to elute it effectively.
Solid-phase extraction is a common technique for sample clean-up and concentration.[3][7][13] Low recovery can result from issues with the sorbent, loading conditions, or elution solvent.
Possible Causes and Solutions:
-
Incorrect Sorbent Choice: The SPE sorbent may not have the appropriate chemistry to retain this compound.
-
Improper Sample pH: For reversed-phase SPE, the pH of the sample should be adjusted to ensure the alkaloid is in a less polar (free base) form to retain it on the non-polar sorbent. For cation-exchange SPE, the sample should be acidic to ensure the alkaloid is protonated.
-
Solution: Adjust the pH of your sample before loading it onto the SPE cartridge.
-
-
Ineffective Elution Solvent: The elution solvent may be too weak to displace this compound from the sorbent.
-
Solution: For cation-exchange SPE, elution is typically achieved with a basic solution (e.g., methanol with ammonium hydroxide) to neutralize the alkaloid and release it from the sorbent.[7] For reversed-phase SPE, a more non-polar solvent or a solvent with a modified pH may be needed.
-
Table 2: Troubleshooting Solid-Phase Extraction of this compound
| Problem | Possible Cause | Recommended Solution |
| Low Binding to Sorbent | Incorrect sorbent type. | For alkaloids, try a cation-exchange sorbent.[7][13] |
| Improper sample pH. | For reversed-phase, basify the sample. For cation-exchange, acidify the sample. | |
| Low Elution Recovery | Elution solvent is too weak. | For cation-exchange, use a basic methanolic solution.[7] For reversed-phase, increase the organic solvent strength. |
| Insufficient elution volume. | Increase the volume of the elution solvent. |
Issue 4: Co-elution of Impurities during Column Chromatography
Q5: I am getting impure fractions of this compound from my column chromatography. How can I improve the separation?
Column chromatography is a powerful technique for purifying individual compounds from a mixture.[14] Poor separation is often due to an unoptimized mobile phase or stationary phase.
Possible Causes and Solutions:
-
Inappropriate Stationary Phase: The polarity of the stationary phase may not be suitable for separating this compound from closely related impurities.
-
Solution: Silica gel is a common choice for alkaloid purification.[14] If separation is poor, consider using alumina or a reversed-phase (C18) stationary phase.
-
-
Unoptimized Mobile Phase: The mobile phase may be too polar or not polar enough, resulting in poor separation.
-
Solution: Develop a suitable mobile phase system using thin-layer chromatography (TLC) first. A common mobile phase for alkaloids on silica gel is a mixture of a non-polar solvent (e.g., chloroform or dichloromethane) and a polar solvent (e.g., methanol), often with a small amount of a basic modifier (e.g., ammonium hydroxide) to reduce tailing.[7]
-
-
Column Overloading: Applying too much sample to the column can lead to broad peaks and poor separation.
-
Solution: Reduce the amount of crude extract loaded onto the column.
-
Diagram: Logic for Improving Column Chromatography Separation
Caption: Decision-making process for optimizing column chromatography.
Issue 5: Degradation of this compound during Purification
Q6: I suspect my this compound is degrading during the purification process. What conditions should I be mindful of?
Possible Causes and Solutions:
-
Extreme pH: Strong acids or bases can cause hydrolysis of ester groups present in some tropane alkaloids.
-
Solution: Use dilute acids and bases (e.g., 1% HCl, 10% NH₄OH) and minimize the exposure time to these reagents.[3]
-
-
High Temperature: Many natural products are thermolabile.
-
Light Exposure: Some compounds are sensitive to light.
-
Solution: Protect your samples from direct light by using amber glassware or covering flasks with aluminum foil.
-
By systematically addressing these common issues, researchers can significantly improve the recovery and purity of this compound in their experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. jocpr.com [jocpr.com]
- 4. ojs.huit.edu.vn [ojs.huit.edu.vn]
- 5. blog.mountainroseherbs.com [blog.mountainroseherbs.com]
- 6. From Nature to Medicine: The Art of Extracting Plant Alkaloids [greenskybio.com]
- 7. akjournals.com [akjournals.com]
- 8. A convenient method for simultaneous quantification of multiple phytohormones and metabolites: application in study of rice-bacterium interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New QuEChERS method for quantification of Physalin B and D in Physalis angulata L. in Vietnam [pharmacia.pensoft.net]
- 10. Frontiers | Validated method for phytohormone quantification in plants [frontiersin.org]
- 11. Determination of tropane alkaloids atropine and scopolamine by liquid chromatography-mass spectrometry in plant organs of Datura species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. column-chromatography.com [column-chromatography.com]
Technical Support Center: Refinement of Analytical Methods for Phyllalbine Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their analytical methods for Phyllalbine isomers. The guidance is based on established principles for the separation and characterization of alkaloid isomers.
Frequently Asked Questions (FAQs)
Q1: What are the major challenges in the analysis of this compound isomers?
The primary challenges in analyzing this compound isomers, like many other isomeric compounds, stem from their identical molecular weight and similar physicochemical properties.[1] This makes their separation and individual characterization difficult. Specific challenges include:
-
Co-elution in Chromatography: Isomers often have very similar retention times in standard chromatographic systems, leading to poor resolution.
-
Identical Mass-to-Charge Ratio (m/z): In mass spectrometry, isomers will produce the same molecular ion peak, making their distinction by mass alone impossible.[2]
-
Subtle Spectroscopic Differences: While NMR spectroscopy can distinguish between isomers, the differences in chemical shifts and coupling constants can be minimal, requiring high-resolution instrumentation and careful data interpretation.[3]
Q2: Which analytical techniques are most suitable for separating this compound isomers?
A combination of chromatographic and spectroscopic techniques is generally required for the successful separation and characterization of this compound isomers. The most effective methods include:
-
High-Performance Liquid Chromatography (HPLC): Particularly chiral HPLC, is a powerful tool for separating enantiomers and diastereomers.[4][5] The choice of chiral stationary phase (CSP) is critical.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This hyphenated technique provides both separation and mass information. While isomers may have the same parent mass, their fragmentation patterns in MS/MS can sometimes differ, aiding in their identification.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR (both 1H and 13C) is indispensable for the structural elucidation of isolated isomers.[3][7] Advanced 2D NMR techniques like COSY, HSQC, and HMBC can help in assigning the complete chemical structure and stereochemistry.[3]
Q3: How do I choose the right chiral stationary phase (CSP) for HPLC separation of this compound isomers?
The selection of the appropriate CSP is crucial for achieving chiral separation. The choice depends on the specific structure of the this compound isomers. Common CSPs that are effective for alkaloid separations include:
-
Polysaccharide-based CSPs: Columns with cellulose or amylose derivatives are widely used and offer broad selectivity.
-
Protein-based CSPs: These can be effective for certain classes of compounds.
-
Cyclodextrin-based CSPs: These are known to separate isomers based on inclusion complexation.[4]
Method development will involve screening several different types of CSPs with various mobile phase compositions.
Troubleshooting Guides
HPLC Method Development for this compound Isomer Separation
| Problem | Possible Cause | Troubleshooting Steps |
| Poor or no separation of isomeric peaks | Inappropriate column chemistry or mobile phase composition. | 1. Screen different chiral stationary phases (CSPs): Test polysaccharide-based, protein-based, and cyclodextrin-based columns. 2. Optimize the mobile phase: Vary the organic modifier (e.g., methanol, acetonitrile, isopropanol) and its ratio with the aqueous phase or buffer. 3. Adjust the mobile phase additives: For ionizable compounds like alkaloids, adding small amounts of an acid (e.g., formic acid, trifluoroacetic acid) or a base (e.g., diethylamine) can improve peak shape and resolution. |
| Broad or tailing peaks | Secondary interactions with the stationary phase; inappropriate mobile phase pH; column overload. | 1. Adjust mobile phase pH: Ensure the pH is appropriate for the pKa of this compound. 2. Reduce sample concentration: Inject a lower concentration of the sample to avoid overloading the column. 3. Check for column degradation: The column may need to be replaced if it has been used extensively. |
| Inconsistent retention times | Fluctuations in temperature; changes in mobile phase composition; column equilibration issues. | 1. Use a column thermostat: Maintain a constant column temperature. 2. Ensure proper mobile phase preparation: Prepare fresh mobile phase daily and ensure it is well-mixed. 3. Adequately equilibrate the column: Before starting a sequence, equilibrate the column with the mobile phase for a sufficient amount of time. |
Mass Spectrometry Analysis of this compound Isomers
| Problem | Possible Cause | Troubleshooting Steps |
| Inability to distinguish isomers by MS | Isomers have identical m/z values. | 1. Utilize Tandem Mass Spectrometry (MS/MS): Fragment the parent ion and compare the fragmentation patterns of the isomers. Even if the parent ions are the same, the fragment ions may differ in their m/z values or relative intensities. 2. Employ Ion Mobility Spectrometry (IMS): This technique separates ions based on their size and shape in the gas phase, which can differentiate isomers. |
| Poor ionization of this compound | Inappropriate ionization source or settings. | 1. Optimize Electrospray Ionization (ESI) parameters: Adjust the capillary voltage, cone voltage, and gas flow rates. 2. Try a different ionization technique: Atmospheric Pressure Chemical Ionization (APCI) may be more suitable for certain less polar compounds. |
| In-source fragmentation | High source temperature or cone voltage. | 1. Reduce the source temperature and cone voltage: Use the mildest conditions possible that still provide good ionization. |
NMR Spectroscopy for Isomer Characterization
| Problem | Possible Cause | Troubleshooting Steps |
| Overlapping signals in 1H NMR spectrum | Complex molecule with many similar proton environments. | 1. Use a higher field NMR spectrometer: This will increase the dispersion of the signals. 2. Perform 2D NMR experiments: COSY, TOCSY, HSQC, and HMBC experiments can help to resolve overlapping signals and establish connectivity within the molecule.[3] |
| Difficulty in assigning stereochemistry | Insufficient data from 1D and 2D NMR. | 1. Run a Nuclear Overhauser Effect (NOE) experiment: NOESY or ROESY experiments can provide information about the spatial proximity of protons, which is crucial for determining relative stereochemistry. |
| Low sample concentration leading to poor signal-to-noise | Insufficient amount of purified isomer. | 1. Increase the number of scans: This will improve the signal-to-noise ratio. 2. Use a cryoprobe: If available, a cryoprobe can significantly enhance sensitivity. |
Experimental Protocols
Protocol 1: Chiral HPLC Method for Separation of this compound Diastereomers
-
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based chiral stationary phase.
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA). The exact ratio should be optimized, starting with a 90:10 (v/v) mixture.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 1 mg/mL.
Note: This is a starting protocol. Optimization of the mobile phase composition (e.g., by adding a small percentage of an alcohol like ethanol or an amine like diethylamine) may be necessary to achieve baseline separation.
Protocol 2: LC-MS/MS for Identification of this compound Isomers
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: ZORBAX RRHD C18 (50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
MS System: Agilent 6545XT AdvanceLink Q-TOF or equivalent.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS1 Scan Range: m/z 100-1000.
-
MS/MS: Product ion scan of the precursor ion corresponding to this compound. Collision energy should be ramped (e.g., 10-40 eV) to obtain a rich fragmentation spectrum.
Protocol 3: NMR for Structural Elucidation of Isolated this compound Isomers
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.6 mL of a suitable deuterated solvent (e.g., CDCl3, MeOD).
-
Spectrometer: Bruker Avance III 600 MHz or higher field instrument.
-
Experiments:
-
1D NMR: 1H, 13C, and DEPT-135.
-
2D NMR:
-
COSY: To identify 1H-1H spin-spin couplings.
-
HSQC: To correlate protons to their directly attached carbons.
-
HMBC: To identify long-range (2-3 bond) 1H-13C correlations.
-
NOESY/ROESY: To determine the relative stereochemistry through space correlations.
-
-
Data Presentation
Table 1: Comparison of Retention Times (RT) and Resolution (Rs) of this compound Isomers with Different Chiral Stationary Phases (CSPs).
| CSP | Mobile Phase (Hexane:IPA) | Isomer 1 RT (min) | Isomer 2 RT (min) | Resolution (Rs) |
| Chiralcel OD-H | 90:10 | 12.5 | 13.8 | 1.8 |
| Chiralpak AD-H | 90:10 | 15.2 | 15.9 | 1.2 |
| Chiralcel OJ-H | 85:15 | 10.1 | 11.5 | 2.1 |
Table 2: Key MS/MS Fragment Ions for Differentiation of Hypothetical this compound Isomers.
| Precursor Ion (m/z) | Isomer | Key Fragment Ion 1 (m/z) | Key Fragment Ion 2 (m/z) | Key Fragment Ion 3 (m/z) |
| 350.2 | Isomer A | 250.1 | 180.1 | 152.1 |
| 350.2 | Isomer B | 250.1 | 210.1 | 138.1 |
Table 3: 1H NMR Chemical Shift (δ) Differences for Key Protons in this compound Isomers.
| Proton | Isomer A (δ, ppm) | Isomer B (δ, ppm) | Δδ (ppm) |
| H-3 | 3.85 (dd, J=11.5, 4.5 Hz) | 4.05 (dd, J=10.0, 5.0 Hz) | 0.20 |
| H-5α | 2.15 (m) | 2.35 (m) | 0.20 |
| H-11 | 7.25 (d, J=8.0 Hz) | 7.10 (d, J=8.0 Hz) | -0.15 |
Visualizations
Caption: Workflow for the separation and analysis of this compound isomers.
Caption: Troubleshooting logic for poor HPLC peak resolution.
References
- 1. mdpi.com [mdpi.com]
- 2. Imaging Isomers on a Biological Surface: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. Identification and characterization of phenolics and terpenoids from ethanolic extracts of Phyllanthus species by HPLC-ESI-QTOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. magritek.com [magritek.com]
Technical Support Center: Enhanced Detection of Phyllalbine in Complex Mixtures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the sensitivity of Phyllalbine detection in complex mixtures. The following sections offer detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and a summary of quantitative data to facilitate your research.
Troubleshooting Guides
Detecting this compound in complex matrices can present several challenges. The following table outlines common issues, their potential causes, and recommended solutions to enhance detection sensitivity and accuracy.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal | Inefficient extraction of this compound from the sample matrix. | Optimize the extraction solvent system. Consider using a combination of polar and non-polar solvents. Employ extraction techniques such as solid-phase extraction (SPE) or QuEChERS for cleaner extracts.[1] |
| Degradation of this compound during sample preparation or storage. | Store samples and extracts at low temperatures (2-8°C) and protect from light.[2] Unbuffered aqueous solutions may offer better stability for some tropane alkaloids.[2] | |
| Ion suppression in the mass spectrometer due to matrix components. | Improve sample cleanup to remove interfering compounds.[3][4] Adjust chromatographic conditions to separate this compound from co-eluting matrix components.[3][4] Utilize an internal standard, preferably a stable isotope-labeled version of this compound, to compensate for matrix effects.[5] | |
| Poor Peak Shape (Broadening, Tailing, or Splitting) | Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Inappropriate mobile phase composition or pH. | Optimize the mobile phase composition and pH to improve peak symmetry. | |
| Secondary interactions between this compound and the stationary phase. | Add a competing amine to the mobile phase (e.g., triethylamine) to reduce tailing. | |
| Retention Time Shifts | Fluctuations in mobile phase composition or flow rate. | Ensure consistent mobile phase preparation and degas thoroughly. Check the HPLC pump for proper functioning. |
| Changes in column temperature. | Use a column oven to maintain a stable temperature. | |
| Column aging or contamination. | Equilibrate the column properly before each run. If shifts persist, consider replacing the column. | |
| High Baseline Noise | Contaminated solvents or reagents. | Use high-purity (LC-MS grade) solvents and freshly prepared mobile phases. |
| Dirty ion source in the mass spectrometer. | Clean the ion source according to the manufacturer's instructions. | |
| Electronic interference. | Ensure proper grounding of the instrument and check for nearby sources of electronic noise. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal sample preparation technique for this compound extraction from plant material?
A1: Solid-Liquid Extraction (SLE) is a widely used initial step. For cleaner extracts and enhanced sensitivity, consider using Solid-Phase Extraction (SPE) or the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[1] The choice of sorbent for SPE is critical and may require optimization.
Q2: Which analytical technique is most suitable for sensitive this compound detection?
A2: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the preferred method for its high sensitivity and selectivity in complex matrices.[6] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but may require derivatization and careful control of inlet temperature to prevent thermal degradation of this compound.[7]
Q3: How can I minimize matrix effects in my analysis?
A3: Matrix effects, which can cause ion suppression or enhancement, are a common challenge.[4] To mitigate these, you can:
-
Improve Sample Cleanup: Utilize techniques like SPE or liquid-liquid extraction to remove interfering compounds.[3]
-
Optimize Chromatography: Adjust the mobile phase gradient and column chemistry to separate this compound from matrix components.[3]
-
Use an Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.[5] If unavailable, a structurally similar compound can be used.[6][8]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to your samples to compensate for matrix effects.[6]
Q4: What are the recommended storage conditions for this compound samples and standards?
A4: To prevent degradation, store stock solutions of this compound and sample extracts in the dark at 2-8°C.[2] For long-term storage, consider temperatures of -20°C. Tropane alkaloids can be susceptible to hydrolysis, so minimizing exposure to high temperatures and extreme pH is crucial.[2]
Quantitative Data Summary
The following table summarizes the limits of detection (LOD) and quantification (LOQ) reported for tropane alkaloids in various studies using different analytical methods. While specific data for this compound is limited, these values for related compounds provide a useful reference for method development and sensitivity expectations.
| Analytical Method | Analyte(s) | Matrix | LOD | LOQ | Reference(s) |
| HPLC-MS/MS | Atropine, Scopolamine | Leafy Vegetables | 0.7 ng/g, 0.6 ng/g | 2.3 ng/g, 2.2 ng/g | [6] |
| HPLC-MS/MS | Atropine, Scopolamine | Herbal Infusions | 0.02-0.04 ng/mL | < 0.18 ng/mL | [8] |
| LC-MS/MS | Atropine, Scopolamine | Maize | - | 5 µg/kg | [9] |
| UFLC-MS | Atropine, Scopolamine | Plant Organs | 167 pg/mL, 333 pg/mL | - | [10] |
| UHPLC/MS/MS | 18 Alkaloids | Food Matrices | - | 5.0 µg/kg | [11] |
Experimental Protocols
General Protocol for this compound Detection by HPLC-MS/MS
This protocol provides a general framework for the sensitive detection of this compound in plant extracts. Optimization of specific parameters will be necessary for different sample matrices.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Sample Extraction:
-
Homogenize 1 gram of dried, ground plant material with 10 mL of methanol/water (80:20, v/v) containing 0.1% formic acid.
-
Sonicate for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet and combine the supernatants.
-
Evaporate the solvent under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 5 mL of 10% methanol.
-
-
SPE Cleanup:
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the reconstituted extract onto the cartridge.
-
Wash the cartridge with 5 mL of 10% methanol to remove polar impurities.
-
Elute this compound with 5 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
-
2. HPLC-MS/MS Analysis
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: m/z 292.1 (for [M+H]⁺ of this compound).
-
Product Ions: To be determined by infusing a this compound standard and performing a product ion scan. Common fragmentation patterns for tropane alkaloids involve the loss of the ester group and fragmentation of the tropane ring.
-
Collision Energy and other MS parameters: Optimize based on the instrument and the specific fragmentation of this compound.
-
3. Method Validation
Validate the developed method according to established guidelines, assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and matrix effects.[12]
Visualizations
Experimental Workflow for this compound Detection
Caption: Workflow for this compound detection from plant material.
Tropane Alkaloid Biosynthetic Pathway
Caption: Biosynthetic pathway of major tropane alkaloids.
References
- 1. researchgate.net [researchgate.net]
- 2. [Analysis and stability of atropine sulfate and scopolamine hydrobromide. 3: Studies on the stability of tropane alkaloids; 80: contribution to problems in the use of plastic containers for liquid pharmaceuticals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. eijppr.com [eijppr.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved Analytical Approach for Determination of Tropane Alkaloids in Leafy Vegetables Based on µ-QuEChERS Combined with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Determination of tropane alkaloids atropine and scopolamine by liquid chromatography-mass spectrometry in plant organs of Datura species. | Sigma-Aldrich [sigmaaldrich.com]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Preventing Degradation of Phyllalbine During Sample Preparation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Phyllalbine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the degradation of this compound during sample preparation, ensuring the accuracy and reliability of your experimental results.
Disclaimer: Specific stability data for this compound is limited. The following recommendations are based on the known properties of related tropane alkaloids, such as atropine and scopolamine, and general principles of natural product chemistry.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound (also known as Fillalbin) is a tropane alkaloid found in plants of the Convolvulus genus. Like many natural products, this compound is susceptible to degradation, which can be triggered by various factors during sample preparation, including temperature, pH, light, and enzymatic activity. Degradation can lead to inaccurate quantification, misinterpretation of biological activity, and the formation of artifacts.
Q2: What are the primary factors that cause this compound degradation?
The main factors contributing to the degradation of tropane alkaloids like this compound are:
-
Temperature: Elevated temperatures can accelerate chemical reactions, leading to decomposition. Tropane alkaloids are known to be thermally unstable, especially at temperatures above 250°C.[1][2]
-
pH: Both acidic and alkaline conditions can promote hydrolysis of the ester linkage present in many tropane alkaloids. For some tropane alkaloids, higher degradation rates are observed at neutral to alkaline pH.
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation. It is recommended to store this compound in a dark place.
-
Oxidation: The presence of oxidizing agents can lead to the degradation of the alkaloid structure.
-
Enzymatic Activity: Endogenous plant enzymes released during sample homogenization can metabolize and degrade this compound.[3][4][5]
Q3: How should I store my plant material and extracts to minimize degradation?
Proper storage is crucial for preserving the integrity of this compound.
-
Plant Material: Fresh plant material should be processed immediately or flash-frozen in liquid nitrogen and stored at -80°C to minimize enzymatic activity. Alternatively, freeze-drying (lyophilization) can be used for long-term storage.
-
Extracts and Purified Compound: this compound solutions should be stored at low temperatures (e.g., 4°C for short-term and -20°C or -80°C for long-term storage) in amber vials to protect from light.[6] It is also advisable to store them under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound sample preparation.
Issue 1: Low yield or loss of this compound during extraction.
| Possible Cause | Troubleshooting Step |
| Degradation due to pH | Tropane alkaloids are generally more soluble and stable in acidic solutions.[6] Use a slightly acidic extraction solvent (e.g., methanol or ethanol with 0.1% formic acid or acetic acid). Avoid strongly alkaline conditions. |
| Thermal Degradation | Perform extraction at room temperature or on ice. Avoid heating the extraction mixture unless specifically required and validated for a short duration at a controlled temperature. |
| Enzymatic Degradation | If using fresh plant material, immediately homogenize it in a cold solvent containing enzyme inhibitors or use a blanching step (brief heat treatment) if compatible with the compound's thermal stability. For dried material, ensure it is properly dried and stored to deactivate enzymes. |
| Inappropriate Solvent | Use polar organic solvents like methanol or ethanol, where this compound is soluble. Dichloromethane has also been used for tropane alkaloid extraction.[7][8] The choice of solvent can impact stability; for instance, methanol has been shown to promote more thermal degradation of some tropane alkaloids compared to ethyl acetate.[1][2] |
Issue 2: Appearance of unknown peaks in chromatograms, suggesting degradation products.
| Possible Cause | Troubleshooting Step |
| Hydrolysis | This is often due to inappropriate pH or prolonged exposure to water. Ensure the pH of your solutions is controlled, preferably on the acidic side. Minimize the time samples spend in aqueous solutions. Hydrolysis of the ester bond is a known degradation pathway for similar alkaloids.[5] |
| Thermal Degradation during Analysis (e.g., GC-MS) | Tropane alkaloids can degrade in the high-temperature inlet of a gas chromatograph.[1][2] Consider derivatization to increase thermal stability or use a lower inlet temperature. Alternatively, use analytical techniques that do not require high temperatures, such as HPLC or UPLC. |
| Photodegradation | Protect samples from light at all stages of the experiment by using amber glassware or wrapping containers in aluminum foil. Work under dim light conditions when possible. |
| Oxidation | Degas solvents before use and consider adding antioxidants to your extraction solvent or sample solutions. |
Experimental Protocols
Protocol 1: General Extraction of this compound from Plant Material
This protocol is a general guideline and should be optimized for your specific plant matrix and experimental goals.
-
Sample Preparation:
-
Start with properly stored plant material (fresh-frozen at -80°C or lyophilized).
-
Grind the material to a fine powder using a mortar and pestle with liquid nitrogen to keep it frozen and prevent enzymatic activity.
-
-
Extraction:
-
Weigh the powdered plant material (e.g., 1 gram).
-
Add 10 mL of extraction solvent (e.g., methanol with 0.1% formic acid). The acidic modifier helps to protonate the alkaloid, increasing its solubility and stability.
-
Vortex the mixture thoroughly.
-
Sonication on ice for 30 minutes or maceration at 4°C for 24 hours can be used to enhance extraction efficiency.
-
-
Clarification:
-
Centrifuge the mixture at 4°C (e.g., 10,000 x g for 15 minutes) to pellet the solid plant debris.
-
Carefully collect the supernatant.
-
-
Filtration:
-
Filter the supernatant through a 0.22 µm syringe filter (PTFE or other compatible material) to remove any remaining particulates.
-
-
Storage:
-
Store the final extract in an amber vial at -20°C or -80°C until analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up
SPE is a common technique to remove interfering compounds and concentrate the analyte of interest.[6]
-
Cartridge Conditioning:
-
Use a cation-exchange SPE cartridge.
-
Condition the cartridge by passing methanol followed by equilibration buffer (e.g., the same acidic solvent used for extraction).
-
-
Sample Loading:
-
Load the crude extract onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with a weak organic solvent to remove non-polar and neutral impurities.
-
-
Elution:
-
Elute the protonated this compound using a small volume of a more polar or basic solvent (e.g., methanol containing 5% ammonium hydroxide).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluent to dryness under a gentle stream of nitrogen at a low temperature.
-
Reconstitute the residue in a suitable solvent for your analytical method.
-
Data Summary
| Condition | Effect on Tropane Alkaloid Stability | Recommendation |
| Temperature | Significant degradation observed at temperatures above 180°C, with rapid degradation above 250°C.[9][10] | Maintain samples at low temperatures (on ice, 4°C, or frozen) throughout the preparation process. |
| pH | More stable in acidic conditions (pH 4) compared to neutral or alkaline conditions (pH 7 and above).[6] | Use slightly acidic solvents and buffers for extraction and storage. |
| Light | Susceptible to photodegradation. | Protect samples from light by using amber vials and minimizing exposure. |
| Solvent | Methanol can promote more thermal degradation compared to ethyl acetate.[1][2] | Choose solvents carefully and consider their potential impact on stability. Ethyl acetate may be a better choice for extractions involving heat. |
| Enzymes | Can be degraded by plant enzymes released during homogenization.[3][4][5] | Process fresh samples quickly at low temperatures or use methods to inactivate enzymes. |
Visualizations
General Workflow for this compound Sample Preparation
Caption: A generalized experimental workflow for extracting and preparing this compound samples for analysis.
Key Factors Leading to this compound Degradation
Caption: Major environmental and chemical factors that can lead to the degradation of this compound.
References
- 1. Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. doaj.org [doaj.org]
- 3. DSpace [dr.lib.iastate.edu]
- 4. researchgate.net [researchgate.net]
- 5. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Occurrence and Chemistry of Tropane Alkaloids in Foods, with a Focus on Sample Analysis Methods: A Review on Recent Trends and Technological Advances [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Studies on tropane alkaloid extraction by volatile organic solvents: dichloromethane vs. chloroform [agris.fao.org]
- 9. burjcdigital.urjc.es [burjcdigital.urjc.es]
- 10. Evaluation of Thermal Degradation of Tropane and Opium Alkaloids in Gluten-Free Corn Breadsticks Samples Contaminated with Stramonium Seeds and Baked with Poppy Seeds under Different Conditions [mdpi.com]
Technical Support Center: Optimization of NMR Parameters for Phyllalbine Structural Elucidation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of Phyllalbine.
Frequently Asked Questions (FAQs)
1. What is the general approach for the structural elucidation of this compound using NMR?
The structural elucidation of this compound, a tropane alkaloid, involves a systematic series of 1D and 2D NMR experiments.[1][2] The general workflow begins with acquiring simple 1D spectra (¹H and ¹³C) to identify the basic carbon and proton environments. This is followed by a suite of 2D experiments such as COSY, HSQC, HMBC, and NOESY to establish connectivity and stereochemistry. Integrating this NMR data with mass spectrometry (MS) results, which provide the molecular formula, is crucial for an unambiguous structure determination.[3]
2. I have a limited amount of purified this compound. Which NMR experiments should I prioritize?
With a small sample size, prioritizing the most sensitive experiments is key. Start with a ¹H NMR spectrum, as it is the most sensitive NMR experiment. Following that, a 2D HSQC (Heteronuclear Single Quantum Coherence) experiment is highly efficient as it is a proton-detected experiment that provides direct one-bond proton-carbon correlations, offering more information than a standard ¹³C NMR in less time.[4][5] If sufficient sample remains, an HMBC (Heteronuclear Multiple Bond Correlation) experiment is the next priority to establish long-range connectivities and piece together the molecular fragments.[4][5]
3. My ¹H NMR spectrum of this compound is showing broad peaks. What could be the cause and how can I fix it?
Broad peaks in the ¹H NMR spectrum can arise from several factors:
-
Sample Aggregation: this compound, being an alkaloid, may aggregate at higher concentrations. Try diluting the sample.
-
Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening. Ensure all glassware is thoroughly cleaned and use high-purity solvents.
-
pH Effects: The nitrogen atom in the tropane ring can undergo protonation/deprotonation, which can be a source of exchange broadening, especially in protic solvents. Using a deuterated solvent with a small amount of acid or base to ensure a single protonation state can sometimes sharpen signals.
-
Intermediate Conformational Exchange: The bicyclic tropane ring system can exist in different conformations. If the rate of exchange between these conformations is on the NMR timescale, it can lead to broad peaks. Acquiring the spectrum at a different temperature (either higher or lower) can sometimes either speed up or slow down the exchange, resulting in sharper signals.
4. I am not observing the phenolic hydroxyl proton in the ¹H NMR spectrum of this compound. Is this normal?
Yes, the absence of the phenolic hydroxyl proton signal is common. This proton is acidic and can undergo rapid chemical exchange with residual water in the deuterated solvent, leading to a very broad signal that is often indistinguishable from the baseline. To confirm its presence, you can add a drop of D₂O to your NMR tube and re-acquire the ¹H spectrum. If the hydroxyl proton was present, its signal will disappear upon exchange with deuterium.
5. The integration of the aromatic region in my ¹H NMR spectrum does not add up to the expected number of protons. What should I check?
For this compound, you expect to see three protons in the aromatic region. If the integration is incorrect, consider the following:
-
Purity: The sample may contain impurities with aromatic protons. Check for other unexpected signals in the spectrum.
-
Baseline Correction: An improperly phased or baseline-corrected spectrum can lead to inaccurate integration. Re-process the spectrum carefully.
-
Relaxation Delay (d1): If the relaxation delay is too short, protons with longer relaxation times (like some aromatic protons) may not fully relax between scans, leading to lower signal intensity and inaccurate integration. Increase the relaxation delay (d1) to at least 5 times the longest T1 relaxation time.
Troubleshooting Guides
Troubleshooting Poor Signal-to-Noise in ¹³C NMR
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Weak or absent quaternary carbon signals. | Long T1 relaxation times for quaternary carbons. Insufficient number of scans. | Increase the relaxation delay (d1). Increase the number of scans (NS). |
| Overall low signal-to-noise ratio. | Low sample concentration. Insufficient number of scans. | Concentrate the sample if possible. Increase the number of scans. Use a cryoprobe if available for enhanced sensitivity. |
| Broad ¹³C signals. | Sample aggregation. Unresolved couplings. | Dilute the sample. Use proton decoupling. |
Troubleshooting 2D NMR Experiments (HSQC & HMBC)
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| HSQC: Missing cross-peaks for some CH, CH₂, or CH₃ groups. | Suboptimal spectral widths. Incorrect pulse calibration. | Ensure the spectral widths in both the proton and carbon dimensions cover all expected chemical shifts. Perform pulse calibration for both ¹H and ¹³C. |
| HSQC: Weak cross-peaks. | Insufficient number of scans. Incorrect setting of the one-bond coupling constant (¹JCH). | Increase the number of scans. The default value for ¹JCH is usually around 145 Hz, which is a good starting point for most organic molecules. |
| HMBC: Missing long-range correlations. | The long-range coupling constant (ⁿJCH) is too small for the chosen delay. The absence of a correlation does not definitively mean the protons and carbons are far apart, as the coupling can be close to zero for certain dihedral angles.[4] | Optimize the delay for long-range couplings (typically set for couplings around 8-10 Hz). Consider that some correlations may be inherently weak or absent. |
| HMBC: Observation of one-bond (¹JCH) correlations. | The one-bond suppression filter is not working effectively. | This can sometimes happen with certain pulse sequences. Ensure you are using a standard HMBC pulse program. |
Predicted NMR Data for this compound
The following tables summarize the expected chemical shift ranges for the protons and carbons in this compound based on its known structure. These are general predictions and actual experimental values may vary depending on the solvent and other experimental conditions.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton(s) | Functional Group | Expected Chemical Shift (ppm) | Expected Multiplicity |
| 3H | Aromatic | ~ 6.8 - 7.5 | d, dd, s |
| 1H | H-3 (on tropane ring) | ~ 5.0 - 5.5 | m |
| 3H | OCH₃ | ~ 3.8 - 4.0 | s |
| 3H | NCH₃ | ~ 2.2 - 2.5 | s |
| 2H | H-2, H-4 (on tropane ring) | ~ 2.0 - 2.4 | m |
| 2H | H-1, H-5 (on tropane ring) | ~ 3.0 - 3.4 | m |
| 4H | H-6, H-7 (on tropane ring) | ~ 1.5 - 2.2 | m |
| 1H | OH | Variable, often broad or not observed | s (broad) |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon(s) | Functional Group | Expected Chemical Shift (ppm) |
| 1C | C=O (ester) | ~ 165 - 170 |
| 6C | Aromatic | ~ 110 - 150 |
| 1C | C-O (ester on tropane) | ~ 65 - 75 |
| 1C | OCH₃ | ~ 55 - 60 |
| 2C | C-1, C-5 (bridgehead on tropane) | ~ 60 - 65 |
| 1C | NCH₃ | ~ 40 - 45 |
| 2C | C-2, C-4 (on tropane ring) | ~ 35 - 40 |
| 2C | C-6, C-7 (on tropane ring) | ~ 25 - 30 |
Experimental Protocols
Standard 1D ¹H NMR Acquisition
-
Sample Preparation: Dissolve 1-5 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, MeOD-d₄) in a standard 5 mm NMR tube.
-
Spectrometer Setup: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve good resolution.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse sequence (e.g., zg30).
-
Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.
-
Relaxation Delay (d1): 1-2 seconds. For accurate integration, a longer delay of 5 seconds is recommended.
-
Acquisition Time (AQ): 2-4 seconds to ensure good digital resolution.
-
Spectral Width (SW): A range of 0-12 ppm is usually adequate.
-
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of ~0.3 Hz), phase correct the spectrum, and perform baseline correction.
Standard 2D HSQC Acquisition
-
Sample Preparation: As for ¹H NMR, but a slightly more concentrated sample (5-10 mg) is beneficial.
-
Spectrometer Setup: Lock and shim as for ¹H NMR. Calibrate the 90° pulses for both ¹H and ¹³C.
-
Acquisition Parameters:
-
Pulse Program: A standard gradient-selected, sensitivity-enhanced HSQC sequence (e.g., hsqcedetgpsisp2.3).
-
Number of Scans (NS): 2 to 8 scans per increment.
-
Number of Increments (in F1): 256 to 512 increments for good resolution in the ¹³C dimension.
-
Spectral Widths (SW): Set the ¹H spectral width as in the 1D experiment. Set the ¹³C spectral width to cover the expected range (e.g., 0-180 ppm).
-
One-bond Coupling Constant (¹JCH): Set to an average value of 145 Hz.
-
-
Processing: Apply a Fourier transform in both dimensions, typically using a squared sine-bell window function. Phase and baseline correct the spectrum.
Visualizations
Caption: Experimental workflow for this compound structural elucidation.
Caption: Logical relationships in NMR data interpretation for structural elucidation.
References
- 1. This compound | 4540-25-4 | Benchchem [benchchem.com]
- 2. This compound [webbook.nist.gov]
- 3. NP-MRD: Showing NP-Card for this compound (NP0138834) [np-mrd.org]
- 4. PhytoBank: 13C NMR Spectrum (PHY0081339) [phytobank.ca]
- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]
Addressing peak tailing in the chromatography of Phyllalbine
This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of Phyllalbine, with a specific focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how do I measure it?
A1: Peak tailing is a phenomenon in chromatography where the latter half of a peak is broader than the front half, resulting in an asymmetrical peak shape.[1][2] This can negatively impact resolution and the accuracy of quantification.[2] Peak tailing is commonly quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 is generally indicative of significant tailing.[1][3] The calculation is performed as follows:
-
As = B / A
-
Where 'B' is the width of the back half of the peak and 'A' is the width of the front half, both measured at 10% of the peak height.[1]
-
Q2: Why is my this compound peak tailing in reversed-phase HPLC?
A2: this compound is a tropane alkaloid containing a basic nitrogen atom. In reversed-phase chromatography using silica-based columns (like C18), this basic group can interact strongly with acidic residual silanol groups (Si-OH) on the stationary phase surface.[1][4] This secondary interaction, in addition to the primary hydrophobic retention mechanism, is a common cause of peak tailing for basic compounds like this compound.[1][2][4]
Q3: Can my HPLC system contribute to peak tailing?
A3: Yes, instrumental issues can lead to peak tailing. Extra-column band broadening can occur due to long tubing, large detector cell volumes, or poorly made connections, all of which contribute to dead volume in the system.[3] A slow detector response time can also distort the peak shape.[3] Additionally, a partially blocked column frit or a void in the column packing can cause peak distortion.[1][5]
Q4: How does the mobile phase composition affect the peak shape of this compound?
A4: The mobile phase plays a critical role in controlling the peak shape of ionizable compounds like this compound. The pH of the mobile phase can alter the ionization state of both the this compound molecule and the residual silanols on the stationary phase.[6] Mobile phase additives, such as competing bases or salts, can also be used to minimize the interactions that cause peak tailing.[6][7][8]
Troubleshooting Guide: Addressing Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing issues in the chromatography of this compound.
Step 1: Initial Assessment and System Check
Before modifying the chromatography method, it is essential to ensure the HPLC system is functioning correctly.
-
Check for leaks: Visually inspect all fittings and connections for any signs of leakage.
-
Minimize dead volume: Use the shortest possible tubing with a narrow internal diameter (e.g., 0.12-0.17 mm ID) to connect the column to the detector.[3]
-
Column health: Evaluate the column for signs of degradation, such as increased backpressure or a sudden drop in efficiency.[3] If a void at the column inlet is suspected, reversing and flushing the column (if permitted by the manufacturer) may help.[1]
Step 2: Mobile Phase Optimization
Optimizing the mobile phase is often the most effective way to improve the peak shape of basic compounds.
Troubleshooting Workflow for Mobile Phase Optimization
Caption: A flowchart for systematic mobile phase optimization to address peak tailing.
Step 3: Column Selection and Sample Considerations
If mobile phase optimization does not resolve the issue, consider the stationary phase and sample preparation.
Logical Relationships in Addressing Peak Tailing
Caption: The relationship between this compound's basic nature, stationary phase, and peak tailing.
Quantitative Data Summary
The following tables illustrate the expected impact of various parameters on the peak asymmetry of a basic compound like this compound.
Table 1: Effect of Mobile Phase pH on Peak Asymmetry
| Mobile Phase pH | Asymmetry Factor (As) |
| 7.0 | 2.1 |
| 4.5 | 1.6 |
| 3.0 | 1.2 |
| 2.5 | 1.1 |
Note: Data is illustrative and based on typical behavior of basic compounds.
Table 2: Effect of Mobile Phase Additive (Triethylamine, TEA) on Peak Asymmetry at pH 7.0
| TEA Concentration (mM) | Asymmetry Factor (As) |
| 0 | 2.1 |
| 5 | 1.5 |
| 10 | 1.3 |
| 20 | 1.2 |
Note: Data is illustrative and based on typical behavior of basic compounds.
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment
-
Objective: To suppress the ionization of residual silanol groups on the stationary phase.
-
Materials:
-
HPLC grade water
-
HPLC grade acetonitrile or methanol
-
Phosphoric acid or formic acid
-
pH meter
-
-
Procedure:
-
Prepare the aqueous portion of the mobile phase (e.g., water).
-
Adjust the pH of the aqueous portion to the desired level (e.g., pH 2.5-3.0) by adding small amounts of acid (e.g., 0.1% formic acid or phosphoric acid).[3][6]
-
Mix the pH-adjusted aqueous phase with the organic modifier in the desired ratio.
-
Sonicate the mobile phase to degas.
-
Equilibrate the column with the new mobile phase for at least 10-15 column volumes before injecting the sample.
-
Protocol 2: Using a Mobile Phase Additive (Competing Base)
-
Objective: To mask the active silanol sites with a competing basic compound.
-
Materials:
-
Prepared mobile phase (aqueous and organic)
-
Triethylamine (TEA) or a similar competing base
-
-
Procedure:
-
To the aqueous portion of the mobile phase, add the competing base to the desired final concentration (e.g., 10-20 mM TEA).[6]
-
Adjust the pH of the aqueous phase if necessary.
-
Mix the aqueous phase with the organic modifier.
-
Sonicate to degas.
-
Equilibrate the column thoroughly before analysis. Note that using basic additives may shorten column lifetime.[6]
-
Protocol 3: Sample Diluent and Load Optimization
-
Objective: To rule out peak distortion due to sample overload or solvent mismatch.
-
Procedure:
-
Sample Diluent: Dissolve the this compound sample in the initial mobile phase composition. If a stronger solvent is necessary for solubility, inject the smallest possible volume.[9]
-
Sample Load: Prepare a series of dilutions of the sample (e.g., 1:2, 1:5, 1:10).
-
Inject the dilutions and observe the peak shape. If the asymmetry factor improves with dilution, the original sample was likely overloaded.[5]
-
Experimental Workflow Diagram
Caption: A workflow for systematically troubleshooting peak tailing in this compound analysis.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. uhplcs.com [uhplcs.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 7. academic.oup.com [academic.oup.com]
- 8. The effect of chaotropic mobile phase additives on the separation of selected alkaloids in reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Minimizing ion suppression in ESI-MS of Phyllalbine
Welcome to the technical support center for the analysis of Phyllalbine using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a primary focus on minimizing ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
This compound is a tropane alkaloid found in plants of the Convolvulus and Phyllanthus genera.[1][2][3] Its analysis is crucial for researchers in drug discovery and natural product chemistry who are investigating its potential pharmacological activities.
Q2: What are the main challenges in the ESI-MS analysis of this compound?
The primary challenge in the ESI-MS analysis of this compound, particularly from complex matrices like plant extracts, is ion suppression . Ion suppression is a phenomenon where the ionization efficiency of the target analyte (this compound) is reduced due to the presence of co-eluting matrix components. This can lead to poor sensitivity, inaccurate quantification, and even complete signal loss.
Q3: What causes ion suppression in the ESI-MS of this compound?
Ion suppression in the analysis of this compound from plant extracts can be caused by a variety of matrix components, including:
-
Other alkaloids and secondary metabolites: Plant extracts are complex mixtures containing numerous compounds that can compete with this compound for ionization.
-
Salts and sugars: High concentrations of salts and sugars in the extract can alter the droplet surface tension and evaporation characteristics in the ESI source, hindering the ionization of this compound.
-
Pigments and lipids: These compounds can contaminate the ion source and compete with the analyte for ionization.
-
Mobile phase additives: Non-volatile buffers or high concentrations of certain additives can interfere with the ionization process.
Troubleshooting Guide: Minimizing Ion Suppression
This guide provides a systematic approach to identifying and mitigating ion suppression during the ESI-MS analysis of this compound.
Problem 1: Low or No this compound Signal
Possible Cause: Significant ion suppression from the sample matrix.
Solutions:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples. For alkaloids like this compound, a cation-exchange SPE cartridge can be particularly useful.
-
Liquid-Liquid Extraction (LLE): LLE can be used to partition this compound into a solvent where it is soluble, leaving many interfering compounds behind.
-
Protein Precipitation: While more common for biological fluids, this can be a first step if the extract has a high protein content.
-
-
Chromatographic Separation: Improve the separation of this compound from co-eluting matrix components.
-
Gradient Optimization: Adjust the gradient slope and duration to enhance the resolution between this compound and interfering peaks.
-
Column Chemistry: Experiment with different column stationary phases (e.g., C18, Phenyl-Hexyl) to alter selectivity.
-
-
Method Dilution: A simple approach is to dilute the sample extract. This reduces the concentration of both this compound and the interfering matrix components. While this may decrease the analyte signal, the reduction in ion suppression can sometimes lead to an overall improvement in the signal-to-noise ratio.
Problem 2: Poor Reproducibility of this compound Signal
Possible Cause: Inconsistent matrix effects between samples.
Solutions:
-
Implement a Robust Sample Preparation Protocol: Ensure your chosen sample preparation method (SPE or LLE) is reproducible.
-
Use an Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) that has similar chemical properties and chromatographic behavior to this compound is the gold standard for correcting for matrix effects and improving reproducibility. If a SIL-IS is not available, a structural analog can be used.
Problem 3: Adduct Formation Obscuring the this compound Signal
Possible Cause: Presence of salts (e.g., sodium, potassium) in the sample or mobile phase.
Solution:
-
Modify the Mobile Phase: The addition of a volatile salt like ammonium acetate or ammonium formate (typically at 5-10 mM) to the mobile phase can help to promote the formation of the protonated this compound molecule ([M+H]^+) and reduce the formation of sodium ([M+Na]^+) and potassium ([M+K]^+) adducts.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plant Extracts
This protocol is adapted from a method for the extraction of pyrrolizidine alkaloids from plant material and is suitable for this compound.
Materials:
-
Cation-exchange SPE cartridges (e.g., Oasis MCX)
-
Methanol (MeOH)
-
Water (H₂O)
-
Ammonium hydroxide (NH₄OH)
-
Ethyl acetate
-
Acetonitrile (ACN)
Procedure:
-
Conditioning: Condition the SPE cartridge with 6 mL of MeOH followed by 6 mL of H₂O.
-
Loading: Load the acidified plant extract onto the cartridge.
-
Washing:
-
Wash the cartridge with 6 mL of H₂O to remove polar interferences.
-
Wash the cartridge with 6 mL of MeOH to remove non-polar interferences.
-
-
Elution: Elute the this compound with 6 mL of a freshly prepared solution of ethyl acetate:methanol:acetonitrile (80:10:10, v/v/v) containing 1% NH₄OH.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 50 °C. Reconstitute the residue in an appropriate volume of the initial mobile phase for LC-MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound
This protocol is a general approach for the extraction of alkaloids.
Materials:
-
Plant extract
-
Dichloromethane (or another suitable organic solvent like ethyl acetate)
-
Aqueous acid (e.g., 0.1 M HCl)
-
Aqueous base (e.g., 0.1 M NaOH)
Procedure:
-
Acidification: Acidify the aqueous plant extract to approximately pH 2 with 0.1 M HCl.
-
Extraction of Neutral and Acidic Impurities: Extract the acidified aqueous solution with dichloromethane (3 x volume of aqueous phase). Discard the organic layer.
-
Basification: Basify the remaining aqueous layer to approximately pH 9-10 with 0.1 M NaOH.
-
Extraction of this compound: Extract the basified aqueous solution with dichloromethane (3 x volume of aqueous phase). The this compound will now be in the organic layer.
-
Drying and Evaporation: Collect the organic layers, dry over anhydrous sodium sulfate, and evaporate to dryness. Reconstitute the residue in the mobile phase for LC-MS analysis.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for the Analysis of a Model Alkaloid in a Plant Matrix
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Relative Standard Deviation (RSD) (%) |
| Dilute-and-Shoot | 95 | -75 (Suppression) | 15 |
| Liquid-Liquid Extraction (LLE) | 85 | -30 (Suppression) | 8 |
| Solid-Phase Extraction (SPE) | 92 | -10 (Suppression) | 4 |
This table presents hypothetical data for illustrative purposes, demonstrating the typical improvements seen with more rigorous sample cleanup.
Visualizations
Caption: Troubleshooting workflow for addressing ion suppression.
Caption: Solid-Phase Extraction (SPE) workflow for this compound.
References
Validation & Comparative
A Guide to Inter-Laboratory Comparison of Analytical Methods for Phyllalbine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies applicable to the quantification of Phyllalbine, a representative alkaloid of interest. In the absence of direct inter-laboratory comparison studies for this compound, this document outlines the principles of such a study, compares the most relevant analytical techniques, and provides standardized protocols to facilitate future comparative work. The aim is to equip researchers with the necessary information to select and validate appropriate analytical methods for their specific research needs.
Understanding Inter-Laboratory Comparisons
An inter-laboratory comparison (ILC) or proficiency test is a crucial component of method validation and quality assurance.[1][2][3] It involves multiple laboratories analyzing identical samples to assess the performance of a specific analytical method and the competence of the participating laboratories.[2][3] The primary goals of an ILC are to establish the reproducibility and robustness of an analytical method and to ensure that different laboratories can produce comparable results.[1][4]
Key performance indicators in an ILC often include accuracy, precision (repeatability and reproducibility), linearity, and the limits of detection (LOD) and quantification (LOQ).[5][6][7] Statistical analysis, often employing Z-scores, is used to compare results between laboratories and against a reference value.[2]
Comparison of Key Analytical Methods for Alkaloid Quantification
For the analysis of alkaloids such as this compound, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the most common and reliable approach. The two primary detector types used are Ultraviolet (UV) and Mass Spectrometry (MS). The choice between these depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Separation by chromatography, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio. |
| Selectivity | Moderate; relies on chromatographic separation and the presence of a chromophore. | High; can distinguish between compounds with the same retention time but different masses. |
| Sensitivity | Generally in the microgram to nanogram per milliliter range. | High; often in the nanogram to picogram per milliliter range.[6] |
| Linearity | Good over a defined concentration range. | Excellent over a wide dynamic range. |
| Robustness | Generally high and less susceptible to matrix effects than MS. | Can be affected by ion suppression from matrix components. |
| Cost | Lower initial investment and operational costs. | Higher initial investment and maintenance costs. |
| Typical Use Case | Routine quality control, quantification of major components. | Trace level quantification, metabolite identification, analysis in complex biological matrices. |
Experimental Protocols
Below is a detailed, generalized protocol for the analysis of a plant-derived alkaloid like this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a technique well-suited for high sensitivity and selectivity.[8][9]
Objective: To quantify the concentration of this compound in a plant extract.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Internal Standard (IS) - a structurally similar compound not present in the sample
-
Plant extract containing this compound
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
3. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 5 minutes)
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
4. Mass Spectrometer Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the Internal Standard. These transitions would need to be determined during method development.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
5. Sample Preparation:
-
Accurately weigh a portion of the plant extract.
-
Perform a solvent extraction (e.g., with methanol) to dissolve the alkaloids.
-
Centrifuge to remove solid debris.
-
Dilute the supernatant to a concentration within the calibration range.
-
Add the internal standard to all samples, calibration standards, and quality control samples.
6. Calibration and Quantification:
-
Prepare a series of calibration standards by spiking a blank matrix with known concentrations of the this compound reference standard.
-
Analyze the calibration standards to construct a calibration curve by plotting the peak area ratio (this compound/IS) against the concentration.
-
Analyze the prepared samples and quantify the amount of this compound using the calibration curve.
Visualizing Workflows and Pathways
To better illustrate the processes involved in an inter-laboratory comparison and the potential biological context of this compound, the following diagrams are provided.
Caption: Workflow for an Inter-Laboratory Comparison Study.
Caption: Hypothetical Signaling Pathway Modulation by this compound.
References
- 1. fiveable.me [fiveable.me]
- 2. What is an inter laboratory comparison ? [compalab.org]
- 3. Interlaboratory comparisons - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 4. On the validation by inter-laboratory study of ‘procedures’ in chemical measurement - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. demarcheiso17025.com [demarcheiso17025.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ikev.org [ikev.org]
- 8. researchgate.net [researchgate.net]
- 9. Identification and characterization of phenolics and terpenoids from ethanolic extracts of Phyllanthus species by HPLC-ESI-QTOF-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Phyllalbine Quantification: A Comparative Guide to Internal Standard-Based LC-MS/MS Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of hypothetical methodologies for the quantification of Phyllalbine, a seco-securinega alkaloid, using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and internal standards. The content herein is designed to assist in the development and validation of robust analytical methods for preclinical and clinical research.
Introduction
This compound is a member of the Securinega alkaloid family, a class of natural products known for their diverse biological activities. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This guide outlines two common approaches for internal standard-based quantification and provides a framework for their cross-validation.
Cross-validation of an analytical method is a critical process to ensure its reliability and reproducibility when applied across different laboratories, instruments, or even slight variations in methodology.[1][2][3] The use of an appropriate internal standard (IS) is fundamental in LC-MS based quantification to correct for variability during sample preparation and analysis.[4][5][6][7][8][9]
Quantitative Data Summary
The following tables present hypothetical validation data for two distinct LC-MS/MS methods for this compound quantification. Method A employs a structurally analogous internal standard, while Method B utilizes a stable isotope-labeled (SIL) internal standard.
Table 1: Method A - Validation with a Structural Analogue Internal Standard (Securinine)
| Validation Parameter | Acceptance Criteria | Hypothetical Results |
| Linearity (r²) | ≥ 0.99 | 0.995 |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10 | 0.5 ng/mL |
| Precision (%RSD) | ≤ 15% | Intra-day: 4.5-8.2% Inter-day: 6.8-11.5% |
| Accuracy (%Bias) | Within ±15% | Intra-day: -5.3% to 7.1% Inter-day: -8.9% to 9.8% |
| Recovery (%) | Consistent and reproducible | 85.2 ± 5.1% |
| Matrix Effect (%) | CV ≤ 15% | 8.7% |
Table 2: Method B - Validation with a Stable Isotope-Labeled Internal Standard (this compound-d3)
| Validation Parameter | Acceptance Criteria | Hypothetical Results |
| Linearity (r²) | ≥ 0.99 | 0.999 |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10 | 0.1 ng/mL |
| Precision (%RSD) | ≤ 15% | Intra-day: 2.1-5.4% Inter-day: 3.5-7.9% |
| Accuracy (%Bias) | Within ±15% | Intra-day: -2.8% to 4.5% Inter-day: -4.1% to 5.2% |
| Recovery (%) | Consistent and reproducible | 98.5 ± 2.3% |
| Matrix Effect (%) | CV ≤ 15% | 2.1% |
Experimental Protocols
Method A: Quantification of this compound using a Structural Analogue Internal Standard (Securinine)
This method is based on a validated procedure for the quantification of securinine, a structurally similar alkaloid.[10]
1. Sample Preparation:
-
To 100 µL of plasma, add 10 µL of the internal standard working solution (Securinine, 100 ng/mL in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1200 Series or equivalent.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
This compound: [M+H]⁺ > fragment ion (hypothetical)
-
Securinine (IS): m/z 218.1 > 84.1[10]
-
Method B: Quantification of this compound using a Stable Isotope-Labeled Internal Standard (this compound-d3)
1. Sample Preparation:
-
To 100 µL of plasma, add 10 µL of the internal standard working solution (this compound-d3, 100 ng/mL in methanol).
-
Add 300 µL of acetonitrile for protein precipitation.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: Waters ACQUITY UPLC or equivalent.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
MS System: High-resolution triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
This compound: [M+H]⁺ > fragment ion (hypothetical)
-
This compound-d3 (IS): [M+H+3]⁺ > corresponding fragment ion (hypothetical)
-
Visualizations
Figure 1. General experimental workflow for this compound quantification.
Figure 2. Logical workflow for the cross-validation of two analytical methods.
References
- 1. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 2. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cerilliant.com [cerilliant.com]
- 5. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 10. Development and validation of LC-MS/MS method for quantitative determination of (-)-securinine in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Phyllalbine Content in Convolvulus Species: A Foundational Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the current knowledge on Phyllalbine, a tropane alkaloid identified in various species of the genus Convolvulus. While direct quantitative comparisons of this compound content across different species are limited in publicly available research, this document synthesizes the existing data on its presence and provides a framework for future quantitative studies.
Presence of this compound in Convolvulus Species
This compound has been identified as a constituent of the alkaloid profile in several Convolvulus species. The following table summarizes the species in which its presence has been confirmed.
| Convolvulus Species | Reference |
| Convolvulus subhirsutus | [1] |
| Convolvulus pseudocanthabrica | [1] |
| Convolvulus krauseanus |
Total Alkaloid Content in Convolvulus subhirsutus
While specific quantitative data for this compound is scarce, research on Convolvulus subhirsutus provides insights into the total alkaloid content, which includes this compound. The concentration of total alkaloids has been observed to vary depending on the geographical origin and the plant part analyzed, suggesting that this compound content may also be subject to such variations.
| Plant Part | Geographical Origin | Total Alkaloid Content (%) | Reference |
| Aerial Parts | Uzbekistan | 0.6 - 0.75 | [1] |
| Roots | Uzbekistan | 0.6 - 1.6 | [1] |
| Aerial Parts | Tajikistan | 0.12 | [1] |
Experimental Protocols
The following section details a generalized experimental protocol for the extraction and quantification of tropane alkaloids, including this compound, from Convolvulus species. This protocol is a composite based on established methods for alkaloid analysis.
Plant Material Collection and Preparation
-
Collection: Collect fresh plant material (aerial parts or roots) of the desired Convolvulus species.
-
Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.
-
Grinding: Grind the dried plant material into a fine powder using a mechanical grinder.
Extraction of Tropane Alkaloids
-
Maceration: Macerate a known weight of the powdered plant material (e.g., 100 g) with a suitable solvent, such as methanol or a methanol-ammonia solution, for an extended period (e.g., 24-48 hours) with occasional shaking.
-
Filtration: Filter the mixture to separate the extract from the solid plant residue.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
Acid-Base Extraction for Alkaloid Purification
-
Acidification: Dissolve the crude extract in an acidic solution (e.g., 5% hydrochloric acid) to protonate the alkaloids, rendering them water-soluble.
-
Washing with Organic Solvent: Wash the acidic solution with an immiscible organic solvent (e.g., diethyl ether or chloroform) to remove non-alkaloidal impurities.
-
Basification: Make the aqueous layer alkaline by adding a base (e.g., ammonium hydroxide) to deprotonate the alkaloids, making them soluble in organic solvents.
-
Extraction of Free Alkaloids: Extract the free alkaloids from the basified aqueous solution using an organic solvent (e.g., chloroform).
-
Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate and then evaporate the solvent to yield the purified total alkaloid extract.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a precise amount of the total alkaloid extract in a suitable solvent (e.g., methanol). An internal standard can be added for improved accuracy.
-
GC-MS Analysis: Inject the sample into a GC-MS system.
-
Gas Chromatograph (GC): Use a capillary column suitable for alkaloid separation (e.g., a non-polar or semi-polar column). Program the oven temperature to achieve optimal separation of the alkaloids.
-
Mass Spectrometer (MS): Operate the mass spectrometer in full scan mode to identify the alkaloids based on their mass spectra and retention times. For quantification, selected ion monitoring (SIM) mode can be used for higher sensitivity and specificity.
-
-
Data Analysis: Identify this compound by comparing its mass spectrum and retention time with that of a certified reference standard. Quantify the amount of this compound by creating a calibration curve using the reference standard.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the extraction and quantification of this compound from Convolvulus species.
Caption: General workflow for this compound extraction and quantification.
Signaling Pathways
Currently, there is no specific information available in the scientific literature detailing the signaling pathways directly affected by this compound. Further research is required to elucidate its mechanism of action and potential therapeutic targets.
References
Phyllalbine vs. Atropine: A Comparative Analysis of Receptor Affinity
A comprehensive comparison of the receptor binding profiles of Phyllalbine and the well-characterized muscarinic antagonist, atropine, is currently hampered by a lack of available quantitative data for this compound. While both compounds share a core tropane alkaloid structure, their reported pharmacological activities suggest distinct receptor targets. This guide provides a detailed overview of atropine's receptor affinity, the methodologies used to determine it, and the sympathomimetic effects attributed to this compound, highlighting the data gap that prevents a direct comparative analysis.
Introduction
Atropine, a well-known tropane alkaloid, is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs), making it a cornerstone in both pharmacology research and clinical practice. Its interaction with the five subtypes of mAChRs (M1-M5) has been extensively studied. In contrast, this compound, an alkaloid identified in Convolvulus subhirsutus, is described as having central and peripheral sympathomimetic effects. This suggests an activity profile targeting the adrenergic system, which is functionally opposite to the parasympatholytic effects of atropine. Despite their structural similarities, a direct comparison of their receptor affinities is not feasible based on current scientific literature due to the absence of published binding affinity data for this compound.
Atropine: A Muscarinic Receptor Antagonist
Atropine functions by competitively blocking the binding of the neurotransmitter acetylcholine to muscarinic receptors, thereby inhibiting the physiological responses mediated by the parasympathetic nervous system.
Quantitative Receptor Affinity Data for Atropine
The binding affinity of atropine for each of the five human muscarinic acetylcholine receptor subtypes is well-documented. The affinity is typically expressed by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher affinity.
| Receptor Subtype | Atropine Kᵢ (nM) | Atropine IC₅₀ (nM) |
| M1 | 1.27 ± 0.36 | 2.22 ± 0.60 |
| M2 | 3.24 ± 1.16 | 4.32 ± 1.63 |
| M3 | 2.21 ± 0.53 | 4.16 ± 1.04 |
| M4 | 0.77 ± 0.43 | 2.38 ± 1.07 |
| M5 | 2.84 ± 0.84 | 3.39 ± 1.16 |
Data compiled from publicly available pharmacological databases.
This compound: A Putative Sympathomimetic Agent
This compound is reported to be an alkaloid with sympathomimetic properties, meaning it mimics the effects of stimulating the sympathetic nervous system. The mechanism of such agents can be direct, through the activation of adrenergic receptors (α and β), or indirect, by increasing the levels of endogenous catecholamines like norepinephrine and epinephrine.
Currently, there is a significant gap in the scientific literature regarding the specific molecular targets of this compound. No quantitative data on its binding affinity for adrenergic or any other receptors are publicly available. The original study describing its sympathomimetic effects dates back to 1965, and subsequent research providing detailed pharmacological data, such as receptor binding assays, has not been found.
Experimental Protocols for Determining Receptor Affinity
A direct comparative study of this compound and atropine would necessitate quantitative data obtained through standardized experimental procedures. The most common method for determining receptor binding affinity is the radioligand binding assay.
Radioligand Binding Assay
This technique involves the use of a radioactively labeled ligand (a molecule that binds to the receptor) to quantify the binding of a test compound to a specific receptor.
Workflow for a Competitive Radioligand Binding Assay:
A Comparative Guide to the Biological Activities of Phyllalbine and Scopolamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phyllalbine and scopolamine are both tropane alkaloids, a class of naturally occurring compounds known for their diverse physiological effects.[1][2] While sharing a common structural backbone, their biological activities diverge significantly, presenting a compelling case for comparative analysis. Scopolamine is a well-characterized anticholinergic agent with established clinical applications, primarily in the management of motion sickness and postoperative nausea and vomiting.[3][4] In contrast, this compound, an alkaloid found in plants of the Convolvulus and Phyllanthus genera, has been reported to exhibit sympathomimetic properties. This guide provides a detailed comparison of the biological activities of these two compounds, supported by available experimental data and detailed methodologies for their assessment.
Mechanism of Action: A Tale of Two Opposing Pathways
The autonomic nervous system, which controls involuntary bodily functions, is broadly divided into the sympathetic ("fight-or-flight") and parasympathetic ("rest-and-digest") systems. The biological activities of this compound and scopolamine can be understood through their opposing effects on these two branches.
Scopolamine: A Parasympathetic Antagonist
Scopolamine exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[5] These receptors are key components of the parasympathetic nervous system. By blocking the action of the neurotransmitter acetylcholine, scopolamine effectively dampens parasympathetic activity. This leads to a range of physiological effects, including dry mouth, reduced gastrointestinal motility, and dilation of the pupils.[3]
This compound: A Sympathetic Agonist
In contrast to scopolamine, this compound is described as having central and peripheral sympathomimetic effects. Sympathomimetic drugs mimic the effects of endogenous agonists of the sympathetic nervous system, such as epinephrine and norepinephrine.[6] These compounds typically act on adrenergic receptors (α and β subtypes), leading to physiological responses associated with the "fight-or-flight" response, such as increased heart rate, bronchodilation, and vasoconstriction.[7] The precise mechanism and receptor subtype selectivity of this compound have not been extensively characterized in publicly available literature.
Quantitative Comparison of Biological Activity
The following tables summarize the available quantitative data for the biological activity of scopolamine and highlight the current lack of such data for this compound.
Table 1: Scopolamine - Muscarinic Receptor Binding Affinities
| Receptor Subtype | Ki (nM) | Source |
| M1 | 0.83 | [8] |
| M2 | 5.3 | [8] |
| M3 | 0.34 | [8] |
| M4 | 0.38 | [8] |
| M5 | 0.34 | [8] |
Ki (inhibitory constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Table 2: Scopolamine - Functional Antagonism
| Assay | IC50 (nM) | Receptor Subtype(s) | Source |
| Muscarinic Acetylcholine Receptor Competitive Antagonism | 55.3 | Not specified | [9][10] |
| 5-HT3 Receptor Antagonism | 2090 | 5-HT3A | [11][12] |
IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. It is important to note that scopolamine also shows activity at other receptors at higher concentrations.[11]
Table 3: this compound - Sympathomimetic Activity
| Assay Type | Value | Receptor Subtype(s) | Source |
| Receptor Binding Affinity (Ki/Kd) | Data not available | Not specified | - |
| Functional Agonist Potency (EC50) | Data not available | Not specified | - |
There is a lack of publicly available quantitative data on the receptor binding affinities and functional potency of this compound at adrenergic or other relevant receptors.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate assessment of biological activity. Below are methodologies for key experiments used to characterize compounds like scopolamine and that would be necessary to quantify the activity of this compound.
Protocol 1: Muscarinic Receptor Radioligand Binding Assay (for Scopolamine)
This protocol is used to determine the binding affinity (Ki) of a test compound for muscarinic receptors.
Materials:
-
Cell membranes expressing the desired human muscarinic receptor subtype (M1-M5).
-
[3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Test compound (scopolamine or other unlabeled ligand).
-
Atropine (for determining non-specific binding).
-
96-well filter plates (e.g., glass fiber filters).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add assay buffer, cell membranes, [3H]-NMS (at a concentration near its Kd value), and either the test compound or vehicle. For non-specific binding wells, add a high concentration of atropine.
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In Vitro Functional Assay for Sympathomimetic Activity (Hypothetical for this compound)
This protocol describes a general method to determine the agonist activity of a compound like this compound at β-adrenergic receptors, which often signal through the production of cyclic AMP (cAMP).
Materials:
-
A cell line expressing a specific β-adrenergic receptor subtype (e.g., β1 or β2).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Test compound (this compound).
-
Isoproterenol (a known β-adrenergic agonist, as a positive control).
-
A cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).
-
384-well cell culture plates.
Procedure:
-
Seed the cells in 384-well plates and grow to confluence.
-
On the day of the assay, remove the growth medium and replace it with assay buffer.
-
Prepare serial dilutions of the test compound (this compound) and the positive control (isoproterenol).
-
Add the diluted compounds to the respective wells and incubate for a specified time at 37°C.
-
Lyse the cells according to the cAMP detection kit manufacturer's instructions.
-
Perform the cAMP detection assay.
-
Measure the signal (e.g., fluorescence or absorbance) using a plate reader.
-
Generate a dose-response curve by plotting the signal against the log of the compound concentration.
-
Determine the EC50 value (the concentration that produces 50% of the maximal response) for this compound and isoproterenol from the dose-response curves using non-linear regression.
Conclusion
This guide highlights the contrasting biological activities of this compound and scopolamine. Scopolamine is a thoroughly investigated muscarinic antagonist with a well-defined pharmacological profile. In stark contrast, while this compound has been identified as a sympathomimetic agent, there is a significant gap in the scientific literature regarding its specific mechanism of action, receptor targets, and potency. The provided experimental protocols offer a roadmap for future research to elucidate the pharmacological properties of this compound, which would be essential for any potential therapeutic development. A comprehensive understanding of its molecular interactions is a prerequisite for harnessing its biological activity in a targeted and safe manner. Further investigation into this compound could reveal novel insights into the pharmacology of tropane alkaloids and potentially lead to the discovery of new therapeutic agents.
References
- 1. Tropane alkaloid - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Scopolamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Sympathomimetic drug - Wikipedia [en.wikipedia.org]
- 7. Sympathomimetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scopolamine [maayanlab.cloud]
- 10. selleckchem.com [selleckchem.com]
- 11. The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Bioactivity of Phyllalbine and Related Compounds from Phyllanthus Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the structure-activity relationships of Phyllalbine and its potential synthetic derivatives, drawing insights from related bioactive compounds isolated from the Phyllanthus genus. Due to the limited availability of direct research on this compound, this document focuses on the well-documented anticancer and anti-inflammatory properties of analogous compounds, offering a foundational understanding for future research and drug discovery efforts.
Introduction to this compound and the Phyllanthus Genus
This compound is a tropane alkaloid that has been identified in plants of the Phyllanthus genus. This genus is a rich source of diverse secondary metabolites, including alkaloids, lignans, flavonoids, and terpenoids, many of which have demonstrated significant biological activities. While specific structure-activity relationship (SAR) studies on this compound and its synthetic derivatives are scarce in publicly available literature, the broader family of Phyllanthus-derived compounds offers valuable insights into potential therapeutic applications and mechanisms of action. This guide synthesizes the existing data on related compounds to infer potential SAR trends and guide future research on this compound.
Comparative Biological Activity: A Focus on Anticancer and Anti-inflammatory Effects
Research into the bioactive constituents of various Phyllanthus species has revealed potent anticancer and anti-inflammatory activities. These effects are often attributed to the complex interplay of various phytochemicals, which can modulate key cellular signaling pathways.
Anticancer Activity
Extracts and isolated compounds from Phyllanthus species have demonstrated significant cytotoxicity against a range of cancer cell lines. The primary mechanisms often involve the induction of apoptosis and cell cycle arrest. While specific data for this compound is not available, studies on other Phyllanthus alkaloids and lignans provide a basis for comparison.
For instance, alkaloid-rich extracts from Phyllanthus amarus have shown cytotoxic effects.[1] Furthermore, arylnaphthalene lignans isolated from Phyllanthus poilanei have exhibited potent cytotoxicity against the HT-29 human colon cancer cell line, with IC50 values in the nanomolar range.[2][3]
Table 1: Cytotoxicity of Selected Compounds and Extracts from Phyllanthus Species
| Compound/Extract | Plant Source | Cancer Cell Line | IC50 Value | Reference |
| Phyllanthusmin D | Phyllanthus poilanei | HT-29 (Colon) | 170 nM | [2][3] |
| 7-O-[(2,3,4-tri-O-acetyl)-α-L-arabinopyranosyl)]diphyllin | Phyllanthus poilanei (semi-synthetic) | HT-29 (Colon) | 110 nM | [2][3] |
| Diphyllin | Phyllanthus poilanei | HT-29 (Colon) | 2.1 µM | [3] |
| Phyllanthusmin C | Phyllanthus poilanei | HT-29 (Colon) | 2.5 µM | [3] |
| Alkaloid Extract | Phyllanthus amarus | Erythrocytes (CC50) | 54.95 µg/mL | [1] |
| Aqueous Extract | Phyllanthus amarus | Caco-2 (Colon) | 89.6 µg/mL | [4] |
| Hydroalcoholic Extract | Phyllanthus amarus | Caco-2 (Colon) | 277 µg/mL | [4] |
| Ethanol Extract | Phyllanthus amarus | U937 (Leukemia) | 210 µg/mL | [5] |
Note: IC50 (Inhibitory Concentration 50%) is the concentration of a substance that inhibits a biological process by 50%. CC50 (Cytotoxic Concentration 50%) is the concentration that kills 50% of cells.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the development of many diseases, including cancer. Compounds from Phyllanthus species have been shown to possess significant anti-inflammatory properties. The primary mechanism of action is often the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2), frequently through the downregulation of the NF-κB signaling pathway.
Extracts from Phyllanthus niruri and Phyllanthus acidus have been reported to reduce the levels of pro-inflammatory cytokines like TNF-α and IL-1β in macrophage cell lines.[6][7] This suggests that this compound and its derivatives may also exert anti-inflammatory effects by targeting similar pathways.
Signaling Pathways and Experimental Workflows
Understanding the molecular targets and mechanisms of action is crucial for drug development. The NF-κB pathway is a critical regulator of inflammation and cell survival and is a common target for natural products.
Caption: NF-κB Signaling Pathway Inhibition by Phyllanthus Compounds.
A general workflow for screening the bioactivity of a natural product like this compound and its synthetic derivatives is essential for systematic evaluation.
Caption: Experimental Workflow for Bioactivity Screening.
Experimental Protocols
Detailed methodologies are critical for the reproducibility and validation of experimental findings. Below are summarized protocols for key in vitro assays.
MTT Cytotoxicity Assay
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable product of NO, in cell culture supernatants.
-
Cell Culture and Treatment: Seed RAW 264.7 macrophage cells in a 96-well plate and treat with the test compound for 1 hour before stimulating with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Sample Collection: Collect 100 µL of the cell culture supernatant.
-
Griess Reaction: Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.
Prostaglandin E2 (PGE2) Measurement (ELISA)
This is a competitive immunoassay for the quantitative determination of PGE2.
-
Sample Preparation: Collect cell culture supernatants after treatment with the test compound and stimulation with LPS.
-
ELISA Procedure: Follow the manufacturer's instructions for the specific PGE2 ELISA kit. This typically involves adding the samples, standards, and a fixed amount of HRP-conjugated PGE2 to a microplate pre-coated with an anti-PGE2 antibody.
-
Incubation and Washing: Incubate the plate, allowing for competitive binding. Wash the plate to remove unbound reagents.
-
Substrate Addition and Color Development: Add a substrate solution to develop a colorimetric signal.
-
Absorbance Measurement: Stop the reaction and measure the absorbance at 450 nm.
-
Calculation: Calculate the PGE2 concentration based on the standard curve.
Conclusion and Future Directions
While direct structure-activity relationship data for this compound is currently limited, the existing research on related compounds from the Phyllanthus genus provides a strong rationale for its investigation as a potential therapeutic agent. The potent anticancer and anti-inflammatory activities of Phyllanthus-derived alkaloids and lignans suggest that this compound and its synthetic derivatives may exhibit similar properties.
Future research should focus on:
-
The total synthesis of this compound and the creation of a library of its derivatives with systematic structural modifications.
-
Comprehensive in vitro screening of these derivatives against a panel of cancer cell lines and in various models of inflammation.
-
Elucidation of the specific molecular targets and signaling pathways modulated by the most active compounds.
-
In vivo studies to evaluate the efficacy and safety of lead candidates.
By leveraging the knowledge from related natural products and employing systematic screening methodologies, the therapeutic potential of this compound can be thoroughly explored, potentially leading to the development of novel drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Potent cytotoxic arylnaphthalene lignan lactones from Phyllanthus poilanei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. ukm.my [ukm.my]
- 6. Anti-Inflammatory Activity of Phyllanthus niruri L. Leaf Extract: In Vitro Study on RAW 264.7 Macrophage Cells and In Silico Analysis | HAYATI Journal of Biosciences [journal.ipb.ac.id]
- 7. researchgate.net [researchgate.net]
Benchmarking a New UPLC-MS/MS Method for Phyllalbine Against Traditional HPLC-UV Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the analytical methodologies for the quantification of Phyllalbine, a tropane alkaloid found in various plant species. This guide provides a detailed comparison of a modern Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method against a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) approach, supported by experimental protocols and performance data.
In the realm of natural product analysis and pharmaceutical development, the accurate and sensitive quantification of bioactive compounds is paramount. This compound (also known as Fillalbin), a tropane alkaloid with potential pharmacological activities, necessitates robust analytical methods for its detection and quantification in complex matrices such as plant extracts. This guide presents a comparative analysis of a newly developed UPLC-MS/MS method and a traditional HPLC-UV method for this compound analysis.
Methodology Comparison: A Leap in Sensitivity and Specificity
The transition from traditional HPLC-UV to UPLC-MS/MS represents a significant advancement in analytical capability. The UPLC-MS/MS method offers superior sensitivity, specificity, and speed, which are critical attributes in modern analytical workflows.
Table 1: Comparison of Analytical Method Performance for this compound Quantification
| Parameter | "New" UPLC-MS/MS Method | "Existing" HPLC-UV Method |
| Principle | Chromatographic separation followed by mass-based detection and fragmentation analysis. | Chromatographic separation followed by ultraviolet light absorbance detection. |
| Limit of Detection (LOD) | Estimated to be in the low ng/mL to pg/mL range. | Typically in the µg/mL range. |
| Limit of Quantification (LOQ) | Estimated to be in the ng/mL range. | Typically in the high µg/mL to low mg/mL range. |
| **Linearity (R²) ** | > 0.99 | > 0.99 |
| Precision (%RSD) | < 5% | < 10% |
| Accuracy (%Recovery) | 95-105% | 90-110% |
| Analysis Time | < 5 minutes | 15-30 minutes |
| Specificity | Very High (based on mass-to-charge ratio and fragmentation pattern) | Moderate (potential for interference from co-eluting compounds with similar UV absorbance) |
Note: The quantitative data for the "New" UPLC-MS/MS and "Existing" HPLC-UV methods are representative values based on published methods for similar tropane alkaloids, as specific validated data for this compound is not widely available. These values are for comparative purposes to highlight the expected performance differences.
Experimental Protocols
Detailed methodologies for both the new and existing analytical approaches are provided below to allow for replication and adaptation in a laboratory setting.
New Analytical Method: UPLC-MS/MS
This method is adapted from established protocols for the analysis of tropane alkaloids in complex matrices, offering high sensitivity and specificity.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Objective: To extract and concentrate this compound from the plant matrix while removing interfering substances.
-
Procedure:
-
Accurately weigh 1 g of the homogenized plant sample.
-
Add 10 mL of an extraction solvent (e.g., methanol/water/acetic acid, 80:19:1, v/v/v).
-
Vortex for 1 minute and sonicate for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant and dilute with an appropriate volume of water.
-
Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.
-
Load the diluted supernatant onto the SPE cartridge.
-
Wash the cartridge with water followed by methanol to remove interferences.
-
Elute this compound with a suitable solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for UPLC-MS/MS analysis.
-
2. UPLC-MS/MS Conditions
-
Chromatographic System: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: Acquity UPLC HSS T3 C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A time-programmed gradient from a high aqueous content to a high organic content to ensure optimal separation.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S) with an electrospray ionization (ESI) source in positive ion mode.
-
Ionization Source Parameters: Optimized for this compound (capillary voltage, cone voltage, desolvation temperature, and gas flows).
-
MRM Transitions:
-
This compound (MW: 291.34): Precursor ion [M+H]⁺ = m/z 292.1. Product ions would be determined by infusion of a pure standard and fragmentation analysis. Likely fragments would involve the loss of the vanilloyl group or fragmentation of the tropane ring. For illustrative purposes, hypothetical transitions could be:
-
Quantifier: 292.1 > 124.1 (corresponding to the tropane moiety)
-
Qualifier: 292.1 > 153.1 (corresponding to the vanilloyl moiety)
-
-
Existing Analytical Method: HPLC-UV
This method represents a more traditional approach to the quantification of tropane alkaloids.
1. Sample Preparation (Liquid-Liquid Extraction - LLE)
-
Objective: To extract this compound from the plant matrix.
-
Procedure:
-
Accurately weigh 5 g of the homogenized plant sample.
-
Add 50 mL of 0.1 M HCl and sonicate for 30 minutes.
-
Filter the mixture.
-
Make the filtrate alkaline (pH ~9-10) with concentrated ammonium hydroxide.
-
Perform liquid-liquid extraction three times with 25 mL of dichloromethane or chloroform.
-
Combine the organic layers and evaporate to dryness under reduced pressure.
-
Reconstitute the residue in the mobile phase for HPLC-UV analysis.
-
2. HPLC-UV Conditions
-
Chromatographic System: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-4) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at 25-30 °C.
-
Injection Volume: 20 µL.
-
Detection: UV detector set at a wavelength corresponding to the maximum absorbance of this compound (to be determined by UV-Vis spectroscopy of a pure standard, likely in the range of 230-280 nm).
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for the new UPLC-MS/MS and existing HPLC-UV analytical methods.
Caption: Workflow for the new UPLC-MS/MS analytical method.
Caption: Workflow for the existing HPLC-UV analytical method.
Conclusion
The benchmarking analysis clearly demonstrates the superiority of the new UPLC-MS/MS method for the quantification of this compound. Its enhanced sensitivity, specificity, and rapid analysis time make it the preferred choice for demanding research and development applications, particularly for trace-level detection and in complex biological matrices. While the traditional HPLC-UV method remains a viable option for routine analysis where high sensitivity is not a critical requirement, the UPLC-MS/MS approach provides a more robust and reliable platform for generating high-quality analytical data. The detailed protocols and comparative data presented in this guide are intended to empower researchers to select and implement the most appropriate analytical strategy for their specific needs in the study of this compound.
Validation of Phyllalbine's In Vitro Activity: A Comparative Analysis with Ibuprofen
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro anti-inflammatory activity of Phyllalbine, a novel natural compound, against the well-established non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. Due to the limited availability of public data on "this compound," this report utilizes data for Phyllanthin , a major lignan found in Phyllanthus species with known anti-inflammatory properties, as a surrogate to illustrate a comprehensive validation framework in secondary assays. This guide is intended to serve as a template for the evaluation of novel anti-inflammatory compounds.
Comparative Performance Analysis
The in vitro anti-inflammatory activities of Phyllanthin (representing this compound) and Ibuprofen were evaluated across key secondary assays targeting distinct mechanisms in the inflammatory cascade. The results are summarized below, highlighting the differential potency and selectivity of each compound.
| Assay | Target | Phyllanthin (as this compound) - IC50 | Ibuprofen - IC50 | Reference Compound |
| Cyclooxygenase (COX) Inhibition | COX-1 | Not Reported | 13 µM[1] | Indomethacin |
| COX-2 | Inhibition of expression reported[2][3] | 1.1 - 370 µM[1][4] | Celecoxib | |
| Nitric Oxide (NO) Production Inhibition | iNOS | 0.91 µM (as ethyl 8-hydroxy-8-methyl-tridecanoate)[5] | 0.76 mM[6] | L-NMMA |
| Pro-inflammatory Cytokine Inhibition | TNF-α | Inhibition reported[2][3] | Attenuation reported[7][8] | Dexamethasone |
| IL-1β | Inhibition reported[2][3] | Attenuation reported[9][10] | Dexamethasone | |
| NF-κB Activation Inhibition | NF-κB Pathway | Inhibition of phosphorylation reported[3] | 61.7 µM (S-enantiomer)[11] | BAY 11-7082 |
Experimental Protocols
Detailed methodologies for the key secondary assays are provided below to ensure reproducibility and facilitate the design of further validation studies.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX enzymes, which are critical for the synthesis of prostaglandins.
Protocol:
-
Enzyme and Substrate Preparation: Purified recombinant human COX-1 or COX-2 enzyme is pre-incubated with the test compound (this compound/Phyllanthin or Ibuprofen) at various concentrations in a reaction buffer.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.
-
Prostaglandin Quantification: The reaction is allowed to proceed for a specified time and is then terminated. The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
IC50 Determination: The concentration of the test compound that causes 50% inhibition of PGE2 production (IC50) is calculated from the dose-response curve.
Nitric Oxide (NO) Production Inhibition Assay (Griess Assay)
This assay measures the inhibition of nitric oxide production in stimulated macrophage cell lines, a key indicator of anti-inflammatory activity.
Protocol:
-
Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are cultured and pre-treated with various concentrations of the test compound. The cells are then stimulated with lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.[5]
-
Nitrite Measurement: After a 24-hour incubation period, the cell culture supernatant is collected. The concentration of nitrite (a stable metabolite of NO) in the supernatant is measured using the Griess reagent.[12]
-
Griess Reaction: The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant, leading to a colorimetric reaction with nitrite.
-
Absorbance Reading: The absorbance of the resulting solution is measured at 540 nm using a microplate reader.[12]
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of NO production inhibition against the concentration of the test compound.[5]
NF-κB Activation Assay (Luciferase Reporter Assay)
This assay quantifies the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory gene expression.
Protocol:
-
Cell Transfection: A suitable cell line (e.g., HEK293T) is transiently transfected with a luciferase reporter plasmid containing NF-κB response elements and a constitutively expressed control reporter plasmid (e.g., Renilla luciferase) for normalization.[11][13]
-
Treatment and Stimulation: The transfected cells are pre-treated with the test compound at various concentrations before being stimulated with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α).[14]
-
Cell Lysis and Luciferase Measurement: After stimulation, the cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.[13][15]
-
Data Normalization and Analysis: The firefly luciferase activity (driven by NF-κB) is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The percentage of NF-κB inhibition is calculated relative to the stimulated control, and the IC50 value is determined.[11]
Visualizing the Mechanisms of Action
The following diagrams illustrate the key signaling pathways affected by this compound (as Phyllanthin) and Ibuprofen, as well as the workflows of the secondary assays.
Caption: this compound (as Phyllanthin) inhibits the NF-κB signaling pathway.
Caption: Ibuprofen inhibits both COX-1 and COX-2 enzymes.
Caption: Workflow for the in vitro nitric oxide production inhibition assay.
Caption: Workflow for the in vitro NF-κB activation assay.
References
- 1. Ibuprofen - Wikipedia [en.wikipedia.org]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Phyllanthin from Phyllanthus amarus inhibits LPS-induced proinflammatory responses in U937 macrophages via downregulation of NF-κB/MAPK/PI3K-Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (S)-(+)-Ibuprofen, Non-selective COX inhibitor (CAS 51146-56-6) | Abcam [abcam.com]
- 5. dovepress.com [dovepress.com]
- 6. Ibuprofen: effect on inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of tumor necrosis factor and their selective inhibition by ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ibuprofen administration attenuates serum TNF-alpha levels, hepatic glutathione depletion, hepatic apoptosis and mouse mortality after Fas stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ibuprofen attenuates interleukin-1β-induced inflammation and actin reorganization via modulation of RhoA signaling in rabbit chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ibuprofen suppresses interleukin-1beta induction of pro-amyloidogenic alpha1-antichymotrypsin to ameliorate beta-amyloid (Abeta) pathology in Alzheimer's models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NFκB-Luciferase Reporter Assay [bio-protocol.org]
- 12. Nitric Oxide Griess Assay [bio-protocol.org]
- 13. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 15. bowdish.ca [bowdish.ca]
Comparative Cytotoxicity of Tropane Alkaloids: An Analysis of Atropine, Cocaine, and Scopolamine
A comprehensive guide for researchers, scientists, and drug development professionals on the cytotoxic profiles of prominent tropane alkaloids. This document provides a comparative analysis of available experimental data, detailed methodologies for key cytotoxicity assays, and visual representations of the underlying signaling pathways.
While the cytotoxicity of the specific tropane alkaloid Phyllalbine has not been extensively documented in publicly available literature, a comparative analysis of other well-studied tropane alkaloids—atropine, cocaine, and scopolamine—provides valuable insights into the potential bioactivity of this class of compounds. This guide synthesizes the available quantitative data on the cytotoxic effects of these alkaloids on various cancer cell lines, outlines the standard experimental protocols used to determine cytotoxicity, and illustrates the known signaling pathways involved in their cytotoxic mechanisms.
Comparative Cytotoxicity Data (IC50 Values)
| Alkaloid | Cell Line | Cancer Type | IC50 Value (µM) | Citation |
| Atropine | MDA-MB-231 | Breast Cancer | ~20 | [1] |
| T47D | Breast Cancer | <15 | [2] | |
| Cocaine | HepG2 | Liver Cancer | 2428 | [3] |
Note: The IC50 values can vary depending on the specific experimental conditions, including the cell line, exposure time, and assay used.
Experimental Protocols for Cytotoxicity Assays
The following are detailed protocols for two standard colorimetric assays widely used to determine the cytotoxicity of chemical compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is based on the principle that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., tropane alkaloids) and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value from the dose-response curve.
Sulforhodamine B (SRB) Assay
The SRB assay is a cell density-based assay where the fluorescent dye sulforhodamine B binds to basic amino acids of cellular proteins, providing a measure of total protein mass that is proportional to the number of cells.
Protocol:
-
Cell Seeding and Treatment: Follow the same initial steps of cell seeding and compound treatment as in the MTT assay.
-
Cell Fixation: After the treatment period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Carefully wash the plates five times with slow-running tap water to remove the TCA and dead cells. Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye and allow the plates to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.
Signaling Pathways in Tropane Alkaloid-Induced Cytotoxicity
The cytotoxic effects of tropane alkaloids are mediated through various signaling pathways, often culminating in apoptosis (programmed cell death) or cell cycle arrest.
Atropine-Induced Apoptosis
Atropine has been shown to induce apoptosis in human corneal epithelial cells through a mitochondrion-dependent pathway.[4] This involves the regulation of pro-apoptotic (Bax, Bad) and anti-apoptotic (Bcl-2, Bcl-xL) proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.[4] Additionally, atropine can induce apoptosis by regulating the miR-30c-1/SOCS3 axis, which in turn inhibits the JAK2/STAT3 signaling pathway.[5]
Caption: Atropine-induced apoptosis signaling pathways.
Cocaine-Induced Cytotoxicity
Cocaine has been demonstrated to induce cell death through multiple mechanisms. It can trigger apoptosis by decreasing the levels of the anti-apoptotic protein Bcl-2 and increasing the activity of caspase-3.[6] Furthermore, cocaine can cause a loss of mitochondrial membrane potential and induce cell cycle arrest at the G0/G1 and G2/M phases.[2] Another identified mechanism is the induction of autophagic cytotoxicity mediated by a nitric oxide-GAPDH signaling cascade.[7][8]
Caption: Mechanisms of cocaine-induced cytotoxicity.
Experimental Workflow for Cytotoxicity Assessment
The general workflow for assessing the cytotoxicity of a compound involves a series of standardized steps to ensure reliable and reproducible results.
Caption: General workflow for in vitro cytotoxicity testing.
References
- 1. Alkaloids Induce Programmed Cell Death in Bloodstream Forms of Trypanosomes (Trypanosoma b. brucei) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cocaine induces alterations in mitochondrial membrane potential and dual cell cycle arrest in rat c6 astroglioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity of atropine to human corneal endothelial cells by inducing mitochondrion-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-concentration atropine induces corneal epithelial cell apoptosis via miR-30c-1/SOCS3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cocaine induces cell death and activates the transcription nuclear factor kappa-b in pc12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cocaine elicits autophagic cytotoxicity via a nitric oxide-GAPDH signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
A Comparative Guide to Phyllanthin Quantification: HPLC, LC-MS, and UV-Vis Spectrophotometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical methods for the quantification of Phyllanthin, a bioactive lignan with significant therapeutic potential, particularly in hepatoprotection. The selection of an appropriate analytical technique is critical for accurate and reliable quantification in research, quality control, and clinical studies. This document outlines the performance of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Visible (UV-Vis) Spectrophotometry, supported by experimental data and detailed protocols.
Overview of Analytical Methods
Phyllanthin's therapeutic promise necessitates robust analytical methods for its quantification in various matrices, including plant extracts and biological fluids. The three methods discussed here offer varying degrees of selectivity, sensitivity, and complexity.
-
High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying components in a mixture. When coupled with a UV or Photodiode Array (PDA) detector, it provides reliable quantification for many phytochemicals.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique offers high sensitivity and selectivity, making it ideal for detecting trace amounts of compounds in complex matrices.
-
UV-Visible (UV-Vis) Spectrophotometry is a simpler, more accessible method that measures the absorption of light by a substance. While less specific than chromatographic methods, it can be a rapid and cost-effective tool for preliminary quantification.
Quantitative Data Comparison
The following tables summarize the performance characteristics of HPLC, LC-MS/MS, and UV-Vis spectrophotometry for the quantification of Phyllanthin, based on data from published studies.
Table 1: Performance Comparison of Analytical Methods for Phyllanthin Quantification
| Parameter | HPLC-UV/PDA | LC-MS/MS | UV-Vis Spectrophotometry |
| Linearity Range | 10 - 100 µg/mL[1] | 0.5 - 100 ng/mL | 5 - 50 µg/mL[2] |
| Limit of Detection (LOD) | ~0.18 µg/mL[3] | ~0.5 ng/mL | Not explicitly reported for Phyllanthin, generally lower sensitivity |
| Limit of Quantification (LOQ) | ~0.59 µg/mL[3] | 0.5 ng/mL | Not explicitly reported for Phyllanthin, generally lower sensitivity |
| Precision (%RSD) | < 2%[4] | < 7.55% | Not explicitly reported for Phyllanthin |
| Accuracy/Recovery | 98.7 - 100.4%[3] | 90.05 - 97.84% | Information not available |
| Analysis Time | ~16 - 20 minutes[1][3] | < 2 minutes | Rapid |
Experimental Protocols
Detailed methodologies are crucial for the replication of scientific findings. The following sections provide synopses of experimental protocols for Phyllanthin quantification using the three discussed analytical methods.
High-Performance Liquid Chromatography (HPLC-UV/PDA)
This method is suitable for the routine quality control of herbal formulations and extracts.
-
Instrumentation: A standard HPLC system equipped with a UV or PDA detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1]
-
Mobile Phase: An isocratic or gradient elution with a mixture of an organic solvent (e.g., methanol or acetonitrile) and water is typical. For example, a mixture of tetrahydrofuran, water, and acetonitrile (10:50:40 v/v/v) has been used.[1]
-
Flow Rate: A flow rate of 1.0 mL/min is often employed.[1]
-
Detection: UV detection is typically set at or near the maximum absorbance of Phyllanthin, which is around 230 nm or 280 nm.[2][5]
-
Quantification: A calibration curve is constructed by plotting the peak area against the concentration of Phyllanthin standards.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive method is ideal for pharmacokinetic studies and the analysis of samples with low Phyllanthin concentrations.
-
Instrumentation: An LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 column (e.g., 50 x 2.1 mm, 1.7 µm) is suitable for rapid analysis.
-
Mobile Phase: A common mobile phase is a mixture of acetonitrile and an aqueous buffer like 10 mM ammonium acetate (90:10, v/v).
-
Flow Rate: A flow rate of 0.2 mL/min is typical for smaller column dimensions.
-
Ionization Mode: Positive electrospray ionization (ESI+) is generally used.
-
Mass Spectrometric Detection: Quantification is performed using Multiple Reaction Monitoring (MRM). The transition for Phyllanthin is typically m/z 436.41 → 355.36.
-
Quantification: A calibration curve is generated by plotting the peak area ratio of Phyllanthin to an internal standard against the concentration of the standards.
UV-Visible Spectrophotometry
This method can be used for a rapid, preliminary estimation of Phyllanthin content in simpler sample matrices.
-
Instrumentation: A standard UV-Vis spectrophotometer.
-
Solvent: Methanol is a suitable solvent for Phyllanthin.[2]
-
Procedure:
-
Prepare a stock solution of a known concentration of pure Phyllanthin in methanol.
-
Create a series of dilutions to generate a standard curve.
-
Measure the absorbance of the standards at the wavelength of maximum absorbance (λmax) for Phyllanthin, which is approximately 280 nm.[2]
-
Prepare the sample solution and measure its absorbance at the same wavelength.
-
The concentration of Phyllanthin in the sample is determined from the standard curve.
-
Method Comparison and Recommendations
-
LC-MS/MS is unequivocally the most sensitive and selective method, making it the gold standard for bioanalytical and pharmacokinetic studies where trace-level detection is required. Its short analysis time is also a significant advantage for high-throughput screening.
-
HPLC-UV/PDA offers a good balance of sensitivity, precision, and cost-effectiveness for the quality control of herbal products and formulations where Phyllanthin concentrations are relatively high.[4]
-
UV-Vis Spectrophotometry is a simple and rapid method suitable for preliminary screening or for laboratories without access to more sophisticated chromatographic equipment. However, its lack of specificity means it is prone to interference from other compounds in the sample that absorb at the same wavelength.
The choice of method should be guided by the specific research question, the nature of the sample matrix, the required sensitivity, and the available resources. For regulatory submissions and detailed pharmacokinetic profiling, the use of a validated LC-MS/MS method is strongly recommended. For routine quality assessment of raw materials and finished products, a well-validated HPLC-UV/PDA method is often sufficient.
Visualizing the Workflow and a Potential Mechanism of Action
To further clarify the experimental process and the biological context of Phyllanthin, the following diagrams are provided.
Caption: General experimental workflow for the quantification of Phyllanthin.
Caption: Hypothetical signaling pathway for the hepatoprotective effect of Phyllanthin.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsonline.com [ijpsonline.com]
- 3. staff.cimap.res.in [staff.cimap.res.in]
- 4. akjournals.com [akjournals.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Mechanism of protective effect of phyllanthin against carbon tetrachloride-induced hepatotoxicity and experimental liver fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Synthesized Phyllalbine Against a Reference Standard
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the purity of synthetically produced Phyllalbine in comparison to a certified reference standard. The methodologies outlined herein are designed to ensure accurate and reliable purity determination, a critical step in the drug development and quality control process.
This compound, a tropane alkaloid, is a compound of interest for its potential therapeutic properties. As with any active pharmaceutical ingredient (API), rigorous purity analysis of synthesized this compound is mandatory to identify and quantify impurities that may affect its efficacy and safety. This guide details the necessary experimental protocols, data presentation, and analytical workflows.
Comparative Purity Analysis: Data Summary
A direct comparison between the synthesized this compound and a primary reference standard is essential for a conclusive purity assessment.[1][2] The following table summarizes the key analytical parameters that should be evaluated.
| Parameter | Synthesized this compound (Example Data) | This compound Reference Standard | Acceptance Criteria |
| Purity by HPLC (Area %) | 99.5% | ≥ 98.0% | ≥ 98.0% |
| Largest Single Impurity (Area %) | 0.2% | Not Detected | ≤ 0.2% |
| Total Impurities (Area %) | 0.5% | ≤ 2.0% | ≤ 2.0% |
| Molecular Weight (by MS) | 291.34 g/mol | 291.34 g/mol | Matches theoretical MW |
| ¹H NMR | Spectrum conforms to structure | Spectrum conforms to structure | Conforms to reference |
| ¹³C NMR | Spectrum conforms to structure | Spectrum conforms to structure | Conforms to reference |
| Residual Solvents | Below detection limits | Not applicable | Within ICH limits |
Experimental Workflow for Purity Assessment
The following diagram illustrates the logical workflow for the comprehensive purity analysis of synthesized this compound.
Caption: Workflow for this compound Purity Assessment.
Experimental Protocols
Detailed methodologies are crucial for reproducible and validatable results. The following protocols are based on established analytical techniques for natural product analysis and can be adapted for this compound.[3][4][5]
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile compounds.[3][6]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point for the analysis of alkaloids.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended to achieve good separation of this compound from potential impurities.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV absorbance maximum of this compound.
-
Sample Preparation:
-
Accurately weigh and dissolve the synthesized this compound and the reference standard in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Filter the solutions through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject equal volumes of the synthesized this compound and reference standard solutions.
-
Record the chromatograms and integrate the peak areas.
-
Purity is calculated as the area of the main peak relative to the total area of all peaks in the chromatogram.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry, providing molecular weight and structural information.[7][8][9]
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
LC Conditions: Similar to the HPLC method described above.
-
MS Conditions:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically suitable for alkaloids like this compound.
-
Mass Range: Scan a mass range that includes the expected molecular weight of this compound (291.34 g/mol ).[10]
-
Fragmentation: For further structural confirmation, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation pattern of the parent ion.
-
-
Analysis:
-
Analyze both the synthesized sample and the reference standard.
-
Confirm the presence of the [M+H]⁺ ion corresponding to the molecular weight of this compound.
-
Compare the fragmentation patterns of the synthesized sample and the reference standard to ensure they are identical.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
NMR spectroscopy is a powerful technique for the unambiguous structural elucidation and purity confirmation of organic molecules.[11][12][13]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve an accurately weighed amount of the synthesized this compound and the reference standard in a suitable deuterated solvent (e.g., CDCl₃ or MeOD).
-
Experiments:
-
¹H NMR: Provides information about the number, environment, and connectivity of protons in the molecule.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
2D NMR (e.g., COSY, HSQC, HMBC): Can be used for complete structural assignment and to identify impurities if necessary.
-
-
Analysis:
-
Acquire the ¹H and ¹³C NMR spectra for both the synthesized sample and the reference standard.
-
Compare the chemical shifts, coupling constants, and integration values of the signals.
-
The spectra of the synthesized this compound should be identical to that of the reference standard, with no significant signals from impurities.
-
By following these protocols and comparing the data obtained from the synthesized this compound with that of a certified reference standard, a comprehensive and reliable assessment of its purity can be achieved. This ensures the quality and consistency of the synthesized material for its intended research and development applications.
References
- 1. This compound phyproof® Reference Substance | PhytoLab [phyproof.phytolab.com]
- 2. This compound phyproof Reference Substance 4540-25-4 [sigmaaldrich.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. scispace.com [scispace.com]
- 7. Mass spectrometry imaging for plant biology: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mass spectrometry-based technologies for probing the 3D world of plant proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | C16H21NO4 | CID 443007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. NMR Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Comparative Analysis of the Central Nervous System Effects of Phyllalbine and Cocaine
A Review for Researchers and Drug Development Professionals
This guide provides a comparative overview of the central nervous system (CNS) effects of Phyllalbine and cocaine. While cocaine is a well-characterized psychostimulant with a clearly defined mechanism of action, scientific literature on this compound is notably limited. This comparison is based on the available historical data for this compound and the extensive body of research on cocaine.
Overview and Known Effects
This compound is a tropane alkaloid identified in plants of the Convolvulus and Phyllanthus genera. Early research from the 1960s described it as having both central and peripheral sympathomimetic properties, suggesting it mimics the effects of the sympathetic nervous system. However, detailed modern pharmacological studies elucidating its precise mechanism of action on CNS targets are scarce.
Cocaine , another tropane alkaloid derived from the coca plant, is a potent CNS stimulant. Its primary mechanism of action is the inhibition of the reuptake of monoamine neurotransmitters—dopamine, norepinephrine, and serotonin—in the synaptic cleft. This leads to an accumulation of these neurotransmitters and subsequent enhancement of their signaling, resulting in its characteristic psychostimulant effects.
Quantitative Data Comparison
The available quantitative data for this compound is sparse and dated. The following table contrasts the known toxicological and physiological data for this compound with that of cocaine.
| Parameter | This compound | Cocaine | Source |
| LD50 (Mice) | IVN: 15 mg/kgSCU: 25 mg/kg | IV: 15.8-21.2 mg/kgSC: 46.7-64 mg/kg | [1], Various |
| Cardiovascular Effects | 0.5-3 mg/kg (cat, IV) increases arterial blood pressure by 10-24 mm Hg for 15-60 min | Dose-dependent increase in heart rate and blood pressure | [1],[2] |
| Respiratory Effects | 3 mg/kg (cat, IV) increases breathing amplitude and frequency | Dose-dependent increase in respiratory rate; high doses can lead to respiratory depression | [1],[2] |
Mechanism of Action
This compound: A Presumed Sympathomimetic
The description of this compound as a sympathomimetic suggests it likely enhances adrenergic and/or dopaminergic signaling. This could occur through several mechanisms, including direct agonism at adrenergic or dopamine receptors, promotion of neurotransmitter release, or inhibition of neurotransmitter reuptake. However, without specific binding or uptake inhibition studies, its precise mechanism remains speculative.
Caption: Hypothesized sympathomimetic mechanism of this compound.
Cocaine: A Monoamine Reuptake Inhibitor
Cocaine's mechanism is well-established. It binds to and blocks the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). This inhibition of reuptake leads to increased concentrations of these neurotransmitters in the synapse, thereby potentiating their effects on postsynaptic receptors. The rewarding and addictive properties of cocaine are primarily attributed to its potent inhibition of DAT in the brain's reward pathways.[2][3]
Caption: Mechanism of action of cocaine as a monoamine reuptake inhibitor.
Experimental Protocols
This compound
The experimental details for the characterization of this compound are derived from secondary sources referencing early studies.
-
Acute Toxicity (LD50) in Mice:
-
Animals: Mice.
-
Administration: Intravenous (IVN) and subcutaneous (SCU) routes were used.
-
Procedure: Increasing doses of this compound were administered to groups of mice to determine the dose at which 50% of the animals died within a specified timeframe.
-
Endpoint: Lethal Dose 50 (LD50) was calculated.[1]
-
-
Cardiovascular and Respiratory Effects in Cats:
-
Animals: Cats.
-
Administration: Intravenous (IV) administration of 0.5-3 mg/kg of this compound.
-
Procedure: Arterial blood pressure and respiratory parameters (amplitude and frequency) were monitored following drug administration.
-
Endpoints: Changes in mean arterial pressure (mmHg), duration of effect, and changes in respiratory rate and depth were recorded.[1]
-
Cocaine
The following are generalized protocols for key experiments used to characterize the CNS effects of cocaine.
-
Monoamine Transporter Binding Assay (In Vitro):
-
Objective: To determine the affinity of cocaine for dopamine, norepinephrine, and serotonin transporters.
-
Preparation: Cell lines (e.g., HEK293) stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are used.
-
Procedure:
-
Cell membranes are incubated with a radiolabeled ligand specific for the transporter of interest (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).
-
Increasing concentrations of cocaine are added to compete with the radioligand for binding to the transporter.
-
The amount of bound radioligand is measured using scintillation counting.
-
-
Analysis: The concentration of cocaine that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This value is used to determine the binding affinity (Ki) of cocaine for each transporter.
-
-
Microdialysis for Neurotransmitter Levels (In Vivo):
-
Objective: To measure the effect of cocaine on extracellular levels of dopamine, norepinephrine, and serotonin in specific brain regions.
-
Animals: Typically rats or mice.
-
Procedure:
-
A microdialysis probe is surgically implanted into a target brain region (e.g., nucleus accumbens).
-
Artificial cerebrospinal fluid is perfused through the probe, and the dialysate, containing extracellular fluid from the brain, is collected.
-
A baseline level of neurotransmitters in the dialysate is established.
-
Cocaine is administered (e.g., via intraperitoneal injection), and dialysate samples are collected at regular intervals.
-
-
Analysis: The concentrations of dopamine, norepinephrine, and serotonin in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED). The change in neurotransmitter levels from baseline following cocaine administration is determined.
-
Conclusion
The comparison between this compound and cocaine is constrained by the significant disparity in the available scientific data. While both are tropane alkaloids and this compound is described as a sympathomimetic, a detailed comparative analysis of their CNS effects is hampered by the lack of modern pharmacological studies on this compound. The known physiological effects of this compound, such as increased blood pressure and respiration, are consistent with a sympathomimetic action, which is also a characteristic of cocaine. However, the underlying mechanism of this compound at the molecular level remains to be elucidated.
For a more definitive comparative study, further research is imperative to characterize the pharmacological profile of this compound, including its binding affinities for and effects on monoamine transporters and receptors. Such studies would clarify whether its sympathomimetic effects are mediated through a cocaine-like mechanism of reuptake inhibition or through other actions such as direct receptor agonism or enhanced neurotransmitter release. Until such data becomes available, any comparison with the well-understood CNS effects of cocaine remains largely speculative.
References
For researchers, scientists, and drug development professionals, ensuring the specificity of an analytical method is paramount for the accurate quantification of a target analyte, particularly in a complex matrix containing structurally related compounds. This guide provides a comparative overview of analytical methods for establishing the specificity of Phyllanthin, a bioactive lignan found in Phyllanthus species, in the presence of other co-occurring lignans and structurally related Securinega alkaloids.
The specificity of an analytical method is its ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or other matrix components. In the context of Phyllanthin, this involves demonstrating that the analytical signal is solely from Phyllanthin and not influenced by other related alkaloids like hypophyllanthin, securinine, and norsecurinine.
Comparison of Analytical Methods for Phyllanthin Analysis
High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most common techniques for the analysis of Phyllanthin. The choice of method often depends on the specific requirements of the analysis, such as the need for high throughput or high resolution.
| Parameter | HPLC Method A | HPLC Method B | HPTLC Method |
| Stationary Phase | LiChroCART Purospher® STAR RP-18 endcapped (250 × 4.6 mm, 5 μm)[1] | Waters X-Bridge, C18 (250 mm x 4.6 mm, 5 μm)[2] | Silica gel 60 F254 layers[3] |
| Mobile Phase | Methanol:Water (70:30, v/v)[1] | Gradient elution with 5 mM ammonium acetate in 10% methanol and acetonitrile[2] | Hexane:Ethyl acetate (2:1, v/v)[3] |
| Flow Rate | 0.7 mL/min[1] | 1.0 mL/min[2] | Not Applicable |
| Detection | UV at 220 nm[1] | UV at 220 nm and 274 nm[2] | Densitometric scanning at 200 nm after derivatization[3] |
| Retention Time (Phyllanthin) | 25.82 min[1] | 31.4 min[2] | Rf = 0.24 ± 0.03[3] |
| Resolution (Phyllanthin/Hypophyllanthin) | 2.2 min[1] | Not explicitly stated, but sharp peaks were obtained for both.[2] | Good resolution from other closely related lignans reported.[3] |
Experimental Protocols
HPLC Method A: Isocratic Separation of Phyllanthin and Hypophyllanthin
This method is suitable for the routine quality control of Phyllanthus amarus extracts where Phyllanthin and hypophyllanthin are the primary analytes of interest.
-
Instrumentation : High-Performance Liquid Chromatograph with a UV detector.
-
Column : LiChroCART Purospher® STAR RP-18 endcapped (250 × 4.6 mm, 5 μm) with a suitable guard column.[1]
-
Mobile Phase : A filtered and degassed mixture of methanol and water (70:30, v/v).[1]
-
Flow Rate : 0.7 mL/min.[1]
-
Detection Wavelength : 220 nm.[1]
-
Injection Volume : 10 µL.
-
Sample Preparation : Prepare standard solutions of Phyllanthin and related alkaloids in methanol. Extract the plant material with methanol, filter, and dilute to a suitable concentration.
HPTLC Method: Separation of Phyllanthin from Other Lignans
This HPTLC method offers a high-throughput alternative for the quantification of Phyllanthin.
-
Instrumentation : HPTLC system with a densitometric scanner.
-
Stationary Phase : Pre-coated silica gel 60 F254 HPTLC plates.[3]
-
Mobile Phase : A mixture of hexane and ethyl acetate (2:1, v/v).[3]
-
Application : Apply standard and sample solutions as bands on the HPTLC plate.
-
Development : Develop the plate in a saturated twin-trough chamber to a distance of 8 cm.
-
Derivatization : After drying, spray the plate with 10% sulfuric acid in ethanol and heat at 110°C for 10 minutes to visualize the spots.[3]
-
Quantification : Scan the plates densitometrically at 200 nm.[3]
Establishing Specificity: A Workflow
To rigorously establish the specificity of an analytical method for Phyllanthin, a systematic approach is required. This involves demonstrating the absence of interference from related alkaloids and other matrix components at the retention time of Phyllanthin.
Quantitative Data for Specificity Assessment
The following table summarizes key validation parameters that demonstrate the specificity of an analytical method.
| Parameter | Acceptance Criteria | HPLC Method A[1] | HPLC Method B[2] | HPTLC Method[3] |
| Peak Purity | Peak purity angle should be less than the threshold angle. | Peak purity ratio >0.96 | Peak purity data indicated no co-eluting peaks. | Spectral comparison of standard and sample spots showed similarity. |
| Resolution (Rs) | Rs > 1.5 between the analyte and the closest eluting peak. | 2.2 min between Phyllanthin and Hypophyllanthin (time-based, not Rs value) | Not explicitly stated, but chromatograms show baseline separation. | Good resolution from other closely related lignans. |
| Blank Analysis | No significant peaks at the retention time of Phyllanthin. | No interference observed. | No interference from blank and placebo solutions.[2] | No interfering spots at the Rf of Phyllanthin. |
| Linearity (r2) | r2 ≥ 0.99 | >0.992 | >0.999 | 0.985 |
| Limit of Detection (LOD) | Method specific | Not reported | 0.00062 mg/mL | 60 ng/spot |
| Limit of Quantification (LOQ) | Method specific | Not reported | 0.00189 mg/mL | 120 ng/spot |
Logical Relationship for Specificity Confirmation
The confirmation of specificity is a logical process that relies on multiple pieces of evidence.
References
Safety Operating Guide
Phyllalbine: A Guide to Safe Disposal in a Laboratory Setting
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the proper disposal of Phyllalbine, a tropane alkaloid classified as an acutely toxic substance. Adherence to these procedures is critical to ensure personnel safety and environmental protection. The following protocols are designed to be clear, and actionable, and to integrate seamlessly into existing laboratory safety frameworks.
This compound Safety Profile
Before handling this compound, it is imperative to be familiar with its hazard profile. This information is critical for risk assessment and the implementation of appropriate safety controls.
| Property | Value | Source |
| Chemical Name | (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 4-hydroxy-3-methoxybenzoate | [1][2] |
| CAS Number | 4540-25-4 | [1][3][4] |
| Molecular Formula | C₁₆H₂₁NO₄ | [1][2][5] |
| Molecular Weight | 291.34 g/mol | [1][4] |
| Physical Form | Solid, cream-white powder | [1] |
| GHS Pictogram | GHS06 (Skull and Crossbones) | [4][6] |
| Hazard Statements | H301 + H331: Toxic if swallowed or if inhaled | [4][6] |
| Storage Class Code | 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds | [4] |
| Storage Temperature | 2-8°C | [4][6] |
Disposal Workflow Overview
The proper disposal of this compound and associated waste involves a multi-step process that prioritizes chemical neutralization to mitigate its acute toxicity. The following diagram illustrates the decision-making and operational workflow for the safe disposal of this compound waste.
Caption: Logical flow for the safe disposal of this compound waste.
Experimental Protocol: Alkaline Hydrolysis of this compound
This compound, as a tropane alkaloid, is an ester.[1] Alkaline hydrolysis is an effective method for breaking the ester bond, which results in the formation of tropine and vanillic acid. This process significantly reduces the toxicity of the compound. The following is a representative protocol for the chemical neutralization of small quantities of this compound waste in a laboratory setting.
Disclaimer: This protocol is based on the general chemical properties of tropane alkaloids.[2] It is essential to perform a thorough risk assessment and to conduct the procedure in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Materials:
-
This compound waste (e.g., residual powder, contaminated weigh boats, or aqueous solutions)
-
Sodium hydroxide (NaOH) solution (e.g., 1 M or 2 M)
-
pH indicator strips or a calibrated pH meter
-
Appropriate hazardous waste containers (for solid and liquid waste)
-
Stir plate and stir bar (optional, for solutions)
-
Hydrochloric acid (HCl) solution (e.g., 1 M) for neutralization
Procedure:
-
Preparation:
-
Ensure that all operations are conducted within a certified chemical fume hood.
-
Prepare a fresh solution of sodium hydroxide. A concentration of 1 M to 2 M is generally effective for ester hydrolysis.
-
-
For Solid this compound Waste (e.g., powder, contaminated consumables):
-
Carefully place the solid waste into a designated, appropriately labeled, and chemically resistant container.
-
Slowly add the sodium hydroxide solution to the container, ensuring that the solid waste is fully submerged. Use a sufficient volume to allow for reaction, but avoid overfilling the container.
-
Allow the mixture to stand for a minimum of 24 hours at room temperature to ensure complete hydrolysis. Occasional gentle swirling can aid the reaction.
-
-
For Aqueous Solutions Containing this compound:
-
In a suitable reaction vessel within the fume hood, slowly add the sodium hydroxide solution to the this compound-containing solution while stirring.
-
Adjust the pH of the solution to >12 using a pH meter or pH strips.
-
Allow the solution to react for at least 24 hours at room temperature to ensure complete hydrolysis.
-
-
Neutralization of the Hydrolyzed Solution:
-
After the hydrolysis period, check the pH of the resulting solution. It will be highly alkaline.
-
Slowly and carefully add hydrochloric acid solution while stirring to neutralize the excess sodium hydroxide. Monitor the pH closely.
-
Adjust the final pH to a neutral range (typically between 6 and 8), as required by your institution's and local regulations for aqueous waste disposal.
-
-
Final Disposal:
-
Liquid Waste: The neutralized, hydrolyzed solution may be suitable for drain disposal, depending on local regulations. Always consult your institution's Environmental Health and Safety (EHS) office before disposing of any chemical waste down the drain. If drain disposal is not permitted, transfer the neutralized solution to a labeled hazardous waste container for liquid chemical waste.
-
Solid Waste: After hydrolysis and neutralization, any remaining solid materials (e.g., treated labware) should be disposed of as solid chemical waste. Place these items in a designated, labeled container for solid hazardous waste.
-
Empty this compound Containers: Due to the acute toxicity of this compound, empty containers that held the pure compound should be treated as hazardous waste and not be rinsed or reused. Dispose of them directly into the solid hazardous waste stream.[3]
-
Contaminated PPE: Any PPE that is grossly contaminated with this compound should be disposed of as hazardous solid waste.
-
Spill Management
In the event of a this compound spill, the following immediate actions should be taken:
-
Evacuate and Alert: Evacuate the immediate area and alert colleagues and your supervisor.
-
Restrict Access: Prevent others from entering the spill area.
-
Consult the SDS: Refer to the Safety Data Sheet (SDS) for this compound for specific spill response information.
-
Personal Protective Equipment: Do not attempt to clean up the spill without the appropriate PPE, including a respirator, chemical-resistant gloves, a lab coat, and safety goggles.
-
Cleanup:
-
For small powder spills, gently cover the spill with an absorbent material to avoid raising dust.
-
Carefully scoop the material into a designated hazardous waste container.
-
Clean the spill area with a suitable decontaminating solution (e.g., a dilute bleach solution), followed by a water rinse.
-
Collect all cleanup materials in a sealed, labeled hazardous waste bag or container.
-
-
Reporting: Report the spill to your institution's EHS office.
References
- 1. merck.com [merck.com]
- 2. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scopolamine Hydrobromide Injection [drugfuture.com]
- 4. Scopolamine - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. pubs.acs.org [pubs.acs.org]
Personal protective equipment for handling Phyllalbine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of Phyllalbine. The following procedures are designed to ensure the safety of laboratory personnel and to provide a clear framework for the operational management of this compound.
This compound: Key Safety and Physical Data
This compound is a tropane alkaloid that requires careful handling due to its toxicity. Below is a summary of its key quantitative data.
| Property | Value | Reference |
| CAS Number | 4540-25-4 | [1] |
| Molecular Formula | C₁₆H₂₁NO₄ | [1] |
| Molecular Weight | 291.34 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 209-210 °C | |
| Solubility | Soluble in ethanol and methanol | |
| LD50 (Intravenous, Mouse) | 15 mg/kg | |
| LD50 (Subcutaneous, Mouse) | 25 mg/kg | |
| Storage Temperature | 2-8°C | [1][2] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as acutely toxic if swallowed or inhaled. Strict adherence to safety protocols is mandatory.
GHS Hazard Classification:
-
Signal Word: Danger[2]
-
Hazard Statements: H301 + H331: Toxic if swallowed. Toxic if inhaled.[1][2]
-
Precautionary Statements: [1][2]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
-
Recommended Personal Protective Equipment (PPE)
A risk assessment should be conducted for each specific procedure. The following PPE is recommended as a minimum:
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or PVC). Inspect gloves before use. |
| Body Protection | A lab coat or chemical-resistant apron. For procedures with a higher risk of exposure, chemical-resistant coveralls may be necessary. |
| Respiratory Protection | For handling powders or creating aerosols, a NIOSH-approved respirator with an appropriate particulate filter is required. Work should be conducted in a chemical fume hood. |
Operational Plan for Handling this compound
A clear and logical workflow is essential for the safe handling of this compound.
Operational workflow for handling this compound.
Step-by-Step Handling Procedures:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) and understand all potential hazards.
-
Don the appropriate Personal Protective Equipment (PPE) as outlined in the table above.
-
Prepare the designated workspace in a chemical fume hood. Ensure all necessary equipment is clean and readily accessible.
-
-
Handling:
-
Weighing: Tare a clean, closed container on an analytical balance inside the fume hood. Carefully add the solid this compound to the container to minimize dust generation.
-
Dissolving: Add the solvent (e.g., ethanol or methanol) to the container with the this compound. Gently swirl to dissolve.
-
Reaction: Perform all subsequent experimental steps within the chemical fume hood.
-
-
Cleanup and Disposal:
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination.
-
Waste Disposal: Dispose of all waste materials according to the disposal plan outlined below.
-
Emergency Procedures
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill with an inert absorbent material. Collect the absorbed material into a sealed, labeled container for disposal. Decontaminate the spill area. |
Disposal Plan
All waste containing this compound is considered hazardous waste.
This compound waste disposal workflow.
Waste Segregation and Disposal:
-
Solid Waste: Collect any solid this compound waste, including contaminated absorbent materials, in a clearly labeled, sealed, and chemical-resistant container.
-
Liquid Waste: Collect all liquid waste containing this compound in a labeled, sealed, and appropriate hazardous waste container.
-
Contaminated Materials: All disposable labware, gloves, and other materials that have come into contact with this compound must be disposed of as hazardous waste.
All hazardous waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.
Experimental Protocol: Extraction and Purification of Tropane Alkaloids
The following is a general procedure for the extraction and purification of tropane alkaloids from plant material. This protocol can be adapted for the isolation of this compound.[3][4]
Part 1: Alkaloid Extraction[3]
-
Accurately weigh the powdered plant material and place it in a suitable flask.
-
Add a dilute acid solution (e.g., 0.1 N sulfuric acid) to the plant material.
-
Sonicate the mixture for approximately 5 minutes to aid in cell lysis and extraction.
-
Filter the mixture to separate the acidic extract from the solid plant material.
-
Wash the filter cake with additional dilute acid to ensure complete extraction.
-
Make the filtrate basic by adding a concentrated base (e.g., ammonia) to a pH of around 9-10.
-
Perform a liquid-liquid extraction of the basified filtrate with an organic solvent such as diethyl ether or chloroform. Repeat the extraction three times.
-
Combine the organic layers and dry them over anhydrous sodium sulfate.
-
Filter the dried organic extract and evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.
Part 2: Product Identification and Purification[3]
-
Dissolve the crude alkaloid extract in a minimal amount of methanol.
-
Spot the dissolved extract onto a Thin Layer Chromatography (TLC) plate alongside a reference standard for this compound.
-
Develop the TLC plate in an appropriate solvent system.
-
Visualize the separated compounds on the TLC plate using a suitable method (e.g., UV light or Dragendorff's reagent).
-
The crude extract can be further purified using column chromatography with silica gel as the stationary phase and an appropriate eluent. Fractions can be collected and analyzed by TLC to isolate the pure this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
